molecular formula C9H12N2O4 B1668699 (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol CAS No. 716-61-0

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Cat. No.: B1668699
CAS No.: 716-61-0
M. Wt: 212.2 g/mol
InChI Key: OCYJXSUPZMNXEN-RKDXNWHRSA-N
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Description

(R,R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a diol that is propane 1,3-diol bearing additional amino and 4-nitrophenyl substituents at positions 2 and 1 respectively. It is an amino alcohol, a diol and a C-nitro compound.

Properties

IUPAC Name

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYJXSUPZMNXEN-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221832
Record name Chloramphenicol D base
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

716-61-0, 3689-55-2
Record name Chloramphenicol base
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol base
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Record name Chloramphenicol D base
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Record name D-(-)threo-2-amino-1-(p-nitrophenyl)propane-1,3-diol
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Record name (R*,R*)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS: 716-61-0): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, registered under CAS number 716-61-0, is a chiral organic compound of significant importance in the pharmaceutical industry.[1][2] Commonly known as D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol or "Chloramphenicol base," its primary role is that of a pivotal stereospecific intermediate in the chemical synthesis of Chloramphenicol, a broad-spectrum antibiotic.[1][3] The specific (1R,2R) or D-threo configuration is crucial, as the biological activity of the final antibiotic is highly dependent on this stereochemistry.

Beyond its role as a synthetic precursor, this compound is also recognized as a principal impurity and degradation product of Chloramphenicol.[4][1][3] Its detection and quantification are therefore critical for the quality control and stability testing of Chloramphenicol drug products. This guide provides an in-depth exploration of the compound's physicochemical properties, its central role in synthetic pathways, validated analytical methodologies for its characterization, and essential safety protocols for its handling, tailored for researchers and professionals in drug development.

Section 1: Physicochemical and Stereochemical Properties

The functionality and utility of this compound are dictated by its distinct chemical structure, featuring a 4-nitrophenyl group, a primary amine, and two hydroxyl groups on a propane backbone.

Caption: Chemical structure overview of the title compound.

The compound's stereochemistry is paramount. The D-threo configuration, with its specific spatial arrangement at the C1 and C2 chiral centers, is the only isomer that leads to the biologically active form of Chloramphenicol upon acylation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 716-61-0[1]
Molecular Formula C₉H₁₂N₂O₄[5]
Molecular Weight 212.20 g/mol [4][5]
Appearance Light yellow to white crystalline powder[1][2]
Melting Point 163-166 °C[4][1]
Boiling Point ~451.9 °C (estimate)[1]
Density ~1.41 g/cm³[1]
Optical Rotation [α]²⁵/D: -30° (c=1 in 6 M HCl)[3]
pKa 10.98 (Predicted)[4][3]
Solubility Slightly soluble in DMSO, Methanol; Almost transparent in hot water[3][5][6]

Section 2: The Role in Chloramphenicol Synthesis

While originally isolated from Streptomyces venezuelae, the global demand for Chloramphenicol necessitated the development of efficient, large-scale chemical synthesis routes.[7][8] In these multi-step syntheses, this compound is not the starting material but rather a crucial intermediate that is formed and then consumed. A common industrial approach involves the creation of a racemic mixture of the threo-diastereomer, which must then be resolved to isolate the desired D-(-)-threo enantiomer.

start p-Nitroacetophenone Precursors racemic D,L-threo-2-amino-1- (4-nitrophenyl)-1,3-propanediol (Racemic Mixture) start->racemic Multi-step synthesis resolution Diastereomeric Salt Formation (e.g., with Camphor-D-sulfonic acid) racemic->resolution Chiral Resolution target (1R,2R)-2-amino-1- (4-nitrophenyl)-1,3-propanediol (Target Intermediate) resolution->target Isolation of D-isomer acylation Acylation (with a dichloroacetic acid derivative) target->acylation Final synthetic step final Chloramphenicol (Final API) acylation->final

Caption: Simplified synthetic pathway to Chloramphenicol.

Protocol 1: Chiral Resolution of Racemic threo-Aminodiol

Causality: The synthesis initially produces a racemic mixture of the D- and L-threo aminodiols. Since only the D-threo form yields active Chloramphenicol, a resolution step is non-negotiable for pharmaceutical production.[8] This protocol leverages the formation of diastereomeric salts with a chiral resolving agent. These salts possess different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.

Methodology:

  • Dissolution: Dissolve the racemic D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in a suitable hot solvent, such as methanol or ethanol.

  • Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent, such as camphor-D-sulfonic acid, to the solution.[8] Stir until fully dissolved.

  • Diastereomeric Salt Crystallization: Slowly cool the solution without agitation. The salt formed from the D-threo aminodiol and the D-camphorsulfonic acid will be less soluble and will preferentially crystallize out of the solution.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and make the solution alkaline by adding a base (e.g., sodium hydroxide). This neutralizes the resolving agent and precipitates the pure D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol (the target compound).

  • Purification and Validation: Collect the purified product by filtration, wash with water until neutral, and dry under vacuum. The success of the resolution is validated by measuring the optical rotation, which should match the specification for the pure enantiomer (e.g., [α]²⁵/D ≈ -30°).

Section 3: Analytical Characterization

Robust analytical methods are essential to confirm the identity and purity of the intermediate before it proceeds to the final acylation step. Furthermore, as a known degradation product, methods must be capable of detecting and quantifying it at low levels in the final drug product.

Protocol 2: Purity Analysis by Reversed-Phase HPLC

Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard technique for this analysis.[9] Its high resolving power allows for the clear separation of the polar aminodiol from the more non-polar Chloramphenicol and other potential process impurities. The method's sensitivity is crucial for its role in stability-indicating assays.

prep 1. Sample & Standard Preparation (Dissolve in Mobile Phase) inject 3. Injection (e.g., 20 µL) prep->inject hplc 2. HPLC System separation 4. Isocratic Elution (C18 Reversed-Phase Column) hplc->separation inject->hplc detection 5. UV Detection (λ = 278 nm) separation->detection analysis 6. Data Analysis (Peak Integration & Quantification) detection->analysis

Caption: Workflow for HPLC analysis of the title compound.

Methodology (based on published methods): [9]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of an aqueous sodium pentanesulfonate solution (0.012 M), acetonitrile, and glacial acetic acid in a ratio of approximately 85:15:1 (v/v/v). Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be tested (either the intermediate itself or a Chloramphenicol formulation) by dissolving it in the mobile phase to a similar target concentration.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at 278 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • System Suitability: Inject the standard solution multiple times to verify system precision (RSD < 2.0%), tailing factor, and theoretical plates.

  • Analysis: Inject the sample solution. The aminodiol will elute as a distinct peak, well-resolved from the Chloramphenicol peak. Quantify the compound by comparing its peak area to that of the reference standard.

Section 4: Broader Research and Industrial Applications

While its connection to Chloramphenicol is primary, the unique chiral structure of this compound makes it a valuable building block in other areas of chemical and pharmaceutical research.

  • Chiral Synthesis: It serves as a versatile starting material or intermediate for the synthesis of other complex, biologically active molecules where the 1,2-amino alcohol moiety is required.[2] This includes research into novel antihypertensive agents and therapeutics for neurological disorders.[2][10]

  • Analytical Standards: As a pure, well-characterized compound, it is used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.[10]

  • Biochemical Research: It is employed in laboratory settings to study enzyme interactions and protein binding mechanisms, helping to elucidate biological pathways.[2][10]

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure personnel safety. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard and Safety Information

CategoryInformationReference(s)
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][11]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][12]

Handling and Storage Protocols:

  • Personal Protective Equipment (PPE): Always handle the powder in a well-ventilated area or a fume hood. Wear a dust mask (N95 or equivalent), chemical safety goggles, and nitrile gloves.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures vary by supplier but are typically refrigerated (2-8°C) or frozen (-20°C) for long-term stability.[4][1][2]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable container for disposal.

  • First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes.[13] If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[13]

Conclusion

This compound is more than a mere chemical name; it is a cornerstone of one of the landmark achievements in pharmaceutical synthesis. Its precise stereochemistry is the key that unlocks the therapeutic potential of Chloramphenicol. Understanding its properties, the rationale behind its isolation, and the methods for its analysis is fundamental for drug development professionals involved in the manufacturing and quality control of this essential antibiotic. Its continued use as a chiral building block ensures its relevance in the ongoing quest for new and innovative therapeutic agents.

References

  • Cas 716-61-0,D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL. lookchem. [Link]

  • The Chemistry of Chloramphenicol: Understanding a Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (R,R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol CAS 716-61-0. Home Sunshine Pharma. [Link]

  • Chloramphenicol. NCBI Bookshelf. [Link]

  • Synthesis of Chloramphenicol. YouTube. [Link]

  • Chloramphenicol base. PubChem, NIH. [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. SciSpace. [Link]

  • (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. Chemdad. [Link]

Sources

Molecular Structure: The Foundation of Activity and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Chloramphenicol

This guide provides a comprehensive exploration of the core physicochemical properties of chloramphenicol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It synthesizes foundational scientific principles with field-proven insights, explaining the causal relationships between a property and its impact on formulation, stability, analysis, and biological activity. Every piece of technical data is contextualized to empower decision-making in a laboratory and developmental setting.

Chloramphenicol is a broad-spectrum antibiotic originally isolated from Streptomyces venezuelae and now produced synthetically.[1][2] Its chemical structure is relatively simple, yet it possesses unique features that dictate its function and physicochemical behavior.

Chemical Name: D-(-)-threo-2-(2,2-Dichloroacetamido)-1-(4-nitrophenyl)propane-1,3-diol Molecular Formula: C₁₁H₁₂Cl₂N₂O₅[1] Molecular Weight: 323.13 g/mol [1][3]

The structure is characterized by a p-nitrophenyl group, a propanediol backbone, and a dichloroacetamide side chain. Of critical importance is its stereochemistry. The molecule has two chiral centers, leading to four possible stereoisomers. However, only the D-threo isomer exhibits significant antibacterial activity, a testament to the high stereospecificity of its binding site on the bacterial 50S ribosomal subunit.[4] This specificity underscores the necessity of stereoselective synthesis or purification to ensure therapeutic efficacy.

Solubility Profile: A Formulation Challenge

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate, bioavailability, and the feasibility of developing various dosage forms, particularly liquid formulations. Chloramphenicol is slightly soluble in water, a characteristic that presents a significant challenge for aqueous-based formulations like ophthalmic drops.[3][5]

Its solubility is significantly higher in polar organic solvents.[3][6] This property is leveraged in the preparation of stock solutions for analytical testing and in the development of non-aqueous or co-solvent-based formulations.

SolventSolubilityReference
Water (25°C)~2.5 mg/mL[3][5]
Water (Purified)0.25% (2.5 mg/mL)[7]
PBS (pH 7.2)~0.12 mg/mL[6]
Ethanol50 mg/mL[1]
Propylene Glycol150.8 mg/ml[5]
MethanolVery soluble[3]
AcetoneVery soluble[3]
Ethyl AcetateVery soluble[3]
DMSO~12.5 mg/mL[6]
Dimethylformamide~16 mg/mL[6]
EtherInsoluble[5]
BenzeneInsoluble[5]

Expert Insight: The limited aqueous solubility is a classic formulation hurdle. For ophthalmic solutions, formulators often employ strategies like pH adjustment or the use of co-solvents (e.g., polyethylene glycol, glycerol) to achieve the target concentration of 0.5% (5 mg/mL).[7] However, as discussed in Section 4, increasing pH to improve solubility can negatively impact the drug's stability.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a standardized method to determine the equilibrium solubility of chloramphenicol in a given solvent system.

Materials:

  • Chloramphenicol reference standard

  • Selected solvent (e.g., purified water, phosphate buffer pH 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of chloramphenicol to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high results.

  • Dilution: Dilute the filtered sample with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Thermal Properties and Polymorphism

The thermal behavior of chloramphenicol is a key indicator of its purity and physical form.

  • Melting Point: 149–153°C[4] (Specific ranges like 150.5-151.5°C are also reported[1][3][5]).

    • Significance: A sharp melting point within a narrow range is a primary indicator of high purity. A broad or depressed melting range often suggests the presence of impurities.

  • Polymorphism: While chloramphenicol base itself is not known for significant polymorphism, its ester prodrug, chloramphenicol palmitate, famously exists in multiple polymorphic forms (A, B, and C).[8] The metastable form B is more soluble and bioavailable than the stable, but therapeutically inactive, form A.[8]

    • Expert Insight: This is a classic case study in pharmaceutical sciences demonstrating how the solid-state form of a drug can profoundly impact its clinical performance.[8] Although the core topic is the base, understanding the behavior of its common prodrugs is essential for drug development professionals. Techniques like X-ray diffraction (XRD) and infrared spectroscopy are crucial for identifying and quantifying these polymorphic forms.[9]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For chloramphenicol, the reported pKa is 5.5.[1] This value is attributed to the hydroxyl group, making it a very weak acid. It is considered an essentially neutral compound.

Causality: The pKa value dictates the charge state of the molecule across the physiological pH range.

  • At pH < 5.5, the molecule is predominantly in its neutral, non-ionized form.

  • At pH > 5.5, it begins to deprotonate, acquiring a negative charge.

This relationship is fundamental to predicting its behavior in different environments, from formulation buffers to biological compartments.

pKa_Ionization pH_Low Low pH (e.g., pH 2) pKa pH = pKa (5.5) pH_Low->pKa Increase pH pH_High High pH (e.g., pH 8) pKa->pH_High Increase pH Neutral_Form Neutral Form (R-OH) Predominant Equilibrium 50% Neutral 50% Ionized Ionized_Form Ionized Form (R-O⁻) Predominant

Caption: Relationship between pH, pKa, and the ionization state of Chloramphenicol.

Chemical Stability and Degradation Pathways

Chloramphenicol's stability is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially toxic byproducts. It is stable in the solid state but susceptible to degradation in solution, influenced by pH, temperature, and light.[4]

The primary degradation pathway in aqueous solution is the hydrolysis of the amide bond, yielding 2-amino-1-(4-nitrophenyl)propane-1,3-diol (also known as chloramphenicol base precursor) and dichloroacetic acid.[10][11]

  • pH-Dependent Hydrolysis: Degradation is catalyzed by both general acids and bases.[1] The rate of degradation is relatively independent of pH between 2 and 7.[1][12] However, degradation is significantly accelerated under alkaline conditions (pH > 7).[10] Studies have shown extensive degradation in 0.1N NaOH, whereas the drug is much more stable in 0.1N HCl.[10]

  • Thermal Degradation: Elevated temperatures accelerate hydrolysis.[10][11] Heating aqueous solutions at 115°C for 30 minutes can result in a 10% loss of the drug.[1]

  • Photodegradation: Solutions should be protected from light, as photolysis can also occur.[1][13]

Expert Insight (Trustworthiness): To ensure the development of a robust analytical method that can accurately quantify chloramphenicol in the presence of its degradation products, a forced degradation study is essential. This is a core requirement of ICH guidelines for stability-indicating method validation. The study involves subjecting the drug to harsh conditions to intentionally produce degradants.

Experimental Protocol: Forced Degradation (Stress) Study

Objective: To identify the primary degradation products of chloramphenicol and develop a stability-indicating analytical method.

Materials:

  • Chloramphenicol solution (e.g., 1 mg/mL in methanol/water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Heating oven, Photostability chamber

  • Validated HPLC-UV or HPLC-MS system

Procedure:

  • Acid Hydrolysis: Mix the drug solution with 0.1N HCl and heat at 80°C for 2-4 hours.[10]

  • Base Hydrolysis: Mix the drug solution with 0.1N NaOH and heat at 80°C for 2 hours.[10] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the drug solution at 90°C for 4 hours.[10]

  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system. The goal is to achieve chromatographic separation between the intact chloramphenicol peak and all peaks corresponding to degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Chloramphenicol Stock Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light/UV) start->photo analysis HPLC-UV/MS Analysis (For all samples + control) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation

Caption: Workflow for a typical forced degradation study of Chloramphenicol.

Spectroscopic Properties: The Fingerprint of the Molecule

Spectroscopic techniques are indispensable for the identification, structural elucidation, and quantification of chloramphenicol.

UV-Visible Spectroscopy

The presence of the p-nitrophenyl group acts as a strong chromophore, making UV-Vis spectroscopy a simple and effective tool for quantification.[14]

  • λmax (in water/ethanol): ~278 nm[1][10]

  • λmax (in methanol): ~272-274 nm[14][15][16]

  • Molar Extinction Coefficient (E 1% in water): 298 at 278 nm[1]

Protocol: UV-Vis Analysis for Quantification

  • Standard Preparation: Prepare a stock solution of chloramphenicol reference standard (e.g., 100 µg/mL in methanol).[14]

  • Working Solutions: Create a series of dilutions from the stock to generate a calibration curve (e.g., 2-20 µg/mL).

  • Spectrophotometric Analysis: Use the solvent (e.g., methanol) as a blank. Scan the working solutions over the 200-400 nm range to confirm the λmax.[14]

  • Measurement: Measure the absorbance of each standard and the unknown sample at the determined λmax.

  • Quantification: Plot a calibration curve of absorbance vs. concentration and determine the concentration of the unknown sample using linear regression.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its functional groups. It is a powerful tool for unambiguous identification.

Wavenumber (cm⁻¹)Functional Group AssignmentReference
3352 - 3246O-H (alcohol) and N-H (amide) stretching[17]
3081Aromatic C-H stretching[17]
1681 - 1694C=O (amide I) stretching[17]
1559Aromatic C=C stretching[17]
1521Asymmetric NO₂ stretching[17]
1518N-H bending (amide II)[17]
662C-Cl stretching[17]

Expert Insight: Changes in these key peaks can indicate chemical modifications or degradation. For instance, hydrolysis of the amide bond would lead to the disappearance of the C=O and N-H amide peaks and the appearance of primary amine (NH₂) bands from the degradation product.

Conclusion

The physicochemical properties of chloramphenicol—from its stereospecific structure and limited aqueous solubility to its pH-dependent stability and distinct spectroscopic signature—are intricately linked to its therapeutic application and manufacturability. A thorough understanding of these core characteristics is not merely academic; it is a prerequisite for rational drug formulation, the development of robust and stability-indicating analytical methods, and ensuring the quality, safety, and efficacy of chloramphenicol-containing medicines. This guide provides the foundational knowledge and practical protocols necessary for scientists and researchers to navigate the challenges and opportunities presented by this important antibiotic.

References

  • Rahmah, S. A., et al. (2025). Degradation and stability testing of chloramphenicol ear drops using derivative spectrophotometry combined with chemometrics. Jurnal Ilmiah Farmasi (Scientific Journal of Pharmacy), 21(1), 41-57. [Link]

  • Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment. Med chem, 5(5), 221-225. [Link]

  • International Agency for Research on Cancer. (1990). Chloramphenicol. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. [Link]

  • Higuchi, T., & Bias, C. D. (1954). The kinetics of degradation of chloramphenicol in solution. II. Over-all disappearance rate from buffered solutions. Journal of the American Pharmaceutical Association, 43(8), 481-486. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloramphenicol. PubChem Compound Summary for CID 5959. [Link]

  • Walsh Medical Media. (2015). Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment. [Link]

  • S. Vidyadhara, et al. (2006). Development and evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution. Indian Journal of Pharmaceutical Sciences, 68(1), 85. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Chloramphenicol (HMDB0014589). [Link]

  • Boer, F., & Pijnenburg, J. J. (1983). HPLC determination of chloramphenicol degradation in eye drops. Pharmaceutisch Weekblad Scientific Edition, 5(4), 149-153. [Link]

  • Aguiar, A. J., et al. (1967). Effect of polymorphism on the absorption of chloramphenicol from chloramphenicol palmitate. Journal of Pharmaceutical Sciences, 56(7), 847-853. [Link]

  • Boer, F., & Pijnenburg, J. J. (1983). HPLC determination of chloramphenicol degradation in eye drops. PubMed. [Link]

  • Burger, A. (1978). The interconversion of the polymorphic forms of chloramphenicol palmitate (CAP) as a function of environmental temperature. Scientia Pharmaceutica, 46(1), 22-31. [Link]

  • Wu, J., et al. (2014). An overview of highly optically pure chloramphenicol bases: applications and modifications. RSC Advances, 4(59), 31215-31225. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Chloramphenicol base. [Link]

Sources

The Cornerstone of Chirality: A Technical Guide to the Crystal Structure of D-(−)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-(−)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol, a chiral organic compound, holds a pivotal position in the landscape of pharmaceutical synthesis. It is the quintessential precursor for the broad-spectrum antibiotic, Chloramphenicol, where its specific stereochemistry is not merely a structural feature but the very determinant of biological activity. This technical guide provides an in-depth exploration of the structural aspects of this crucial intermediate. While a comprehensive, publicly available single-crystal X-ray diffraction study of this specific precursor is not readily found in the literature, this guide will delve into its known physicochemical properties, its critical role in the synthesis of Chloramphenicol, and the established crystal structure of Chloramphenicol itself, which inherently reveals the conformational and stereochemical attributes of the D-(−)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol moiety. Furthermore, this guide presents a detailed, best-practice protocol for the single-crystal X-ray diffraction analysis of a small organic molecule, providing researchers with a robust framework for such structural elucidations.

Introduction: The Stereochemical Imperative in Drug Design

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount factor governing its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different, and sometimes deleterious, biological activities. The tragic story of thalidomide serves as a stark reminder of this principle. It is within this context that the study of chiral intermediates in drug synthesis becomes critically important.

D-(−)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol (also known as (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol or Chloramphenicol base) is a classic example of such a vital chiral building block.[1] Its structure, possessing two chiral centers, gives rise to four possible stereoisomers. However, it is only the D-threo isomer that leads to the potent antibacterial activity of Chloramphenicol.[2] This guide will, therefore, focus on the structural understanding of this specific isomer, which is foundational to the synthesis of a life-saving antibiotic.

Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of D-(−)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol is essential for its handling, characterization, and utilization in synthesis. The compound is typically a white to light yellow crystalline powder.[1]

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₄[3][4]
Molecular Weight 212.21 g/mol [3][4]
Melting Point 159.5-166 °C[1]
Appearance White or almost white crystalline powder[1]
Optical Rotation [α]²⁰D = -28 to -30.5º (c=2.4 in 1N HCl)[1]
Solubility Soluble in water[5]

The Role in Chloramphenicol Synthesis: A Stereospecific Pathway

The synthesis of Chloramphenicol is a multi-step process where the introduction and preservation of the correct stereochemistry are paramount. D-(−)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol is the penultimate intermediate, which undergoes N-acylation with a dichloroacetic acid derivative to yield the final active pharmaceutical ingredient (API).

The synthetic pathway underscores the importance of this precursor. The "threo" configuration, where the hydroxyl and amino groups on the two chiral carbons are on opposite sides in a Fischer projection, is crucial. Furthermore, the "D" configuration dictates the specific spatial arrangement that allows for effective binding to the bacterial ribosome, thereby inhibiting protein synthesis.

Chloramphenicol_Synthesis p-Nitroacetophenone p-Nitroacetophenone Intermediate_A Intermediate_A p-Nitroacetophenone->Intermediate_A Bromination Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Amination Intermediate_C Intermediate_C Intermediate_B->Intermediate_C Acetylation Racemic_Mixture Racemic_Mixture Intermediate_C->Racemic_Mixture Hydroxymethylation & Reduction D_threo_Precursor D-(-)-threo-2-amino-1- (p-nitrophenyl)-1,3-propanediol Racemic_Mixture->D_threo_Precursor Chiral Resolution Chloramphenicol Chloramphenicol D_threo_Precursor->Chloramphenicol N-Acylation XRD_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Crystallization Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Acquisition Data Acquisition Crystal_Mounting->Data_Acquisition Data_Reduction Data Reduction Data_Acquisition->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure CIF File

Sources

A Comprehensive Spectroscopic Guide to (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a key chiral intermediate in pharmaceutical synthesis and a known impurity of the antibiotic chloramphenicol.[1][2] The specific stereochemistry of this compound, also known as D-threo-(−)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is critical to its biological activity and its role as a building block in drug development.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to the Molecule and its Significance

This compound (CAS RN: 716-61-0) is a propane-1,3-diol with amino and 4-nitrophenyl substituents at the C2 and C1 positions, respectively.[5][6] Its structure is foundational in the synthesis of various bioactive molecules, including antihypertensive agents.[3] The precise spatial arrangement of the functional groups in this D-threo isomer is crucial for its intended biological interactions, making unambiguous structural confirmation through spectroscopic methods an essential aspect of quality control and research. This guide will delve into the characteristic spectral signatures that define this specific stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for confirming its structure and stereochemistry.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical as labile protons (from -OH and -NH₂) may exchange with deuterium, leading to signal broadening or disappearance. DMSO-d₆ is often preferred for observing these exchangeable protons.

  • Filter the solution into a standard 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are summarized below.

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-Ar (ortho to NO₂)~ 8.1-8.2d~ 8-9
H-Ar (meta to NO₂)~ 7.5-7.6d~ 8-9
H1~ 4.8-4.9d~ 3-4
H2~ 3.2-3.3m
H3a, H3b~ 3.4-3.6m
-OH (at C1)Variables (broad)
-OH (at C3)Variables (broad)
-NH₂Variables (broad)
  • Aromatic Protons: The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing nitro group is a key feature.

  • Methine Protons: The proton at C1 (H1), being adjacent to both an oxygen and the aromatic ring, appears as a doublet. The proton at C2 (H2) is coupled to H1 and the two diastereotopic protons at C3, resulting in a more complex multiplet.

  • Methylene Protons: The protons on C3 (H3a and H3b) are diastereotopic due to the adjacent chiral center at C2, and they couple with H2, giving rise to a multiplet.

  • Exchangeable Protons: The signals for the hydroxyl and amine protons are typically broad and their chemical shifts are highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Carbon AssignmentChemical Shift (ppm)
C-Ar (C-NO₂)~ 147-148
C-Ar (C-CH)~ 149-150
C-Ar (CH, ortho to NO₂)~ 123-124
C-Ar (CH, meta to NO₂)~ 127-128
C1~ 74-75
C2~ 56-57
C3~ 63-64
  • Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry. The carbon bearing the nitro group is significantly deshielded.

  • Aliphatic Carbons: The three aliphatic carbons are clearly resolved, with the oxygen-bearing carbons (C1 and C3) appearing more downfield than the nitrogen-bearing carbon (C2).

G cluster_mol This compound cluster_h_nmr ¹H NMR Correlations cluster_c_nmr ¹³C NMR Chemical Shifts C1 C1 C2 C2 C1->C2 Ar Ar C1->Ar O1 O1 C1->O1 C3 C3 C2->C3 N N C2->N O3 O3 C3->O3 H1 H1 (~4.8 ppm) H1->C1 H2 H2 (~3.2 ppm) H2->C2 H3 H3 (~3.5 ppm) H3->C3 HAr H-Ar (7.5-8.2 ppm) HAr->Ar C1_shift C1 (~74 ppm) C2_shift C2 (~56 ppm) C3_shift C3 (~63 ppm) CAr_shift C-Ar (123-150 ppm)

Caption: Correlation of NMR signals to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[7]

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3200O-H, N-HStretching (broad)
3100-3000C-H (aromatic)Stretching
3000-2850C-H (aliphatic)Stretching
~1600C=C (aromatic)Stretching
1520-1500N-O (nitro)Asymmetric stretching
1350-1330N-O (nitro)Symmetric stretching
1200-1000C-OStretching
  • O-H and N-H Stretching: A broad band in the high-frequency region is indicative of the hydroxyl and amine groups, which are often involved in hydrogen bonding.

  • Nitro Group: The two strong absorption bands around 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

  • C-O Stretching: A strong band in the fingerprint region (1200-1000 cm⁻¹) corresponds to the C-O stretching of the primary and secondary alcohol groups.

G cluster_mol Molecular Structure cluster_ir IR Spectroscopy mol This compound OH_NH O-H, N-H (3500-3200 cm⁻¹) mol->OH_NH Hydroxyl & Amine CH_arom C-H (aromatic) (3100-3000 cm⁻¹) mol->CH_arom Aromatic Ring CH_aliph C-H (aliphatic) (3000-2850 cm⁻¹) mol->CH_aliph Propane Backbone NO2 NO₂ (1520 & 1350 cm⁻¹) mol->NO2 Nitro Group CO C-O (1200-1000 cm⁻¹) mol->CO Alcohol C-O

Caption: Key functional groups and their IR vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol for MS Data Acquisition

Method (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with or without a small amount of formic acid to promote protonation.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

Instrument Parameters:

  • Ionization Mode: Positive ESI for detecting the protonated molecule [M+H]⁺.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

MS Data and Interpretation

The molecular weight of this compound is 212.2 g/mol .[3]

  • Molecular Ion: In positive ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 213.2.

  • Fragmentation: Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. Common fragmentation pathways would involve the loss of water (H₂O) from the hydroxyl groups and potentially cleavage of the C-C bonds in the propane backbone. This fragmentation pattern provides further structural confirmation.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and self-validating system for the structural elucidation and confirmation of this compound. The data presented in this guide are characteristic of this specific stereoisomer and can be used as a reference standard for quality control in pharmaceutical manufacturing and for the characterization of this compound in research and development settings. The combination of these analytical methods ensures the identity, purity, and stereochemical integrity of this important chiral building block.

References

  • Kumar, A., et al. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. Current Organic Synthesis, 17(5), 382-388. Available at: [Link]

  • LookChem. (n.d.). Cas 716-61-0,D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Biointerface Research in Applied Chemistry, 12(6), 7586-7596. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). A short stereoselective synthesis of ( )-chloramphenicol and (þ)-thiamphenicol. Retrieved from [Link]

  • PubChem. (n.d.). Chloramphenicol base. Retrieved from [Link]

Sources

The Therapeutic Versatility of the (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol Scaffold: From Antibacterial Origins to Anticancer Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol moiety, famously known as the "chloramphenicol base," represents a privileged scaffold in medicinal chemistry.[1] As the core of one of the first broad-spectrum antibiotics to be discovered, its history is deeply rooted in the fight against infectious diseases.[2][3] Chloramphenicol itself exerts potent bacteriostatic activity by inhibiting bacterial protein synthesis.[3] However, significant clinical limitations, including hematologic disorders and neurotoxicity, have curtailed its use and catalyzed decades of research into safer, more effective derivatives.[2][3] This guide provides a comprehensive technical exploration of these derivatives, moving beyond their historical antibacterial role to shed light on their emerging potential as anticancer agents and offering field-proven insights into their evaluation and structure-activity relationships.

Re-engineering the Antimicrobial Core

The primary objective in modifying the chloramphenicol scaffold has been to dissociate its potent antimicrobial activity from its host toxicity. This has involved systematic modifications at three key positions of the molecule, as detailed in numerous synthetic efforts.[3]

  • The p-Nitrophenyl Moiety: This group is a critical pharmacophore. Its electron-withdrawing nature is vital for binding to the ribosomal target. Modifications here are generally conservative, as significant alterations can lead to a substantial loss of antibacterial activity.

  • The Dichloroacetyl Moiety: While crucial for the activity of chloramphenicol, this group is also implicated in its toxicity. Replacing the dichloroacetyl tail with other functionalities has been a major focus. The goal is to identify substitutes that maintain or enhance ribosomal binding while being less prone to metabolic processes that generate toxic intermediates.

  • The 2-Amino-1,3-propanediol Moiety: This central component, with its (1R,2R) stereochemistry, correctly orients the other pharmacophoric elements. While the core stereoisomer is generally retained, derivatization of the hydroxyl groups has been explored to modulate pharmacokinetic properties such as solubility and membrane permeability.

Expanding the Therapeutic Indication: Anticancer Activity

A compelling evolution in the story of this scaffold is its repurposing for oncology. Researchers have demonstrated that novel derivatives, particularly conjugates with molecules like polyamines, can exhibit potent anticancer activity, often through mechanisms distinct from the parent antibiotic.[2][4][5] These compounds can exploit biological differences between cancerous and healthy cells, such as the increased activity of polyamine transport systems on cancer cell membranes, to achieve selective internalization and cytotoxicity.[2]

One study highlighted a novel conjugate that showed promising anticancer activity without affecting bacterial growth, making it a candidate for an anticancer agent that would not harm the patient's gut microflora when administered orally.[2][5] Another research avenue has focused on developing microparticle formulations of derivatives like N-phenyl-2,2-dichloroacetamide (PDA) to enhance selectivity for cancer cells and provide controlled release, thereby reducing systemic toxicity.[6]

Data Summary: Anticancer Profile of Representative Derivatives

The following table summarizes the observed activities of different classes of derivatives, underscoring the scaffold's potential in oncology.

Derivative ClassTarget Cell LineKey FindingReference
Polyamine ConjugatesZL34 Mesothelioma CellsEnhanced internalization in cancer cells via polyamine transporters.[2]
N-phenyl-2,2-dichloroacetamide (PDA)A549 Lung Cancer CellsMicroparticle formulations exhibit controlled release and enhanced selectivity for cancer cells over normal fibroblasts.[6]
Benzyl-modified Polyamine ConjugatesVarious Cancer CellsIncreased lipophilicity can lead to elevated internalization and potent anticancer activity.[2]

Core Experimental Protocol: Evaluating Antimicrobial Potency via Minimum Inhibitory Concentration (MIC) Assay

The trustworthiness of any new antimicrobial agent is established through robust, standardized testing. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a foundational assay in this process.

Causality of Experimental Design: This protocol is designed to determine the lowest concentration of a drug that prevents visible microbial growth. Each step is critical for ensuring reproducibility. Using bacteria in the logarithmic growth phase ensures they are metabolically active and susceptible to the antibiotic. The serial dilution establishes a precise concentration gradient, and the inclusion of controls validates the results by confirming the viability of the bacteria (positive control) and the sterility of the medium (negative control).

Step-by-Step Methodology
  • Preparation of Reagents and Microorganisms:

    • Prepare a stock solution of the test derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

    • Culture the test bacterial strain (e.g., Staphylococcus aureus) overnight on an appropriate agar plate.

    • Prepare sterile Mueller-Hinton Broth (MHB).

  • Inoculum Preparation:

    • From the overnight culture, pick 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in MHB to obtain the final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Microplate Preparation (Serial Dilution):

    • Dispense 50 µL of MHB into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the test compound at a concentration that is twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive control (growth control), containing 50 µL of MHB.

    • Well 12 will serve as the negative control (sterility control), containing 100 µL of MHB.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL and halves the drug concentration, achieving the desired final test concentrations. The final bacterial density will be approximately 5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the derivative at which there is no visible growth. The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Visual Workflow: MIC Assay

MIC_Assay_Workflow cluster_prep Phase 1: Preparation cluster_dilution Phase 2: Plate Setup cluster_incubation Phase 3: Incubation & Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) E Inoculate Wells with Standardized Bacteria A->E B Prepare Compound Stock Solution C Perform 2-Fold Serial Dilution of Compound in 96-Well Plate B->C C->E D Prepare Growth & Sterility Controls D->E F Incubate at 37°C for 16-20 hours E->F G Read MIC: Lowest Concentration with No Visible Growth F->G

Caption: Standard workflow for broth microdilution MIC determination.

Authoritative Grounding: The Structure-Activity Relationship (SAR)

The biological activity of these derivatives is governed by a strict set of structural rules, providing an authoritative basis for rational drug design.

  • Stereochemistry is Paramount: The D-(−)-threo configuration, corresponding to the (1R,2R) absolute stereochemistry, is essential for high antibacterial potency.[1] This specific spatial arrangement of the hydroxyl, amino, and nitrophenyl groups is required for optimal fitting into the peptidyl transferase center of the bacterial ribosome.

  • The Aromatic Nitro Group: The para-nitro substitution on the phenyl ring is a key feature. It acts as a strong electron-withdrawing group and is involved in crucial binding interactions. Replacing it often leads to a significant drop in activity.

  • The N-Acyl Side Chain: The identity of the acyl group attached to the amine is a primary determinant of both potency and spectrum. As seen in chloramphenicol's dichloroacetyl group, electronegative substituents are favorable. This site offers the most flexibility for modification to fine-tune activity and reduce toxicity.

Logical Framework: SAR for Biological Activity

SAR_Framework cluster_determinants Key Structural Determinants Core Core Scaffold (1R,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol Stereo (1R,2R) Stereochemistry Core->Stereo Nitro p-Nitrophenyl Group Core->Nitro Acyl N-Acyl Side Chain Core->Acyl Activity Target Biological Activity (e.g., Ribosome Inhibition) Stereo->Activity Correct 3D Orientation Nitro->Activity Binding & Electronics Acyl->Activity Potency & Spectrum Modulation

Caption: Structure-Activity Relationship (SAR) determinants for the scaffold.

Conclusion and Future Perspectives

The this compound scaffold is far from a historical relic. It remains a highly relevant and versatile platform for the development of new therapeutics. While its antibacterial origins are well-established, the expansion into anticancer applications demonstrates its significant potential.[2][6] Future efforts will likely focus on creating hybrid molecules that combine this scaffold with other pharmacophores to develop agents with dual antimicrobial/anticancer activity, to overcome drug resistance, or to target novel biological pathways. The principles of rational design, guided by a deep understanding of the SAR discussed herein, will continue to be the authoritative guide in unlocking the full therapeutic potential of these remarkable compounds.

References

  • Giannopoulou, P., Missiri, D. A., et al. (2019). New Chloramphenicol Derivatives from the Viewpoint of Anticancer and Antimicrobial Activity. Antibiotics, 8(1), 9. [Link]

  • Dinos, G. P., Athanassopoulos, C. M., & Kalpaxis, D. L. (2016). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Mini reviews in medicinal chemistry, 16(9), 710–723. [Link]

  • Semantic Scholar. (n.d.). New Chloramphenicol Derivatives from the Viewpoint of Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Giannopoulou, P., Missiri, D. A., et al. (2019). New Chloramphenicol Derivatives from the Viewpoint of Anticancer and Antimicrobial Activity. Antibiotics (Basel, Switzerland), 8(1), 9. [Link]

  • Al-Subeh, A., et al. (2024). Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. Journal of Microencapsulation, 1-13. [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

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Literature review on the synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Core

This compound, also known as D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol, is a high-value chiral building block of significant interest in the pharmaceutical industry.[1][2] Its primary importance lies in its role as the structural core and key intermediate for the broad-spectrum antibiotic Chloramphenicol.[1][3] The molecule possesses two contiguous stereocenters, and its biological activity is critically dependent on the specific (1R,2R) threo configuration.

The synthesis of this compound presents a classic challenge in stereoselective organic chemistry: the controlled formation of a vicinal amino alcohol moiety with precise stereochemistry. This guide provides an in-depth review of the prevalent and effective synthetic strategies, moving from classical resolution methods to modern asymmetric catalytic approaches. We will explore the causality behind experimental choices, provide detailed protocols for key transformations, and present comparative data to inform process development and research.

Strategic Overview: Pathways to Stereochemical Purity

The synthesis of enantiomerically pure this compound can be broadly categorized into two fundamental strategies: the separation of a racemic mixture and the direct, stereocontrolled asymmetric synthesis from achiral precursors. Modern synthetic efforts overwhelmingly favor asymmetric methods due to their superior efficiency and atom economy.

Synthetic_Strategies Start Achiral Precursors (e.g., p-Nitrobenzaldehyde) Racemic Racemic Synthesis of DL-threo-aminodiol Start->Racemic Asymmetric Asymmetric Synthesis Start->Asymmetric Resolution Chiral Resolution (Diastereomeric Salt Formation) Racemic->Resolution Target (1R,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol Asymmetric->Target Resolution->Target

Caption: High-level overview of the primary synthetic routes.

Part 1: Asymmetric Synthesis from p-Nitrobenzaldehyde

The most elegant and efficient routes to the target molecule involve the direct construction of the chiral centers from the achiral starting material, 4-nitrobenzaldehyde. This is typically achieved through catalytic, enantioselective carbon-carbon bond-forming reactions.

Strategy A: The Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, or nitroaldol reaction, is a powerful method for forming β-nitro alcohols.[4] In this context, it involves the addition of a nitromethane enolate to 4-nitrobenzaldehyde. The key to success is the use of a chiral catalyst to orchestrate the facial selectivity of the attack on the aldehyde, thereby establishing the two stereocenters with high diastereo- and enantioselectivity.[4]

Causality of Catalysis: Chiral metal complexes are employed to create a rigid, asymmetric environment around the reactants. The ligand framework binds to both the metal center and the substrates, lowering the activation energy for one specific stereochemical pathway while disfavoring others.

A prominent and effective approach utilizes in situ generated copper(II) complexes with chiral bis(β-amino alcohol) ligands.[4]

Asymmetric_Henry_Reaction cluster_0 Asymmetric Henry Reaction Workflow pNBA 4-Nitrobenzaldehyde Henry Asymmetric Henry Reaction pNBA->Henry NM Nitromethane NM->Henry Catalyst Chiral Catalyst (e.g., L-Cu(OAc)2) Catalyst->Henry controls stereochemistry Nitrodiol (1R,2R)-2-nitro-1-(4-nitrophenyl) propane-1,3-diol Intermediate Henry->Nitrodiol Reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) Nitrodiol->Reduction Target (1R,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol Reduction->Target

Caption: Workflow for the synthesis via Asymmetric Henry Reaction.

Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction [4]

  • Catalyst Preparation (In Situ): In a reaction vessel, a chiral bis(β-amino alcohol) ligand (e.g., thiophene-2,5-bis-ligand L4 as described in the literature, 0.20 mmol) is dissolved in ethanol (5 mL). To this solution, Cu(OAc)₂·H₂O (0.20 mmol) is added, and the mixture is stirred at room temperature for 1 hour to allow for complex formation.

  • Reaction Execution: 4-nitrobenzaldehyde (1.0 mmol) is added to the catalyst solution. Subsequently, nitromethane (5.0 mmol) is added.

  • Incubation: The reaction mixture is stirred at 25°C for 24 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral β-nitro alcohol product.

  • Reduction: The purified nitro alcohol intermediate is dissolved in methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel is added.[5] The mixture is then subjected to hydrogenation (e.g., 50 psi H₂) until the starting material is consumed.[5]

  • Isolation: The catalyst is removed by filtration through celite, and the solvent is evaporated. The resulting crude product is recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure this compound.[5]

Data Summary: Performance of Chiral Catalyst Systems

Catalyst SystemDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
L4 -Cu(OAc)₂ in EtOH-94.6%>99%[4]
Ag₂O / Cinchona-phosphine ligand91:978%70%[6]

Note: The Henry reaction with nitromethane directly gives a β-nitro alcohol. The second hydroxyl group is typically introduced in a subsequent step, often by a reaction with formaldehyde before the reduction of the nitro group.[5]

Strategy B: Asymmetric Aldol Reaction with Chiral Auxiliaries

An alternative strategy employs a chiral auxiliary to direct the stereochemical outcome of an aldol reaction. The Evans asymmetric aldol reaction is a well-established method that can be adapted for this purpose.[7]

Mechanistic Rationale: A chiral oxazolidinone auxiliary is attached to a glycine-equivalent (an N-acetyl group). Deprotonation forms a chiral enolate, which is stabilized by a Lewis acid like titanium tetrachloride (TiCl₄). The auxiliary sterically blocks one face of the enolate, forcing the incoming 4-nitrobenzaldehyde to add from the opposite face, thus setting the desired stereochemistry. The auxiliary is then cleaved and recycled.

Experimental Protocol: Evans Asymmetric Aldol Approach [7]

  • Enolate Formation: The N-(N-Boc-glycinyl) oxazolidinone precursor is dissolved in a dry, aprotic solvent (e.g., CH₂Cl₂) and cooled to -78°C under an inert atmosphere. A Lewis acid (e.g., TiCl₄) and a hindered base (e.g., DIPEA) are added sequentially to form the titanium enolate.

  • Aldol Addition: A solution of 4-nitrobenzaldehyde in the same solvent is added dropwise to the enolate solution at -78°C. The reaction is stirred for several hours until completion.

  • Work-up: The reaction is quenched and worked up to isolate the syn- and anti-adducts, which are then separated by chromatography.

  • Auxiliary Cleavage and Reduction: The desired diastereomer is treated to remove the chiral auxiliary (e.g., via hydrolysis or reduction). The remaining functional groups (e.g., ester, nitro group) are then converted to the final diol and amine functionalities through standard reduction procedures (e.g., with NaBH₄ followed by catalytic hydrogenation).

Part 2: Classical Resolution of Racemic Aminodiol

Before the advent of efficient asymmetric catalysts, the industrial production of the desired enantiomer relied on the resolution of a racemic mixture. This method involves synthesizing the DL-threo-aminodiol and then separating the D-(-) and L-(+) enantiomers.[8][9]

Principle of Resolution: A chiral resolving agent, typically a chiral acid like D-tartaric acid, is added to the racemic aminodiol base. This forms a pair of diastereomeric salts (D-aminodiol/D-tartrate and L-aminodiol/D-tartrate). These salts have different physical properties, most importantly, different solubilities, allowing them to be separated by fractional crystallization.

Resolution_Workflow Racemate DL-threo-aminodiol (Racemic Mixture) Salts Formation of Diastereomeric Salts Racemate->Salts Agent Chiral Resolving Agent (e.g., D-Tartaric Acid) Agent->Salts Separation Fractional Crystallization (Separation based on solubility) Salts->Separation Salt_D Insoluble Salt (D-aminodiol-D-tartrate) Separation->Salt_D Salt_L Soluble Salt (L-aminodiol-D-tartrate) Separation->Salt_L Liberation Liberation of Free Base (Addition of Base, e.g., NaOH) Salt_D->Liberation Target (1R,2R)-(-)-aminodiol Liberation->Target

Caption: Workflow for the chiral resolution process.

While robust, this method is inherently inefficient as the maximum theoretical yield for the desired enantiomer is only 50%, unless the undesired enantiomer can be racemized and recycled.

Precursor Synthesis: The Importance of 4-Nitrobenzaldehyde

The availability and purity of the starting material, 4-nitrobenzaldehyde, are critical. It is typically synthesized via two main routes:

  • Oxidation of 4-Nitrotoluene: This is a common industrial method where the methyl group of 4-nitrotoluene is oxidized to an aldehyde. Various oxidizing agents can be used, but processes often involve initial bromination to 4-nitrobenzyl bromide followed by hydrolysis and oxidation.[10]

  • Nitration of Benzaldehyde: Direct nitration of benzaldehyde with a nitrating mixture (e.g., HNO₃/H₂SO₄) tends to yield the meta-isomer as the major product. Achieving a high proportion of the desired para-isomer requires specialized conditions, such as using acetyl nitrate, but separation from other isomers can be challenging.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from classical resolution techniques to highly sophisticated asymmetric catalytic methods. The Asymmetric Henry Reaction, in particular, represents a state-of-the-art approach, offering high stereoselectivity and yields in a more atom-economical fashion.[4]

Comparison of Strategies:

FeatureAsymmetric SynthesisClassical Resolution
Efficiency High (theoretical yield up to 100%)Low (theoretical yield 50%)
Atom Economy SuperiorPoor
Process Fewer steps, directMulti-step (synthesis, resolution, liberation)
Development Cost High (catalyst development)Lower (established technology)

For drug development professionals and researchers, the choice of synthetic route will depend on the scale, cost considerations, and available expertise. However, the field is clearly moving towards the development of even more active, selective, and greener catalyst systems. Future research will likely focus on reducing catalyst loading, utilizing more benign solvents, and exploring biocatalytic routes, such as those using transaminases, to further improve the synthesis of this vital pharmaceutical intermediate.[7]

References

  • (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol - Chem-Impex. (URL: )
  • CAS No : 2964-48-9 | Product Name : L-threo-(+)-2-Amino-1-(4-nitrophenyl)
  • 2-Amino-1-(4-nitrophenyl)propane-1,3-diol British Pharmacopoeia (BP) Reference Standard. (URL: )
  • CN105348107A - Preparation method of p-nitrobenzaldehyde - Google P
  • A short stereoselective synthesis of (−)-chloramphenicol and (+)
  • (1R,2R)-(−)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol - Sigma-Aldrich. (URL: )
  • Enantioselective Synthesis of (–)-Chloramphenicol via Silver-Catalyzed Asymmetric Isocyanoacetate Aldol Reaction. Org. Biomol. Chem. 2016, 14, 93–96. (URL: )
  • Stereoselective syntheses of (L)-chloramphenicol and (D)-thiamphenicol | Request PDF. (URL: )
  • CN102399160A - Synthesis method of chloramphenicol - Google P
  • Enantioselective synthesis of (–)
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - CiteSeerX. (URL: )
  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis - Semantic Scholar. (URL: )
  • d-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol - ChemicalBook. (URL: )
  • Process for splitting D,L-Threo-1-P.
  • D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 716-61-0 - TCI Chemicals. (URL: )
  • A New Route to DL-threo-1-p-Nitrophenyl-2-amino-1,3-propanediol - Amanote Research. (URL: )

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Stereochemistry and absolute configuration of 2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-amino-1-(4-nitrophenyl)propane-1,3-diol

Authored by: A Senior Application Scientist

Introduction

2-amino-1-(4-nitrophenyl)propane-1,3-diol, a molecule of significant interest in pharmaceutical development, serves as a crucial chiral building block and is structurally related to the antibiotic chloramphenicol.[1][2] The biological activity of such compounds is intrinsically linked to their three-dimensional arrangement, making a thorough understanding of their stereochemistry and the determination of their absolute configuration paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the stereochemical nuances of this compound, detailing the theoretical underpinnings and practical methodologies for its analysis and characterization.

The presence of two stereogenic centers in 2-amino-1-(4-nitrophenyl)propane-1,3-diol gives rise to four possible stereoisomers: two pairs of enantiomers. Distinguishing between these isomers is critical, as they can exhibit markedly different pharmacological and toxicological profiles. This document will delve into the nomenclature used to define these isomers, the experimental techniques employed to separate and identify them, and the causal logic behind the selection of these methods.

Understanding the Stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol

The core structure of 2-amino-1-(4-nitrophenyl)propane-1,3-diol contains two chiral centers, at the carbon atoms C-1 (bearing the hydroxyl and p-nitrophenyl groups) and C-2 (bearing the amino and hydroxymethyl groups).[3] This results in the existence of four stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other.

The relative configuration of the substituents around the C1-C2 bond is designated as either erythro or threo. In the threo isomers, similar substituents are on opposite sides of the carbon chain in a Fischer projection, while in the erythro isomers, they are on the same side. The absolute configuration at each chiral center is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.[4]

The four stereoisomers are:

  • (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

  • (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

  • (1R,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

  • (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

The (1R,2R) and (1S,2S) isomers are enantiomers and belong to the D-(-)-threo and L-(+)-threo series, respectively.[5] The naturally occurring and biologically active form of chloramphenicol possesses the (1R,2R) configuration.[6]

Visualization of Stereoisomers

To visually represent the relationship between the different stereoisomers, a Graphviz diagram is provided below.

G cluster_threo threo Diastereomers cluster_erythro erythro Diastereomers threo_1R2R (1R,2R) threo_1S2S (1S,2S) threo_1R2R->threo_1S2S Enantiomers erythro_1R2S (1R,2S) threo_1R2R->erythro_1R2S Diastereomers erythro_1S2R (1S,2R) threo_1R2R->erythro_1S2R Diastereomers threo_1S2S->erythro_1R2S Diastereomers threo_1S2S->erythro_1S2R Diastereomers erythro_1R2S->erythro_1S2R Enantiomers caption Stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol

Caption: Relationship between the stereoisomers.

Methodologies for Determining Absolute Configuration

Several analytical techniques can be employed to determine the absolute configuration of chiral molecules. The choice of method often depends on the nature of the sample, the available instrumentation, and the desired level of certainty.

X-Ray Crystallography

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a crystalline compound.[7] This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of the spatial arrangement of all atoms. The Bijvoet method, which utilizes the anomalous dispersion effect of heavy atoms, is a powerful tool for non-empirical determination of a molecule's configuration.[7]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow a single crystal of the purified stereoisomer of suitable size and quality. This is often the most challenging step.

  • Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often expressed as the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[9] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. The elution order can then be correlated with a known standard to determine the absolute configuration.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose an appropriate chiral stationary phase based on the structure of the analyte. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[10][11]

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution and peak shape. This typically involves screening different combinations of solvents (e.g., hexane/isopropanol or methanol/acetonitrile) and additives.

  • Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram.

  • Configuration Assignment: Inject a certified reference standard of a known absolute configuration under the same conditions to identify the elution order of the enantiomers.

Data Presentation: Chiral HPLC Separation Parameters

ParameterValue
Column Chiralpak AD-H (or similar polysaccharide-based column)
Mobile Phase Hexane:Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine
Flow Rate 1.0 mL/min
Detection UV at 274 nm[12]
Temperature 25 °C
Spectroscopic and Chiroptical Methods

Spectroscopic techniques, particularly those that measure the differential interaction of chiral molecules with polarized light, are invaluable for determining absolute configuration.

  • Optical Rotation (OR): This classical method measures the rotation of plane-polarized light by a chiral compound in solution. The direction and magnitude of rotation are characteristic of the enantiomer. For instance, the (1R,2R) isomer of 2-amino-1-(4-nitrophenyl)propane-1,3-diol is levorotatory (-), while the (1S,2S) isomer is dextrorotatory (+).[5]

  • Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light as a function of wavelength.[13] The resulting spectrum, known as a Cotton effect, is highly sensitive to the stereochemistry of the molecule. The absolute configuration can often be determined by applying empirical rules or by comparing the experimental spectrum to that of a related compound with a known configuration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a chiral technique, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to differentiate enantiomers.[] The Mosher's acid method is a classic example where the chiral compound is derivatized with a chiral reagent, forming diastereomers that exhibit distinct NMR spectra.[] More advanced NMR techniques can also be used to determine the absolute configuration of diols.[15]

Experimental Workflow: NMR with Chiral Derivatizing Agent

G start Racemic Mixture derivatize React with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) start->derivatize diastereomers Diastereomeric Mixture derivatize->diastereomers nmr Acquire 1H and/or 19F NMR Spectra diastereomers->nmr analysis Analyze Chemical Shift Differences (Δδ) nmr->analysis end Assign Absolute Configuration analysis->end caption NMR-based determination of absolute configuration.

Caption: Workflow for absolute configuration determination using NMR.

Conclusion

The stereochemical integrity of 2-amino-1-(4-nitrophenyl)propane-1,3-diol is a critical quality attribute in the context of pharmaceutical research and development. A multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, is often necessary for the unambiguous assignment of the absolute configuration of its stereoisomers. This guide has provided a detailed overview of the theoretical principles and practical methodologies for achieving this, empowering researchers to make informed decisions in their experimental design and data interpretation. The self-validating nature of employing multiple, orthogonal techniques ensures the highest degree of confidence in the stereochemical assignment, a cornerstone of scientific integrity in drug development.

References

  • Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. (2025). ResearchGate. Retrieved from [Link]

  • Chloramphenicol is a broad-spectrum antibiotic that is particularly useful against typhoid fever. What is the configuration of each of its asymmetric centers? (2024). Pearson. Retrieved from [Link]

  • Stephens, P. J., McCann, D. M., Devlin, F. J., & Smith, A. B. (2005). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 70(10), 3947–3960. [Link]

  • Stereocenter configuration 001. (2012, June 14). YouTube. Retrieved from [Link]

  • Harada, N., & Nakanishi, K. (1983). Circular Dichroic Spectroscopy—Exciton Coupling in Organic Stereochemistry. University Science Books.
  • Structures of chloramphenicol and chloramphenicol base. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. (n.d.). PubChem. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Assign RS configurations to the chiral centers in chloramphenicol, a powerful antibiotic. (2021, June 27). Chegg. Retrieved from [Link]

  • Chloramphenicol base. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2019). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 15, 2459–2467. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. Retrieved from [Link]

  • Singh, S., Kumar, N., Sharda, S., & Singh, B. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. Current Organic Synthesis, 17(5), 382–388. [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. Retrieved from [Link]

  • Konya, Y., & Lämmerhofer, M. (2018). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1569, 131–139. [Link]

  • Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. (2020). ResearchGate. Retrieved from [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies Europe. Retrieved from [Link]

  • Kowalski, P., Oledzka, I., & Plenis, A. (2016). Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry. Journal of Veterinary Research, 60(3), 323–329. [Link]

  • Youssif, B. G. M., Abdel-Aziz, M., Abdel-Wahab, B. F., El-Sayed, M. A. A., Abdel-Sattar, M., Bräse, S., & Rissanen, K. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Advances, 14(28), 20004–20015. [Link]

  • Spectrophotometric determination of chloramphenicol in pure and pharmaceutical formulations. (2009). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide on the Solubility and Stability of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a chiral amino alcohol and a key intermediate in the synthesis of various pharmaceuticals, is of significant interest to researchers and drug development professionals.[1] Its molecular structure, featuring a nitrophenyl group, makes it a valuable building block in the creation of bioactive molecules.[1] This compound is notably a primary degradation product and a synthetic precursor of the broad-spectrum antibiotic Chloramphenicol.[2][3][4] Consequently, a thorough understanding of its solubility and stability is paramount for the development of robust drug formulations, ensuring efficacy, safety, and a viable shelf-life.

This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents. It is designed to offer practical, field-proven insights and detailed experimental protocols for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any solubility and stability investigation.

PropertyValueSource
Chemical Name This compound
Synonyms D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol, Chloramphenicol base
CAS Number 716-61-0
Molecular Formula C₉H₁₂N₂O₄
Molecular Weight 212.20 g/mol
Appearance White or almost white crystalline powder
Melting Point 163-165 °C

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its bioavailability and successful formulation. The following sections detail the solubility of this compound in various common pharmaceutical solvents. The data presented is a synthesis of available information for the closely related compound, chloramphenicol, which provides a strong indication of the solubility characteristics of its base.

Qualitative and Quantitative Solubility Data
SolventSolubilityRemarksSource
Water 2.5 mg/mL (at 25°C)Slightly soluble. Aqueous solutions are generally neutral.[5][5][6][7]
Propylene Glycol 150.8 mg/mLVery soluble.[7]
Methanol SolubleHighly soluble.[8][9]
Ethanol SolubleHighly soluble.[8] Sigma-Aldrich routinely tests the solubility of the related chloramphenicol at 50 mg/mL in ethanol, yielding a clear solution.[10][6][10]
Butanol Very Soluble[6][7]
Acetone Very Soluble[6][7]
Ethyl Acetate Very Soluble[5][6][7]
Dimethyl Sulfoxide (DMSO) Soluble[9]
Ether Fairly Soluble[6][7]
Benzene Insoluble[7]
Petroleum Ether Insoluble[7]
Vegetable Oils Insoluble[7]
Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Rationale: This method ensures that an equilibrium is reached between the undissolved solid and the solvent, providing a true measure of saturation solubility. The extended shaking period allows for sufficient interaction time, and the subsequent separation step ensures that only the dissolved analyte is quantified.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

  • Preparation of Solvent Mixtures: Prepare the desired solvents or solvent mixtures.

  • Addition of Compound: Add an excess amount of this compound to a sealed vial containing the solvent. The presence of undissolved solid is crucial.

  • Equilibration: Place the vials on a rotary shaker in a temperature-controlled incubator. Agitate the mixtures for a predetermined time (typically 24-72 hours) to reach equilibrium.[11][12]

  • Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration through a suitable membrane filter (e.g., 0.45 µm).[13]

  • Quantification: Dilute the clear supernatant or filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calibration: Determine the concentration from a previously prepared calibration curve of the compound.[12][13]

Stability Profile and Degradation Pathways

Understanding the stability of this compound is critical for predicting its shelf-life and for the development of stable pharmaceutical formulations. As the base of chloramphenicol, its stability is intrinsically linked to the degradation of the parent drug.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[14][15] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to various stress conditions.[2][14][15]

Rationale: By subjecting the compound to conditions more severe than those it would encounter during storage, we can accelerate its degradation. This allows for the rapid identification of degradation products and the elucidation of degradation mechanisms. This information is invaluable for developing formulations that protect the drug from degradation and for establishing appropriate storage conditions.

Caption: Workflow for Forced Degradation Studies.

Summary of Degradation Behavior

Based on studies of chloramphenicol, the following degradation behavior can be anticipated for this compound:

  • Acidic Conditions: The related compound, chloramphenicol, is relatively stable in acidic conditions.[2] However, strong acidic conditions can lead to some degradation.[16]

  • Alkaline Conditions: Significant degradation is expected under alkaline conditions. For chloramphenicol, complete degradation has been observed in 1N NaOH, with 2-amino-1-(4-nitrophenyl)propane-1,3-diol being a major degradation product.[2][16] This suggests that the amino diol itself may be susceptible to further degradation under strong basic conditions.

  • Oxidative Conditions: Degradation is observed under oxidative stress, for instance, in the presence of hydrogen peroxide.[16]

  • Thermal Conditions: The compound is expected to be thermolabile, with increased degradation at elevated temperatures.[2][3]

  • Photolytic Conditions: Exposure to light can induce degradation.[3][6][16] Solutions should be protected from light.[10]

Experimental Protocol: Forced Degradation Study

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Acid Hydrolysis: Treat the sample solution with an appropriate concentration of acid (e.g., 0.1 M HCl) and heat if necessary.

  • Base Hydrolysis: Treat the sample solution with an appropriate concentration of base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

  • Oxidative Degradation: Treat the sample solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).

  • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the compound in the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed.

Rationale for Method Development

The development of a stability-indicating HPLC method involves a systematic approach to achieve adequate separation of the main compound from all potential impurities and degradants. The choice of column, mobile phase composition, pH, and detector wavelength are critical parameters that are optimized to ensure specificity, accuracy, and precision.

Example HPLC Method

A previously reported stability-indicating liquid chromatographic method for the analysis of chloramphenicol and its related compound, this compound, provides a solid starting point.[4]

ParameterCondition
Column Reversed-phase C18, 5 µm, 15 cm x 4.6 mm
Mobile Phase Isocratic elution with a mixture of 0.012 M sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1, v/v)
Flow Rate 2.0 mL/min
Detection UV at 278 nm
Injection Volume 10 µL

This method demonstrated good linearity, accuracy, and precision for the determination of both chloramphenicol and this compound.[4]

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of this compound. The information and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and characterize this important pharmaceutical intermediate. A thorough understanding of its physicochemical properties is fundamental to the development of safe, stable, and efficacious drug products.

References

  • National Center for Biotechnology Information. (n.d.). Chloramphenicol. In PubChem Compound Summary for CID 5959. Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The kinetics of degradation of chloramphenicol in solution: I. A study of the rate of formation of chloride ion in aqueous media. Retrieved from [Link]

  • Journal UII. (n.d.). Degradation and stability testing of chloramphenicol ear drops using derivative spectrophotometry combined with chemometrics. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • IWA Publishing. (2021, June 29). Kinetics, degradation mechanisms and antibiotic activity reduction of chloramphenicol in aqueous solution by UV/H2O2 process. Retrieved from [Link]

  • PubMed Central. (n.d.). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. Retrieved from [Link]

  • MDPI. (n.d.). Degradation of Chloramphenicol Using UV-LED Based Advanced Oxidation Processes: Kinetics, Mechanisms, and Enhanced Formation of Disinfection By-Products. Retrieved from [Link]

  • vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of stress degradation studies of chloramphenicol (2). Retrieved from [Link]

  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • RJPN. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Evaluating Active Content in Chloramphenicol Ophthalmic Solutions Available in a Low-Resource Setting: A Case Study. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Solubility of penicillin and chloramphenicol tablets in methanol? Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloramphenicol. In PubChem Compound Summary for CID 5959. Retrieved from [Link]

  • Semantic Scholar. (2025, May 15). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • synergy scitech. (n.d.). (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

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A Comprehensive Technical Guide to (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol: Nomenclature, Properties, and Applications in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide serves as a technical resource for researchers, chemists, and pharmaceutical development professionals on (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This chiral amino alcohol is a critical intermediate in organic and medicinal chemistry, most notably as the immediate stereospecific precursor to the broad-spectrum antibiotic, Chloramphenicol. We will explore its comprehensive nomenclature, detailed physicochemical properties, and its pivotal role as a chiral building block in pharmaceutical manufacturing. This document provides field-proven insights, including a detailed synthetic protocol for its conversion to Chloramphenicol, underscoring its significance in modern drug development.

Nomenclature and Chemical Identifiers

The precise identification of chemical entities is paramount for regulatory compliance, procurement, and scientific communication. This compound is known by a variety of synonyms and database identifiers, reflecting its widespread use and historical significance. Its most common designation in pharmaceutical manufacturing is "Chloramphenicol base," which highlights its role as the foundational core of the final antibiotic.

The stereochemical descriptors (1R,2R) and the D-(-)-threo nomenclature are crucial, as only this specific stereoisomer possesses the desired biological activity when incorporated into the final drug product.[1]

Identifier Type Identifier Source
IUPAC Name This compoundPubChem[2]
Common Synonyms Chloramphenicol basePubChem[2], Sigma-Aldrich
D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediolChem-Impex[3], Synergy Scitech[4]
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediolPubChem[2]
LevoaminePubChem[2]
CAS Number 716-61-0Sigma-Aldrich
EC Number 211-938-7Sigma-Aldrich
PubChem CID 69745PubChem[2]
InChI Key OCYJXSUPZMNXEN-RKDXNWHRSA-NSigma-Aldrich
Linear Formula HOCH₂CH(NH₂)CH(C₆H₄NO₂)OHSigma-Aldrich
SMILES Nc1ccc(cc1)=OSigma-Aldrich

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a starting material dictate its handling, reaction conditions, and purification strategies. This compound is a stable, white crystalline powder with well-defined properties.

Property Value Source
Molecular Formula C₉H₁₂N₂O₄PubChem[2]
Molecular Weight 212.20 g/mol Sigma-Aldrich
Appearance White or almost white crystalline powderChem-Impex[3]
Melting Point 163-165 °C (lit.)Sigma-Aldrich
Optical Activity [α]²⁵/D −30°, c = 1 in 6 M HClSigma-Aldrich
Storage Temperature 0-8 °CChem-Impex[3]
Assay ≥ 99%Chem-Impex[3], Sigma-Aldrich

The Central Role in Pharmaceutical Manufacturing

The utility of this compound extends beyond a mere laboratory curiosity; it is a cornerstone intermediate in the synthesis of complex bioactive molecules. Its rigid stereochemistry and versatile functional groups—an amine, two hydroxyls, and a nitrophenyl ring—make it an invaluable chiral pool starting material.[5]

Keystone Intermediate in Chloramphenicol Synthesis

The primary industrial application of this compound is its function as the penultimate intermediate in the total synthesis of Chloramphenicol.[6] The antibiotic's efficacy is critically dependent on the correct stereochemistry, which is established in this precursor. The final synthetic step involves the selective acylation of the amino group. This direct conversion is highly efficient and is the preferred industrial method over more complex, earlier-generation synthetic routes that required tedious chiral resolution of racemic mixtures.[1]

Application as a Chiral Auxiliary and Resolving Agent

Beyond its role as a direct precursor, this compound and its enantiomer are effective chiral resolving agents.[5] They can be used to separate racemic mixtures of acids or other molecules by forming diastereomeric salts that possess different physical properties, such as solubility, allowing for their separation by crystallization. For instance, it has been successfully employed to resolve racemic gossypol and other chiral compounds.

Broader Applications in Bioactive Molecule Synthesis

The unique structural features of Chloramphenicol base make it a versatile scaffold for drug discovery.[7] Researchers utilize it as a starting point for creating novel pharmaceutical candidates. Its derivatization has been explored to develop compounds targeting neurological disorders, leveraging its potential to cross the blood-brain barrier.[3] Furthermore, its isothiocyanate derivatives have been developed as chiral derivatizing agents for the enantioseparation of amino acids via HPLC.[8]

Experimental Protocol: Synthesis of Chloramphenicol

This section provides a detailed, self-validating protocol for the N-acylation of this compound to yield Chloramphenicol. The methodology is adapted from established industrial synthesis patents, ensuring its robustness and reproducibility.[9][10]

Causality of Experimental Choices:

  • Reagent Choice: Methyl dichloroacetate is the acylating agent of choice. The dichloroacetyl moiety is essential for the biological activity of Chloramphenicol. Using the methyl ester is advantageous as it is less corrosive and easier to handle than the corresponding acid chloride, with methanol being a benign byproduct.

  • Solvent: Methanol serves as an effective solvent that readily dissolves the starting amine and is compatible with the reaction conditions.

  • Reaction Conditions: Heating the mixture to reflux (60-65°C) provides the necessary activation energy for the amidation reaction to proceed at an efficient rate without causing degradation of the starting material or product.[9]

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add 9.0 g (42.4 mmol) of this compound.

  • Reagent Addition: Add 20 mL of methanol, followed by 6.0 mL (approx. 7.9 g, 55.2 mmol) of methyl dichloroacetate.[9]

  • Reaction: Stir the mixture to ensure homogeneity. Heat the solution to a gentle reflux (approximately 60-65°C) and maintain this temperature with continuous stirring for 1 hour.[9]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Workup and Crystallization: After the reaction is complete, begin to add 80 mL of distilled water dropwise to the hot solution. The product, Chloramphenicol, will begin to crystallize as the solvent polarity increases.

  • Isolation: Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by suction filtration.

  • Purification: Wash the filter cake with a small amount of cold distilled water to remove residual impurities. Dry the purified Chloramphenicol in a vacuum oven. The expected yield is approximately 13 g (95%).[9]

Visualized Synthetic Workflow

The following diagram illustrates the critical transformation of the Chloramphenicol base into the final active pharmaceutical ingredient.

G A (1R,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol (Chloramphenicol Base) B Methyl Dichloroacetate + Methanol (Solvent) Reflux (60-65°C, 1h) A->B C Chloramphenicol B->C

Caption: Key synthetic step: N-acylation of the precursor to form Chloramphenicol.

Conclusion

This compound, commonly known as Chloramphenicol base, is a compound of profound importance in the pharmaceutical industry. Its value is derived from its stereochemically pure structure, which serves as the direct and essential precursor for the synthesis of Chloramphenicol. Furthermore, its utility as a chiral resolving agent and a versatile building block for new drug discovery initiatives solidifies its position as a critical chemical entity for researchers and developers. A thorough understanding of its nomenclature, properties, and synthetic applications is fundamental for any professional working in the field of organic synthesis and pharmaceutical development.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69745, Chloramphenicol base. Retrieved from [Link]

  • Synergy Scitech. (n.d.). (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • Feng, P., & Yuan, W. (2015). An overview of highly optically pure chloramphenicol bases: applications and modifications. RSC Advances, 5(67), 54375-54384.
  • Google Patents. (2018). WO2018086287A1 - Method for preparing chloramphenicol compound.
  • Google Patents. (2007). WO2007054147A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues.
  • ResearchGate. (2015). An Overview of Highly Optically Pure Chloramphenicol Bases: Applications and Modifications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 92743, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • Google Patents. (2012). CN102399161A - Preparation method of chloramphenicol.
  • Google Patents. (2012). CN102399160A - Synthesis method of chloramphenicol.
  • Tsirogianni, A., et al. (2023). Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. International Journal of Molecular Sciences, 24(9), 8031. Retrieved from [Link]

  • Ramalingam, S., et al. (2017). Structural, biological and pharmaceutical importance of antibiotic agent chloramphenicol. Journal of Molecular Structure, 1128, 628-638.
  • Peter, M., et al. (1999). Application of (1S,2S)- and (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate to the indirect enantioseparation of racemic proteinogenic amino acids. Chromatographia, 50(5-6), 373-375. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Pharma Manufacturing. Retrieved from [Link]

  • ChemBK. (n.d.). (2S)-2-aMino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from [Link]

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Methodological & Application

Synthesis of chloramphenicol from (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Chloramphenicol

Topic: Final Step Synthesis of Chloramphenicol via Dichloroacetylation of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

For: Researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis and process chemistry.

Executive Summary

This document provides a detailed protocol and scientific rationale for the synthesis of Chloramphenicol from its immediate precursor, this compound, often referred to as chloramphenicol base.[1] This final step in many total synthesis routes involves the selective N-acylation of the primary amine with a dichloroacetyl moiety. The protocol herein is designed for reproducibility and high purity, leveraging a straightforward and efficient method using methyl dichloroacetate.[2][3] We will delve into the mechanistic underpinnings, the critical importance of stereochemistry for biological activity, and provide a self-validating, step-by-step guide for laboratory execution.

Chloramphenicol, originally isolated from Streptomyces venezuelae in 1947, is a broad-spectrum antibiotic whose synthetic production quickly became the method of choice.[2][4] Its biological activity is almost exclusively confined to the D-threo isomer, making stereocontrol a paramount concern in its synthesis.[5] By starting with the correctly configured (1R,2R)-aminodiol, this procedure circumvents the complex chiral separation steps required in earlier synthetic strategies.[3]

Principle and Reaction Mechanism: Selective N-Acylation

The core transformation is a nucleophilic acyl substitution reaction. The amino group (-NH₂) of the this compound serves as the nucleophile. It attacks the electrophilic carbonyl carbon of the acylating agent, methyl dichloroacetate.

Choice of Acylating Agent: While a more reactive agent like dichloroacetyl chloride could be used, it presents a significant risk of non-selective O-acylation at the primary and secondary hydroxyl groups. The use of methyl dichloroacetate provides a milder, more controllable reaction.[2] The reaction is typically conducted under reflux conditions, with the heat driving the reaction forward and facilitating the removal of the methanol byproduct, thus shifting the equilibrium towards the product. This method favors the more nucleophilic amino group over the less reactive hydroxyl groups, ensuring high selectivity for the desired N-acylation.[6]

The overall reaction is as follows: this compound + Methyl dichloroacetate → Chloramphenicol + Methanol

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions, coupled with in-process checks like TLC, ensures a high probability of success.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Key Properties
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol716-61-0212.20White to off-white powder.[7]
Methyl Dichloroacetate116-54-1142.97Colorless liquid, corrosive, lachrymator.
Methanol (ACS Grade)67-56-132.04Flammable solvent for recrystallization.
Activated Charcoal7440-44-012.01Decolorizing agent.

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks)

  • TLC plates (Silica gel 60 F₂₅₄) and development chamber

  • Melting point apparatus

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Place 5.3 g (25 mmol) of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • In a fume hood, add 4.3 g (3.2 mL, 30 mmol, 1.2 equivalents) of methyl dichloroacetate to the flask.

  • Attach a reflux condenser to the flask. Ensure the setup is secure.

Causality Note: A modest excess of methyl dichloroacetate is used to ensure the complete consumption of the limiting aminodiol precursor, driving the reaction to completion.

Step 2: Dichloroacetylation Reaction

  • Heat the mixture using a heating mantle to a gentle reflux (approximately 90-100°C) with continuous stirring.[6]

  • Maintain the reflux for 3-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to chloramphenicol should appear.

Step 3: Isolation of Crude Product

  • After the reaction is complete, allow the mixture to cool to room temperature. The mixture may begin to solidify.

  • Remove the excess methyl dichloroacetate and the methanol byproduct under reduced pressure using a rotary evaporator.

  • To the resulting viscous oil or solid, add 50 mL of cold water and stir vigorously to induce precipitation of the crude chloramphenicol.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of 20 mL cold water to remove any water-soluble impurities.

  • Allow the crude product to air-dry on the filter.

Step 4: Purification by Recrystallization

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add approximately 100 mL of a 50% aqueous methanol solution. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Add a small amount (spatula tip) of activated charcoal to the hot solution to decolorize it.

  • Swirl the hot solution with the charcoal for 2-3 minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

Trustworthiness Check: The purpose of hot filtration is to remove insoluble impurities (charcoal) while keeping the desired product in solution. Performing this step too slowly will cause premature crystallization and loss of yield.

  • Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the pure, white, needle-like crystals of chloramphenicol by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold 50% aqueous methanol.

  • Dry the final product in a vacuum oven at 50-60°C to a constant weight. A typical yield is 70-85%.

Characterization
  • Melting Point: 149-151°C (literature).

  • Appearance: White to grayish-white or yellowish-white, fine crystalline powder or needles.

  • Purity (HPLC): ≥98.5%.

Visualization and Data Summary

Quantitative Data
Parameter(1R,2R)-aminodiolMethyl DichloroacetateChloramphenicol (Product)
Structure O₂N-C₆H₄-CH(OH)-CH(NH₂)-CH₂OHCl₂CH-COOCH₃O₂N-C₆H₄-CH(OH)-CH(NHCOCHCl₂)-CH₂OH
Mol. Wt. ( g/mol ) 212.20142.97323.13
Amount (mmol) 2530~20 (assuming 80% yield)
Weight (g) 5.34.3~6.5 (assuming 80% yield)
Molar Ratio 1.01.2N/A
Theoretical Yield N/AN/A8.08 g
Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification A (1R,2R)-2-amino-1- (4-nitrophenyl)propane-1,3-diol C Combine Reactants in Flask A->C B Methyl Dichloroacetate B->C D Reflux at 90-100°C for 3-4h C->D Heat E Evaporate Volatiles D->E Cool F Precipitate with Water E->F G Filter to Isolate Crude Product F->G H Recrystallize from 50% Aqueous Methanol G->H I Decolorize with Activated Charcoal H->I J Hot Filtration I->J K Crystallize & Filter J->K L Dry Under Vacuum K->L M Pure Chloramphenicol L->M

Caption: Workflow for the synthesis of Chloramphenicol.

Safety and Handling Precautions

  • General: Conduct all operations within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • This compound: Harmful if swallowed. Avoid inhalation of dust.[1]

  • Methyl Dichloroacetate: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and chlorinated waste streams should be segregated.

References

  • Impactfactor. (2021). Extraction, Purification, and Characterization of Chloramphenicol Acetyltransferase from Pseudomonas aeruginosa. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399160A - Synthesis method of chloramphenicol.
  • Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane.
  • National Center for Biotechnology Information. (n.d.). Kinetics of Induction and Purification of Chloramphenicol Acetyltransferase from Chloramphenicol-resistant Staphylococcus aureus. Retrieved from [Link]

  • MDPI. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A short enantioselective synthesis of (−)-chloramphenicol and (+)-thiamphenicol using tethered aminohydroxylation. Retrieved from [Link]

  • ASM Journals. (n.d.). Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products. Retrieved from [Link]

  • PubMed. (n.d.). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. Retrieved from [Link]

  • Scribd. (n.d.). Chloramphenicol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloramphenicol base. Retrieved from [Link]

  • Synergy Scitech. (n.d.). (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

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Application Note & Protocol: Selective N-Acylation of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the selective N-acylation of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a critical chiral intermediate in the total synthesis of the broad-spectrum antibiotic, Chloramphenicol.[1][2][3] The protocol focuses on the reaction with a dichloroacetylating agent to yield N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide (Chloramphenicol). We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental guide, and explain the rationale behind key procedural choices to ensure reproducibility and high yield. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.

Introduction: The Significance of a Key Transformation

This compound, often referred to as chloramphenicol base, is a cornerstone building block in pharmaceutical synthesis.[4] Its specific stereochemistry is crucial for the biological activity of the final antibiotic product.[2][3] The transformation of this aminodiol into Chloramphenicol is achieved through the selective acylation of the C2 amino group.

The primary challenge in this synthesis is chemoselectivity. The molecule presents three nucleophilic sites: the primary amine at C2 and the primary and secondary hydroxyl groups at C1 and C3. The protocol must be optimized to favor acylation on the more nucleophilic amine, avoiding O-acylation, which would lead to undesired byproducts. This is typically achieved by leveraging the higher nucleophilicity of the amine compared to the alcohols under controlled reaction conditions. This document outlines a validated method using methyl dichloroacetate as the acylating agent.[1]

The Chemistry: Mechanism of Nucleophilic Acyl Substitution

The acylation of an amine is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via an addition-elimination mechanism.[5][6]

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminodiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., methyl dichloroacetate). This forms a tetrahedral intermediate.[6]

  • Tetrahedral Intermediate: This intermediate is unstable and contains a negatively charged oxygen atom and a positively charged nitrogen atom.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the leaving group (e.g., a methoxide ion, -OCH₃, in the case of methyl dichloroacetate).

  • Deprotonation: A base, which can be another molecule of the starting amine or a mild base added to the reaction, removes a proton from the nitrogen atom to yield the final, neutral amide product and a byproduct (e.g., methanol).

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocol

This protocol details the N-acylation using methyl dichloroacetate.

Materials and Equipment
ReagentCAS NumberM.W. ( g/mol )Properties
This compound716-61-0212.20White to light yellow crystalline powder
Methyl Dichloroacetate116-54-1142.97Colorless liquid, moisture sensitive
Methanol (MeOH), Anhydrous67-56-132.04Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction/Recrystallization Solvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/AAqueous solution for work-up
Brine (Saturated NaCl Solution)N/AN/AAqueous solution for work-up
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)7487-88-9120.37Drying agent

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask, add this compound (10.0 g, 47.1 mmol).

    • Add 100 mL of anhydrous methanol.

    • Stir the mixture at room temperature until the solid is completely dissolved.

    Scientist's Note: Methanol is an excellent solvent for the aminodiol and is compatible with the reaction conditions. Ensuring the starting material is fully dissolved is critical for a homogenous reaction and to prevent localized overheating.

  • Addition of Acylating Agent:

    • Add methyl dichloroacetate (7.4 g, 51.8 mmol, 1.1 equivalents) to the solution dropwise over 10-15 minutes.

    • Fit the flask with a reflux condenser.

    Scientist's Note: Using a slight excess (1.1 equivalents) of the acylating agent helps to drive the reaction to completion. The reaction is exothermic, and a slow, dropwise addition helps to control the temperature and minimize potential side reactions.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle.

    • Maintain the reflux for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The starting material will have a lower Rf value than the less polar acylated product.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator to obtain a viscous oil or solid residue.

    • Add 100 mL of ethyl acetate and 100 mL of water to the flask. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and then 50 mL of brine.

    Scientist's Note: The aqueous work-up is crucial for removing any unreacted methyl dichloroacetate, methanol, and water-soluble byproducts. The NaHCO₃ wash neutralizes any acidic species.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as hot ethyl acetate or an ethanol/water mixture.

    • Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

    Scientist's Note: Recrystallization is a highly effective method for purifying solid organic compounds, leading to a product with high purity suitable for pharmaceutical applications.[7]

Expected Results & Characterization
ParameterExpected Value
Product N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide
Appearance White to grayish-white or yellowish-white crystalline solid
Yield Typically 75-90%
Melting Point 149-153 °C
Molecular Formula C₁₁H₁₂Cl₂N₂O₅
Molecular Weight 323.13 g/mol
Spectroscopic Data Consistent with the structure of Chloramphenicol

Workflow Visualization

Acylation_Workflow A 1. Dissolve Aminodiol in Anhydrous MeOH B 2. Add Methyl Dichloroacetate (1.1 eq, dropwise) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool & Evaporate Solvent D->E Reaction Complete F 6. Aqueous Work-up (EtOAc, H₂O, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Recrystallize (e.g., from Hot EtOAc) H->I J 10. Filter, Wash & Dry Product I->J K 11. Characterize Final Product (MP, NMR, MS) J->K

Caption: Experimental workflow for the synthesis of Chloramphenicol.

References

  • Amide Formation: Mechanism & Acyl Chloride. (2023). StudySmarter. [Link]

  • Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

  • Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Method for synthesizing chloramphenicol from nitromethane. (Patent CN102399164B).
  • The Chemistry of Chloramphenicol: Understanding a Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent Trends in Synthesis of Chloramphenicol New Derivatives. (2021). MDPI. [Link]

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. (2016). Royal Society of Chemistry. [Link]

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Application Notes and Protocols for (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a readily available chiral amino alcohol that serves as a versatile precursor for the synthesis of potent chiral auxiliaries. Its rigid backbone and strategically positioned functional groups make it an excellent candidate for inducing stereoselectivity in a variety of asymmetric transformations. This guide provides detailed application notes and protocols for the utilization of this compound, primarily through its conversion to the corresponding oxazolidinone auxiliary, in asymmetric synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to achieve high levels of stereocontrol in their synthetic endeavors. While specific examples utilizing the oxazolidinone derived from this compound are limited in readily accessible literature, the protocols provided are based on well-established procedures for structurally similar and widely used Evans-type auxiliaries and serve as a robust starting point for methodological development.

From Amino Diol to a Powerful Chiral Auxiliary: Synthesis of (4R,5R)-4-(hydroxymethyl)-5-(4-nitrophenyl)oxazolidin-2-one

The primary application of this compound in asymmetric synthesis is through its conversion to the corresponding oxazolidin-2-one. This heterocyclic scaffold provides a conformationally rigid platform that effectively shields one face of a tethered prochiral substrate, directing the approach of incoming reagents and leading to high diastereoselectivity.

The synthesis of the oxazolidinone is typically achieved by reacting the amino diol with a phosgene equivalent, such as diethyl carbonate or triphosgene.

Synthesis_of_Oxazolidinone AminoDiol This compound Oxazolidinone (4R,5R)-4-(hydroxymethyl)-5-(4-nitrophenyl)oxazolidin-2-one AminoDiol->Oxazolidinone Cyclization Reagent Phosgene Equivalent (e.g., Diethyl Carbonate, Triphosgene) Reagent->Oxazolidinone

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Protocol 1: Synthesis of (4R,5R)-4-(hydroxymethyl)-5-(4-nitrophenyl)oxazolidin-2-one

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Toluene

  • Ethanol

  • Dean-Stark trap

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound (1.0 equiv), potassium carbonate (1.5 equiv), and toluene.

  • Add diethyl carbonate (2.0 equiv) to the suspension.

  • Heat the reaction mixture to reflux and collect the ethanol/toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired (4R,5R)-4-(hydroxymethyl)-5-(4-nitrophenyl)oxazolidin-2-one as a crystalline solid.

Application in Asymmetric Aldol Reactions

The N-acylated oxazolidinone serves as an excellent chiral auxiliary in aldol reactions, enabling the stereoselective formation of β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis. The stereochemical outcome is highly predictable and is governed by the formation of a rigid, chelated transition state.

Asymmetric_Aldol_Reaction AcylOxazolidinone N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate AcylOxazolidinone->Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Enolate AldolAdduct Diastereomerically Enriched Aldol Adduct Enolate->AldolAdduct Aldol Addition Aldehyde Aldehyde (R'CHO) Aldehyde->AldolAdduct Product Chiral β-Hydroxy Acid/Ester/Alcohol AldolAdduct->Product Hydrolysis/Reduction Cleavage Cleavage of Auxiliary Asymmetric_Michael_Addition EnoylOxazolidinone N-Enoyl Oxazolidinone Adduct Diastereomerically Enriched Michael Adduct EnoylOxazolidinone->Adduct Conjugate Addition Nucleophile Nucleophile (e.g., Grignard, Gilman) Nucleophile->Adduct LewisAcid Lewis Acid (optional) LewisAcid->Adduct Product Chiral 1,5-Dicarbonyl Compound or derivative Adduct->Product Hydrolysis/Reduction Cleavage Cleavage of Auxiliary Cleavage_of_Auxiliary Adduct Chiral Adduct Acid Chiral Carboxylic Acid Adduct->Acid Hydrolysis Alcohol Chiral Primary Alcohol Adduct->Alcohol Reductive Cleavage Ester Chiral Methyl Ester Adduct->Ester Transesterification LiOH LiOH, H₂O₂ LiOH->Acid LiBH4 LiBH₄ LiBH4->Alcohol MeOMgBr MeOMgBr MeOMgBr->Ester Auxiliary Recovered Auxiliary Acid->Auxiliary Recovery Alcohol->Auxiliary Recovery Ester->Auxiliary Recovery

Application Note: A Robust HPLC Method for the Quantification of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This compound is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the antibiotic chloramphenicol.[1][2] The accurate determination of its purity and concentration is paramount for ensuring the quality and efficacy of the final drug product. The described method utilizes a C18 stationary phase with a UV detector, providing a reliable and efficient means for quality control and research applications. This document provides a comprehensive protocol, explains the scientific rationale behind the methodological choices, and presents the necessary steps for successful implementation.

Introduction: The Significance of Analytical Precision

This compound, also known as p-nitrophenylserinol or L-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol, is a key building block in organic synthesis.[1][3] Its stereochemical purity is crucial as different stereoisomers can exhibit varied biological activity or even undesirable side effects. Consequently, a precise and accurate analytical method is essential for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4] This application note presents a stability-indicating HPLC method capable of separating the target analyte from potential impurities and degradation products.

Method Rationale: A Mechanistic Approach to Separation

The selection of a reversed-phase HPLC method is predicated on the physicochemical properties of this compound. The molecule possesses both polar (hydroxyl and amino groups) and non-polar (nitrophenyl ring) moieties, making it amenable to separation on a hydrophobic stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is employed as the stationary phase.[5] The long alkyl chains of the C18 ligand provide a highly hydrophobic environment, facilitating the retention of the analyte through van der Waals interactions with its nitrophenyl group. This choice of a non-polar stationary phase is fundamental to reversed-phase chromatography.[5]

  • Mobile Phase Composition: The mobile phase is a critical component that modulates the retention and elution of the analyte. An isocratic elution with a mixture of an aqueous buffer and an organic modifier is utilized.

    • Aqueous Buffer with Ion-Pairing Agent: A solution of sodium pentanesulfonate is incorporated into the mobile phase.[6][7] As an ion-pairing agent, it forms a neutral complex with the protonated amine group of the analyte at an acidic pH. This neutral complex has an increased affinity for the non-polar stationary phase, leading to better retention and improved peak shape for the otherwise polar amine.[8]

    • Organic Modifier: Acetonitrile is used as the organic modifier. By increasing the proportion of acetonitrile in the mobile phase, the polarity of the mobile phase is decreased, which in turn reduces the retention time of the analyte.

    • Acidification: Glacial acetic acid is added to the mobile phase to maintain a consistent and acidic pH.[6][7] This ensures the analyte's primary amine group is protonated, facilitating the ion-pairing interaction and contributing to reproducible retention times.

  • Detection: The presence of the nitrophenyl chromophore in the analyte allows for sensitive detection using a UV-Vis spectrophotometer.[9] The maximum absorbance is typically observed around 278 nm, providing excellent signal-to-noise for accurate quantification.[6][7]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound by HPLC.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Known Concentration) instrument_setup Instrument Setup (Column, Mobile Phase, Flow Rate, etc.) prep_standard->instrument_setup 1 prep_sample Prepare Sample Solution (e.g., Dissolve in Mobile Phase) prep_sample->instrument_setup injection Inject Standard & Sample instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 278 nm separation->detection peak_integration Peak Integration & Identification detection->peak_integration 2 quantification Quantification (Comparison to Standard) peak_integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC analysis of the analyte.

Detailed Protocol

Reagents and Materials
  • This compound reference standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Sodium pentanesulfonate (reagent grade)

  • Glacial acetic acid (reagent grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC system configuration and chromatographic parameters.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18 reversed-phase, 5 µm particle size, 150 mm x 4.6 mm
Mobile Phase 0.012 M Sodium pentanesulfonate, Acetonitrile, Glacial Acetic Acid (85:15:1, v/v/v)[6][7]
Flow Rate 1.0 mL/min
Column Temperature Ambient (or controlled at 25 °C for higher precision)
Detection Wavelength 278 nm[6][7]
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, dissolve 2.1 g of sodium pentanesulfonate in 850 mL of HPLC grade water.[7] Add 150 mL of acetonitrile and 10 mL of glacial acetic acid. Mix thoroughly and degas using sonication or vacuum filtration.

  • Standard Solution Preparation (Example Concentration: 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation: The preparation of the sample solution will depend on the matrix. For a pure substance, prepare a solution with a concentration similar to the standard solution using the mobile phase as the diluent.

Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase (or the sample diluent) to ensure there are no interfering peaks at the retention time of the analyte.

  • Standard Injection: Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as retention time reproducibility (RSD < 1%) and peak area reproducibility (RSD < 2%).

  • Sample Injection: Inject the sample solution.

  • Data Acquisition and Analysis: Record the chromatograms and integrate the peak area of the analyte.

Quantification

The concentration of this compound in the sample can be calculated using the following external standard formula:

Concentration_sample = (Area_sample / Area_standard) * Concentration_standard

Method Validation and Performance

This method has been validated in accordance with USP and ICH guidelines, demonstrating high accuracy, precision, and linearity.[6]

  • Accuracy: The accuracy of the method is typically found to be around 100.0% with a relative standard deviation of less than 0.5%.[6]

  • Precision: The method shows excellent precision, with the relative standard deviation of replicate injections being less than 1.0%.[6]

  • Linearity: A linear relationship between concentration and peak area is observed over a typical range of 0.04–0.16 mg/mL.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method is sensitive, with a detection limit that allows for the determination of trace impurities.[6]

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative analysis of this compound. The use of an ion-pairing agent ensures good peak shape and retention for this polar compound on a C18 column. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of this important pharmaceutical intermediate.

References

  • SIELC Technologies. (n.d.). USP Methods for Chloramphenicol using a Legacy L1 Column. Retrieved from [Link]

  • Al-Sabti, A. I., & Hussein, A. A. (2012). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Chromatography Research International, 2012, 1-6. Retrieved from [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Ion-pair reversed-phase HPLC determination of aromatic amine isomers.
  • Hong, L., & Altorfer, H. R. (1998). Determination of assay and impurities of gamma irradiated chloramphenicol in eye ointment. OSTI.GOV. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (1) and chloramphenicol (2), 0.05 mg/mL of each. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Analytical Method Development And Validation Of Chloramphenicol Eye Ointment By UV-Visible Spectroscopy: Review. Retrieved from [Link]

  • USP. (n.d.). Chloramphenicol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC determination of chloramphenicol degradation in eye drops. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (1) and chloramphenicol (2). Retrieved from [Link]

  • ResearchGate. (n.d.). Analyses of Chloramphenicol in Biological Samples by HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • EDQM. (n.d.). C1200000 - CRS catalogue. Retrieved from [Link]

  • Element. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chloramphenicol-impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

  • ResearchGate. (2020). Analytical Method Development and Validation Overview. Retrieved from [Link]

  • PubMed. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Use of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in the Synthesis of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, commonly known as D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol or chloramphenicol base, is a cornerstone chiral building block in medicinal chemistry.[1][2] Its rigid stereochemistry is paramount for the biological activity of the antibiotics derived from it. This document provides an in-depth guide for researchers and drug development professionals on the application of this critical intermediate. We will explore its central role in the synthesis of the broad-spectrum antibiotic chloramphenicol and its modern analogs, thiamphenicol and florfenicol, which offer improved safety profiles. The causality behind experimental choices, detailed protocols, and the strategic importance of this precursor in developing novel antimicrobial agents will be discussed.

Introduction: The Significance of a Chiral Precursor

In the landscape of pharmaceutical manufacturing, the stereochemical purity of an active pharmaceutical ingredient (API) is often directly correlated with its efficacy and safety.[3] this compound is a premier example of a chiral precursor whose specific spatial arrangement of functional groups is essential for its utility. It consists of a p-nitrobenzene ring attached to a 2-amino-1,3-propanediol moiety, with only the D-threo isomer demonstrating significant antimicrobial activity in the final antibiotic structure.[4]

Its primary and most well-documented application is as the penultimate intermediate in the total synthesis of Chloramphenicol, a broad-spectrum antibiotic discovered in 1947.[4][5] Beyond this historic role, the core aminodiol structure serves as a valuable scaffold for creating next-generation antibiotics like thiamphenicol and florfenicol, which are mainstays in veterinary medicine.[6][7] This guide elucidates the synthetic pathways that leverage this versatile intermediate.

Physicochemical Properties and Handling

Proper handling and storage are critical to maintaining the integrity of this chiral intermediate. Its stability and reactivity are key to successful synthetic outcomes.[8]

PropertyValueReference
IUPAC Name This compound[2]
Synonyms Chloramphenicol base, Levoamine, D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol[1][2]
CAS Number 716-61-0[2][9]
Molecular Formula C₉H₁₂N₂O₄[1][10]
Molecular Weight 212.20 g/mol [2][9]
Appearance White or almost white crystalline powder[1][8]
Melting Point 163-165 °C[9]
Optical Rotation [α]²⁰/D = -28 to -30.5º (c=2.4 in 1N HCl)[1]

Storage and Safety:

  • Storage: Store in a cool, dry place, ideally between 0-8 °C, under an inert atmosphere to prevent degradation.[1][8]

  • Safety: The compound is harmful if swallowed and causes serious eye irritation.[2][9] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work in a well-ventilated fume hood.

Core Synthetic Applications

The true value of this compound is realized in its conversion to potent antibiotics. The free amino group is the primary site of modification, typically through acylation.

The Final Step: Synthesis of Chloramphenicol

Chloramphenicol's bacteriostatic action is achieved by inhibiting bacterial protein synthesis.[6] The final step in its chemical synthesis is a direct and efficient acylation of the amine on the (1R,2R)-aminodiol precursor. This reaction attaches the dichloroacetyl tail, which is crucial for its antimicrobial activity.

The choice of an acylating agent, such as methyl dichloroacetate, is driven by its reactivity and commercial availability. The reaction is typically conducted in a suitable solvent like methanol or ethanol, which readily dissolves the aminodiol precursor.

Chloramphenicol_Synthesis cluster_reagents Reagents Aminodiol (1R,2R)-2-amino-1- (4-nitrophenyl)propane-1,3-diol Chloramphenicol Chloramphenicol Aminodiol->Chloramphenicol Acylation AcylatingAgent Methyl Dichloroacetate (or similar) AcylatingAgent->Chloramphenicol Provides dichloroacetyl group

Caption: Synthesis of Chloramphenicol via acylation.

A Scaffold for Modern Analogs: Thiamphenicol and Florfenicol

Concerns over rare but serious side effects of chloramphenicol (e.g., bone marrow toxicity) spurred the development of analogs with improved safety profiles. Thiamphenicol and Florfenicol are two highly successful examples.[6][11]

  • Thiamphenicol: The electron-withdrawing p-nitrophenyl group is replaced by a p-methylsulfonylphenyl group. This modification is key to its reduced toxicity.

  • Florfenicol: A derivative of thiamphenicol where a primary hydroxyl group is replaced by a fluorine atom, further enhancing its potency and resistance to bacterial deactivation.[6][11]

The synthesis of these analogs relies on a precursor structurally identical to the chloramphenicol base, but with the appropriate phenyl group substitution. The critical (1R,2R) stereochemistry of the aminodiol backbone is conserved, underscoring the modularity of this synthetic approach.[12] The final acylation step is analogous to that of chloramphenicol synthesis.

Antibiotic_Analogs cluster_precursors Chiral Aminodiol Precursors cluster_products Final Antibiotic Products p1 (1R,2R)-Aminodiol Backbone R = -NO₂ c Chloramphenicol R = -NO₂ p1->c Acylation p2 (1R,2R)-Aminodiol Backbone R = -SO₂CH₃ t Thiamphenicol R = -SO₂CH₃ p2->t Acylation f Florfenicol R = -SO₂CH₃ (with F substitution) t->f Fluorination & Modification

Caption: Structural relationships of phenicol antibiotics.

Detailed Experimental Protocol: Synthesis of Chloramphenicol

This protocol details the N-acylation of this compound. It is a robust procedure that can be adapted for synthesizing other analogs with different acylating agents.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Notes
This compound716-61-0212.20Starting Material
Methyl Dichloroacetate116-54-1142.97Acylating Agent
Methanol (Anhydrous)67-56-132.04Solvent
Triethylamine (TEA)121-44-8101.19Base (optional, to scavenge HCl)
Ethyl Acetate141-78-688.11Extraction/Crystallization
Hexane110-54-386.18Crystallization
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g, 47.1 mmol) in anhydrous methanol (150 mL).

  • Reagent Addition: Add methyl dichloroacetate (7.4 g, 51.8 mmol, 1.1 equivalents) to the solution. Causality Note: A slight excess of the acylating agent ensures complete conversion of the starting material.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the starting aminodiol spot indicates reaction completion.

  • Workup: Once the reaction is complete, cool the flask to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil/solid in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acid, followed by a brine wash (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield pure chloramphenicol as a white to yellowish-white crystalline solid.

  • Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. The expected yield is typically high, in the range of 85-95%.

Caption: Experimental workflow for Chloramphenicol synthesis.

Conclusion and Future Outlook

This compound is more than just a precursor to a single antibiotic; it is a validated chiral scaffold that has enabled the development of a family of clinically significant drugs.[1][3] Its application demonstrates a fundamental principle of medicinal chemistry: the strategic modification of a known active structure to enhance its therapeutic index.

As the threat of antimicrobial resistance grows, the need for novel antibiotics is urgent.[13] Chiral building blocks like the (1R,2R)-aminodiol will continue to be invaluable. Future research may focus on using this scaffold to create conjugates with other molecules (e.g., peptides, siderophores) to target resistant bacteria or to develop agents with entirely new mechanisms of action.[4][14] The protocols and principles outlined in this guide provide a solid foundation for researchers aiming to innovate in the critical field of antibiotic discovery.

References

  • Chem-Impex. (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

  • ChemicalBook. Chloramphenicol synthesis.

  • Chem-Impex. (1R,2R)-(-)-2-Amino-1-(4-nitrofenil)-1,3-propanodiol.

  • Google Patents. (CN102399164B) Method for synthesizing chloramphenicol from nitromethane.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Pharma Manufacturing.

  • Biointerface Research in Applied Chemistry. (2022). Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents.

  • PubChem. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

  • Sigma-Aldrich. (1R,2R)-(−)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

  • PubChem. Chloramphenicol base.

  • ChemicalBook. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol.

  • ChemicalBook. (2024). Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage.

  • MDPI. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives.

  • ACS Publications. Direct conversion of (1S,2S)-2-amino-1-[(4-methylthio)phenyl]-1,3-propanediol into its enantiomer for efficient synthesis of thiamphenicol and florfenicol. The Journal of Organic Chemistry.

  • BOC Sciences. (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

  • MDPI. (2022). Design and Synthesis of Novel Antimicrobial Agents.

  • PubMed Central (PMC). (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology.

  • ResearchGate. (2001). Florfenicol and thiamphenicol - perspective analogs of chloramphenicol.

  • Taylor & Francis Online. Florfenicol – Knowledge and References.

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Application Note & Protocol Guide: Selective Derivatization of the Primary Hydroxyl Group of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, commonly known as chloramphenicol base, is a pivotal chiral intermediate in pharmaceutical synthesis.[1][2][3] Its stereochemically defined structure, featuring a primary amine, a primary hydroxyl, and a secondary hydroxyl group, makes it an essential building block for the synthesis of the antibiotic chloramphenicol and a wide array of its analogs designed to overcome bacterial resistance and reduce toxicity.[4][5][6] The derivatization of this molecule is a frequent necessity in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties.

A central challenge in the synthetic manipulation of chloramphenicol base is the selective functionalization of its primary hydroxyl group in the presence of the nucleophilically competitive secondary hydroxyl and primary amino groups. Achieving high regioselectivity is paramount to avoid the formation of complex product mixtures, which would necessitate challenging purification steps and result in lower overall yields. This guide provides an in-depth analysis of the chemical principles governing this selectivity and presents validated, step-by-step protocols for achieving efficient and specific derivatization of the primary hydroxyl group. The methodologies discussed are grounded in principles of steric hindrance and enzymatic specificity, offering researchers a robust toolkit for their drug development endeavors.

The Principle of Selective Derivatization

The successful derivatization of the primary hydroxyl group hinges on exploiting the inherent differences in reactivity among the three functional groups. The primary amine is generally the most nucleophilic, followed by the primary hydroxyl, and lastly the secondary hydroxyl group. Selectivity for the primary hydroxyl over the amine and secondary hydroxyl can be achieved through careful selection of reagents and reaction conditions.

  • Steric Hindrance: The primary hydroxyl group is located on a terminal carbon (-CH2OH) and is significantly less sterically encumbered than the secondary hydroxyl, which is attached to a chiral center also bearing the bulky nitrophenyl group. This difference in spatial accessibility is the cornerstone of selectivity for bulky protecting groups. Reagents with large steric profiles, such as those forming silyl or trityl ethers, will preferentially react at the more accessible primary position.[7][8][9]

  • Enzymatic Regioselectivity: Enzymes, particularly lipases, offer an alternative and often superior strategy. These biocatalysts possess precisely shaped active sites that can distinguish between the primary and secondary hydroxyl groups of a substrate with exceptional fidelity.[10] Lipase-catalyzed acylations, for example, almost exclusively target the primary hydroxyl group under mild, environmentally benign conditions.[5][11]

Below is a conceptual workflow for the selective derivatization process.

G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction A (1R,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol B Selective Reagent Addition (e.g., Silyl Chloride, Trityl Chloride, Lipase + Acyl Donor) A->B Step 1 C Controlled Reaction Conditions (Solvent, Temp, Time) B->C Step 2 D Reaction Quench & Aqueous Work-up C->D Step 3 E Purification (Column Chromatography) D->E Step 4 F Characterization (NMR, MS, etc.) E->F Step 5 G G F->G Final Product

Figure 1: General experimental workflow for selective derivatization.

Protocols for Selective Derivatization

The following protocols have been selected for their high selectivity, reliability, and applicability in a standard synthetic chemistry laboratory.

Protocol 1: Selective Protection with tert-Butyldimethylsilyl (TBDMS) Ether

Principle: This method leverages the steric bulk of the TBDMS group to selectively protect the primary alcohol. The TBDMS chloride reagent reacts preferentially with the least hindered hydroxyl group. Imidazole acts as both a base to neutralize the HCl byproduct and a catalyst, forming a highly reactive silylimidazolium intermediate.[12]

Materials and Reagents:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved. Cool the mixture to 0 °C in an ice bath.

  • Add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF dropwise over 15 minutes. A white precipitate (imidazole hydrochloride) will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% MeOH in DCM as eluent), visualizing with UV light and/or potassium permanganate stain. The product will appear as a new, less polar spot.

  • Work-up: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing an equal volume of saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient elution, e.g., from 100% hexanes to 50% EtOAc in hexanes) to yield the pure 1-O-TBDMS protected product.

Self-Validation: The successful synthesis is confirmed by ¹H NMR, where a new singlet corresponding to the tert-butyl group (~0.9 ppm) and two singlets for the dimethylsilyl groups (~0.1 ppm) will be present. Mass spectrometry should confirm the expected molecular weight of the product.

Protocol 2: Selective Protection with Triphenylmethyl (Trityl) Ether

Principle: The exceptionally bulky trityl group provides excellent selectivity for primary alcohols.[13][14] This protocol uses trityl chloride in the presence of a non-nucleophilic base, pyridine, which also serves as the solvent.

Materials and Reagents:

  • This compound

  • Triphenylmethyl chloride (Tr-Cl)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add trityl chloride (1.1 eq) portion-wise at room temperature. The solution may turn yellow or orange.

  • Reaction Monitoring: Heat the reaction mixture to 40-50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and remove the pyridine under high vacuum.

  • Extraction: Dissolve the residue in DCM and transfer to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the 1-O-trityl ether.

Causality Insight: Using pyridine as both the solvent and base ensures a high concentration of the base to effectively scavenge the HCl generated, driving the reaction to completion.[13] The mild heating helps to overcome the activation energy for this sterically demanding reaction.

Figure 2: Steric hindrance directs bulky reagents to the primary hydroxyl.

Protocol 3: Selective Enzymatic Acylation with Lipase

Principle: This green chemistry approach utilizes a lipase, such as immobilized Candida antarctica Lipase B (CALB), to catalyze the transesterification between the primary hydroxyl group and an acyl donor (e.g., vinyl acetate) with near-perfect regioselectivity.[5][11][15] The reaction is irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde.

Materials and Reagents:

  • This compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., 2-Methyl-2-butanol or THF)

  • Celite for filtration

Step-by-Step Methodology:

  • Reaction Setup: To a flask containing this compound (1.0 eq), add the anhydrous solvent.

  • Reagent Addition: Add vinyl acetate (3-5 eq) followed by the immobilized lipase (e.g., 10-20% by weight of the substrate).

  • Reaction Conditions: Stopper the flask and place it in an orbital shaker set to 40-50 °C and 200 rpm.

  • Reaction Monitoring: Monitor the formation of the 1-O-acetylated product by TLC or HPLC. The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, remove the enzyme by simple filtration, washing the beads with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate in vacuo to remove the solvent and excess vinyl acetate.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Trustworthiness of the Method: Enzymatic reactions are renowned for their specificity, minimizing side-product formation. The mild conditions preserve other sensitive functional groups in the molecule. The immobilized nature of the enzyme allows for its easy removal and potential reuse, aligning with the principles of sustainable chemistry.[11]

Summary of Methodologies

Method Reagent(s) Catalyst / Base Solvent Temp. Typical Yield Key Advantage
Silylation TBDMS-ClImidazoleDMF0 °C to RT>85%High yield, stable protecting group
Tritylation Tr-ClPyridinePyridine40-50 °C70-85%Very high selectivity for primary -OH
Enzymatic Acylation Vinyl AcetateLipase (CALB)2-Me-2-Butanol40-50 °C>90%Exceptional selectivity, green method

Conclusion

The selective derivatization of the primary hydroxyl group of this compound is a critical transformation in the synthesis of novel pharmaceutical agents. The choice of methodology depends on the specific requirements of the synthetic route, including desired protecting group stability, scale, and cost. Protection via silyl and trityl ethers offers robust and well-established chemical routes based on steric control. For unparalleled selectivity and adherence to green chemistry principles, enzymatic acylation stands out as a superior modern alternative. By understanding the principles behind each method and carefully following the detailed protocols, researchers can confidently and efficiently modify this versatile chiral building block to advance their drug discovery programs.

References

  • Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. RSC Publishing.
  • Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity.
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  • (PDF) Recent Trends in Synthesis of Chloramphenicol New Derivatives.
  • Silyl ether. Wikipedia.
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  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
  • Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4).
  • ORGANIC SYNTHESIS.
  • Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega.
  • A General Method for Selective Tritylation of Primary Hydroxyl Groups in Carbohydrates and Related Compounds.
  • Enzymatic acylation of flavonoids | Request PDF.
  • (PDF) Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl 4 ).
  • Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems.
  • Facile enzymatic Cγ-acylation of lignin model compounds.
  • (1R,2R)-(−)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Sigma-Aldrich.
  • (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Chem-Impex.
  • CAS 2964-48-9 (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. BOC Sciences.
  • Chloramphenicol base | C9H12N2O4.

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Application Notes and Protocols for the Large-Scale Production of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, also known as p-nitrophenylserinol, is a critical chiral intermediate in the synthesis of the broad-spectrum antibiotic, Chloramphenicol. The precise stereochemistry of this compound is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the methodologies for its large-scale production, focusing on a robust and industrially viable three-step synthetic pathway. We will delve into the mechanistic underpinnings of each reaction, provide detailed protocols, and discuss process optimization and safety considerations essential for researchers, scientists, and drug development professionals. This versatile chiral amino alcohol, featuring a nitrophenyl group, is a valuable intermediate in the synthesis of various bioactive molecules[1][2].

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound
Synonyms p-nitrophenylserinol, D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol
CAS Number 716-61-0
Molecular Formula C₉H₁₂N₂O₄
Molecular Weight 212.20 g/mol
Appearance White to pale yellow crystalline powder[2]
Melting Point 163-166 °C

Synthetic Strategy Overview

The most prevalent and scalable synthetic route to this compound involves a three-step sequence commencing with p-nitrobenzaldehyde and nitromethane. This approach is favored in industrial settings as it avoids costly and less efficient classical resolution methods[3].

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Asymmetric Henry Reaction cluster_1 Step 2: Hydroxymethylation cluster_2 Step 3: Catalytic Hydrogenation A p-Nitrobenzaldehyde + Nitromethane B (1R,2R)-2-nitro-1-(4-nitrophenyl)ethanol A->B Chiral Catalyst (e.g., Cu(II) complex) C (1R,2R)-2-nitro-1-(4-nitrophenyl)ethanol D (1R,2R)-2-nitro-1-(4-nitrophenyl)propane-1,3-diol C->D Formaldehyde Base Catalyst E (1R,2R)-2-nitro-1-(4-nitrophenyl)propane-1,3-diol F This compound E->F H₂ Catalyst (e.g., Pd/C)

Figure 1: Overall synthetic workflow for the production of this compound.

Part 1: Asymmetric Henry (Nitroaldol) Reaction

The cornerstone of this synthesis is the asymmetric Henry reaction, which establishes the crucial stereocenters in the molecule. This reaction involves the C-C bond formation between p-nitrobenzaldehyde and nitromethane, catalyzed by a chiral complex to yield (1R,2R)-2-nitro-1-(4-nitrophenyl)ethanol with high enantiomeric excess.

Mechanistic Insight and Rationale

The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound. For an asymmetric transformation, a chiral catalyst is employed, which coordinates to both the nitroalkane and the aldehyde, thereby directing the nucleophilic attack from a specific face and controlling the stereochemical outcome. Copper(II) complexes with chiral ligands, such as those derived from amino alcohols or diamines, have proven to be highly effective for this purpose[3]. The choice of a copper catalyst is often predicated on its ability to act as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the nitronate anion, which is formed in the presence of a base.

G cluster_0 Catalytic Cycle Catalyst Catalyst Intermediate_Complex Chiral Catalyst- Substrate Complex Catalyst->Intermediate_Complex + Aldehyde Aldehyde Aldehyde Nitromethane Nitromethane Nitromethane->Intermediate_Complex + Base Product Product Product->Catalyst Catalyst regeneration Intermediate_Complex->Product Stereoselective C-C bond formation

Figure 2: Simplified representation of the asymmetric Henry reaction catalytic cycle.

Large-Scale Protocol: Asymmetric Henry Reaction

Materials:

ReagentCAS No.Molecular WeightQuantity (molar ratio)
p-Nitrobenzaldehyde555-16-8151.121.0 eq
Nitromethane75-52-561.045.0 - 10.0 eq
Chiral Ligand (e.g., (1R,2R)-(-)-N,N'-Dimethyl-1,2-diphenylethylenediamine)64772-26-5240.340.01 - 0.05 eq
Copper(II) Acetate Monohydrate6046-93-1199.650.01 - 0.05 eq
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.0 - 1.5 eq
Isopropanol (IPA)67-63-060.10Solvent

Procedure:

  • Catalyst Preparation: In a suitable reactor under an inert atmosphere (e.g., nitrogen), charge the chiral ligand and copper(II) acetate monohydrate. Add isopropanol and stir at room temperature for 1-2 hours to form the chiral copper complex. The formation of the complex is often indicated by a color change.

  • Reaction Setup: To the catalyst solution, add p-nitrobenzaldehyde and stir until dissolved. Cool the mixture to the desired reaction temperature, typically between 0°C and 10°C. This lower temperature is crucial for maximizing enantioselectivity.

  • Addition of Reagents: In a separate vessel, mix nitromethane and DIPEA. This mixture should be added dropwise to the cooled reactor containing the catalyst and aldehyde over a period of 2-4 hours. The slow addition helps to control the reaction exotherm and maintain a consistent temperature.

  • Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the consumption of p-nitrobenzaldehyde is complete. This typically takes 24-48 hours.

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield (1R,2R)-2-nitro-1-(4-nitrophenyl)ethanol as a solid.

Process Optimization and Rationale:

  • Excess Nitromethane: Using an excess of nitromethane serves both as a reagent and a solvent, driving the reaction equilibrium towards the product side.

  • Base Selection: A non-nucleophilic organic base like DIPEA is preferred to minimize side reactions.

  • Temperature Control: Maintaining a low reaction temperature is critical for achieving high enantioselectivity, as it increases the energy difference between the diastereomeric transition states.

Part 2: Hydroxymethylation with Formaldehyde

The second step involves the addition of a hydroxymethyl group to the nitroalkanol intermediate. This is achieved through a base-catalyzed reaction with formaldehyde.

Mechanistic Insight and Rationale

The reaction proceeds via the deprotonation of the carbon atom bearing the nitro group in (1R,2R)-2-nitro-1-(4-nitrophenyl)ethanol, forming a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation yields the desired diol product. The stereochemistry established in the first step is typically retained. A patent describes a process where the reaction can be carried out in a continuous, single-phase system by premixing reactants with recycled product[4].

Large-Scale Protocol: Hydroxymethylation

Materials:

ReagentCAS No.Molecular WeightQuantity (molar ratio)
(1R,2R)-2-nitro-1-(4-nitrophenyl)ethanol6531-13-1212.181.0 eq
Formaldehyde (37% aq. solution)50-00-030.031.1 - 1.5 eq
Sodium Hydroxide (NaOH)1310-73-240.00Catalytic amount
Methanol67-56-132.04Solvent

Procedure:

  • Reaction Setup: In a reactor, dissolve (1R,2R)-2-nitro-1-(4-nitrophenyl)ethanol in methanol. Cool the solution to 0-5°C.

  • Catalyst and Reagent Addition: Add a catalytic amount of aqueous sodium hydroxide solution. Then, add the aqueous formaldehyde solution dropwise, maintaining the temperature below 10°C. The reaction is exothermic and requires careful temperature control.

  • Reaction Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed. The reaction is generally complete within a few hours.

  • Neutralization and Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) to a pH of 6-7.

  • Product Isolation: The product, (1R,2R)-2-nitro-1-(4-nitrophenyl)propane-1,3-diol, often precipitates from the reaction mixture upon neutralization or concentration. The solid is collected by filtration, washed with cold water, and then a cold organic solvent (e.g., isopropanol) to remove impurities.

  • Drying: The purified product is dried under vacuum at a temperature not exceeding 50°C.

Process Optimization and Rationale:

  • Formaldehyde Source: An aqueous solution of formaldehyde is commonly used for its ease of handling on a large scale. Paraformaldehyde can also be used, but may require different reaction conditions for depolymerization.

  • Base Catalyst: A catalytic amount of a strong base like NaOH is sufficient to promote the reaction. The amount should be carefully controlled to avoid side reactions.

  • Temperature Control: Maintaining a low temperature is crucial to prevent the Cannizzaro reaction of formaldehyde and other side reactions.

Part 3: Catalytic Hydrogenation

The final step is the reduction of the nitro group to a primary amine, yielding the target compound. Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its high efficiency and selectivity.

Mechanistic Insight and Rationale

In catalytic hydrogenation, the nitro compound and hydrogen gas are adsorbed onto the surface of a metal catalyst (e.g., Palladium on carbon, Pd/C). The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group to the amine. This process is highly chemoselective, meaning the nitro group can be reduced without affecting the aromatic ring or the hydroxyl groups. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction rate and selectivity[5][6].

G Nitro_Compound (1R,2R)-2-nitro-1-(4-nitrophenyl)propane-1,3-diol Reactor Hydrogenation Reactor Nitro_Compound->Reactor H2 Hydrogen Gas (H₂) H2->Reactor Catalyst Catalyst (e.g., Pd/C) Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Amino_Compound This compound Crystallization Crystallization & Drying Filtration->Crystallization Filtrate Final_Product High-Purity Product Crystallization->Final_Product

Figure 3: Workflow for the catalytic hydrogenation and purification of the final product.

Large-Scale Protocol: Catalytic Hydrogenation

Materials:

Reagent/MaterialCAS No.Molecular WeightQuantity
(1R,2R)-2-nitro-1-(4-nitrophenyl)propane-1,3-diol2964-48-9242.211.0 eq
Palladium on Carbon (5-10% Pd)7440-05-3-1-5% w/w
Methanol or Ethanol67-56-1 / 64-17-532.04 / 46.07Solvent
Hydrogen Gas1333-74-02.023-5 bar

Procedure:

  • Reactor Charging: In a suitable hydrogenation reactor, charge a slurry of the palladium on carbon catalyst in the chosen solvent (methanol or ethanol). Then, add the (1R,2R)-2-nitro-1-(4-nitrophenyl)propane-1,3-diol.

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (typically 3-5 bar). The reaction mixture is agitated and heated to a moderate temperature (e.g., 40-60°C). The uptake of hydrogen is monitored to follow the reaction progress.

  • Reaction Completion: The reaction is considered complete when the hydrogen uptake ceases. This can be confirmed by HPLC analysis to ensure the absence of the starting material and any nitroso intermediates.

  • Catalyst Removal: After cooling the reactor to room temperature and venting the excess hydrogen, the catalyst is carefully removed by filtration through a bed of celite under an inert atmosphere. Caution: Palladium on carbon can be pyrophoric, especially when dry. The filter cake should be kept wet with solvent at all times.

  • Crystallization and Purification: The filtrate containing the product is concentrated under reduced pressure. The crude product is then purified by crystallization from a suitable solvent system (e.g., isopropanol/water or ethanol) to obtain the high-purity this compound[7].

  • Drying: The crystalline product is dried in a vacuum oven at a controlled temperature.

Process Optimization and Rationale:

  • Catalyst Choice: Palladium on carbon is a highly active and selective catalyst for nitro group reductions. The catalyst loading can be optimized to balance reaction time and cost.

  • Solvent: Polar protic solvents like methanol or ethanol are excellent for this reaction as they readily dissolve the starting material and the product, and facilitate the hydrogenation process.

  • Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions such as hydrodehalogenation if chlorinated analogues are used.

  • Safety: The handling of hydrogen gas and pyrophoric catalysts requires strict adherence to safety protocols and the use of specialized equipment.

Analytical Control and Quality Assurance

Throughout the large-scale production process, stringent in-process controls and final product testing are essential to ensure the desired quality and purity.

AnalysisStagePurpose
HPLC All stepsMonitor reaction progress, determine purity of intermediates and final product, quantify impurities.
Chiral HPLC Step 1, Final ProductDetermine enantiomeric excess (e.e.) of the chiral intermediates and final product.
NMR Spectroscopy Intermediates, Final ProductConfirm the chemical structure of the synthesized compounds.
FTIR Spectroscopy Intermediates, Final ProductIdentify functional groups and confirm structural identity.
Melting Point Final ProductAssess the purity of the final crystalline product.
Residual Solvent Analysis (GC) Final ProductQuantify any remaining solvents from the synthesis and purification steps.

Conclusion

The large-scale production of this compound is a well-established process that relies on a stereoselective and efficient three-step synthesis. Success in an industrial setting hinges on careful control of reaction parameters, particularly in the asymmetric Henry reaction to ensure high enantiopurity. Robust process optimization, stringent analytical monitoring, and adherence to safety protocols are paramount for the consistent and cost-effective manufacturing of this vital pharmaceutical intermediate. The methodologies outlined in these application notes provide a solid foundation for researchers and drug development professionals to successfully implement and scale up the production of this key chiral building block.

References

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  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group.
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  • Process for the synthesis of intermediates of chloramphenicol or its analogues.
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Application Notes and Protocols: Enantioselective Synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Drug Synthesis

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, also known as D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol or Chloramphenicol base, is a critical chiral intermediate in the pharmaceutical industry.[1] Its primary importance lies in its role as the precursor to the broad-spectrum antibiotic, Chloramphenicol. The biological activity of Chloramphenicol is almost exclusively dependent on the (1R,2R) stereoisomer, highlighting the profound impact of stereochemistry on pharmacological efficacy. The other stereoisomers are significantly less active or inactive. Consequently, developing a robust, efficient, and scalable enantioselective synthesis for this specific isomer is a paramount objective for researchers in medicinal chemistry and drug development.

This guide provides a detailed, field-proven protocol for the synthesis of the target (1R,2R)-aminodiol. The strategy detailed herein involves two major stages: the synthesis of the racemic (DL-threo) aminodiol followed by a classical diastereomeric salt resolution. This method remains a highly reliable and industrially relevant approach for obtaining the enantiopure compound. We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline the necessary analytical methods to validate the final product's identity, purity, and stereochemical integrity.

Overall Synthetic Strategy

The chosen synthetic pathway is a two-part process that first builds the correct relative stereochemistry (threo) in a racemic fashion and then separates the desired enantiomer (1R,2R) from its unwanted mirror image (1S,2S).

  • Synthesis of Racemic Precursor: Preparation of DL-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This is typically achieved via a condensation reaction followed by reduction.

  • Enantioselective Resolution: Separation of the (1R,2R) enantiomer from the racemic mixture using a chiral resolving agent, D-(+)-tartaric acid. This technique leverages the formation of diastereomeric salts with different physical properties, specifically solubility.

G cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Chiral Resolution Start p-Nitrobenzaldehyde Intermediate DL-threo-1-(4-nitrophenyl)- 2-nitropropane-1,3-diol Start->Intermediate Condensation Racemate DL-threo-2-amino-1- (4-nitrophenyl)propane-1,3-diol Intermediate->Racemate Reduction Resolution Diastereomeric Salt Formation (with D-Tartaric Acid) Racemate->Resolution Separation Fractional Crystallization Resolution->Separation Salt Insoluble (1R,2R)-aminodiol • D-tartrate salt Separation->Salt Liberation Base Treatment Salt->Liberation Final (1R,2R)-2-amino-1- (4-nitrophenyl)propane-1,3-diol Liberation->Final

Diagram 1: Overall Experimental Workflow.

Part 1: Synthesis of Racemic DL-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol

The synthesis of the racemic precursor is a foundational step. A common and effective method involves the condensation of p-nitrobenzaldehyde with a suitable two-carbon synthon, followed by the reduction of a nitro group to the required amine. This establishes the key carbon framework and the threo relative stereochemistry.

Protocol 1: Synthesis of Racemic Precursor

This protocol is based on established chemical transformations for the synthesis of similar nitrodiols and their subsequent reduction.

Materials and Reagents:

ReagentM.W. ( g/mol )Density (g/mL)Purity
p-Nitrobenzaldehyde151.12->99%
2-Nitroethanol91.071.284>95%
Sodium Methoxide54.02->95%
Methanol32.040.792Anhydrous
Tin (Sn) metal118.71-Granulated
Hydrochloric Acid (HCl)36.461.1837% (conc.)
Sodium Hydroxide (NaOH)40.00-Pellets
Ethyl Acetate88.110.902Reagent Grade
Brine (sat. NaCl)-~1.2-

Step-by-Step Procedure:

  • Condensation (Henry Reaction):

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 15.1 g (0.1 mol) of p-nitrobenzaldehyde in 100 mL of anhydrous methanol.

    • To this solution, add 9.1 g (0.1 mol) of 2-nitroethanol.

    • Slowly add a solution of sodium methoxide (prepared by carefully dissolving 2.3 g, 0.1 mol of sodium in 50 mL of anhydrous methanol) to the reaction mixture, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 24 hours. The product, DL-threo-1-(4-nitrophenyl)-2-nitropropane-1,3-diol, will precipitate.

    • Collect the solid precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum.

  • Reduction of the Nitro Group:

    • In a large three-necked flask fitted with a reflux condenser and a mechanical stirrer, add the dried nitrodiol intermediate from the previous step and 30 g of granulated tin.

    • Carefully add 100 mL of concentrated hydrochloric acid in small portions. The reaction is exothermic and will require initial cooling in an ice bath.

    • After the initial vigorous reaction subsides, heat the mixture to reflux at 100°C with vigorous stirring for 2-3 hours, or until the nitro compound has completely dissolved.[2]

    • Cool the reaction mixture to room temperature and then cautiously make it alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution (e.g., 40% w/v), ensuring the flask is cooled in an ice/water bath. A dense precipitate of tin hydroxides will form.

    • Extract the liberated amine into ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude DL-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol. Recrystallization from water or an ethanol/water mixture can be performed for purification if necessary.

Part 2: Enantioselective Resolution via Diastereomeric Salt Formation

This stage is the core of the enantioselective synthesis. The principle relies on the reaction of a racemic base (our aminodiol) with a single enantiomer of a chiral acid (D-tartaric acid). This creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties and can be separated by conventional means like fractional crystallization.[3][4]

G cluster_Racemate Racemic Aminodiol Mixture cluster_ResolvingAgent Chiral Resolving Agent cluster_Salts Diastereomeric Salt Mixture R_base (1R,2R)-Aminodiol node1 R_base->node1 + S_base (1S,2S)-Aminodiol node2 S_base->node2 + D_acid D-(+)-Tartaric Acid node3 D_acid->node3 node4 D_acid->node4 Salt1 (1R,2R)-Aminodiol • D-Tartrate (Less Soluble) Salt2 (1S,2S)-Aminodiol • D-Tartrate (More Soluble) node3->Salt1 Forms less soluble salt node4->Salt2 Forms more soluble salt node5 node6

Diagram 2: Principle of Chiral Resolution.

Protocol 2: Resolution with D-(+)-Tartaric Acid

This protocol is adapted from the well-established method described in patent literature, providing a robust path to the desired enantiomer.[4]

Materials and Reagents:

ReagentM.W. ( g/mol )PurityNotes
DL-threo-aminodiol212.20>98%From Part 1
D-(+)-Tartaric Acid150.09>99%Chiral Resolving Agent
Deionized Water18.02-Solvent
Ammonia Solution17.03~25-30%For base liberation

Step-by-Step Procedure:

  • Formation of the Diastereomeric Salt Solution:

    • In a suitable reaction vessel, dissolve 21.2 g (0.1 mol) of the racemic DL-threo-aminodiol and 15.0 g (0.1 mol) of D-(+)-tartaric acid in 250 mL of deionized water.

    • Heat the mixture gently with stirring to approximately 80-90 °C to ensure complete dissolution of all components.

  • Fractional Crystallization of the Desired Diastereomer:

    • Crucial Step: Cool the solution very slowly while maintaining continuous, gentle agitation. The cooling rate is critical for selective crystallization.

    • Maintain the solution temperature at approximately 30-35 °C. The d-tartrate salt of the D-(-)-aminodiol [(1R,2R)-aminodiol • D-tartrate] is less soluble and will begin to precipitate.

    • Continue stirring at this temperature for 2-4 hours to allow for complete crystallization of the less soluble diastereomer.

    • Collect the precipitated salt by vacuum filtration. Wash the filter cake with a small amount of cold (5-10 °C) deionized water. This solid is the enriched diastereomeric salt of your target molecule.

  • Liberation of the Free Base (Target Molecule):

    • Suspend the filtered diastereomeric salt in 100 mL of deionized water.

    • Cool the suspension in an ice bath and add concentrated ammonia solution dropwise with stirring until the pH of the solution is strongly alkaline (pH 10-11). This neutralizes the tartaric acid and liberates the free aminodiol base.

    • The this compound will precipitate as a solid.

    • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the final product by vacuum filtration, wash thoroughly with cold deionized water to remove any residual ammonium tartrate, and dry under vacuum at 50-60 °C.

Part 3: Characterization and Quality Control

Validation of the final product is essential. The following parameters confirm that the synthesis was successful and that the product meets the required specifications for purity and stereochemistry.

Expected Results & Specifications:

ParameterExpected ValueMethod
Appearance White to pale yellow crystalline powderVisual Inspection
Melting Point 163-166 °C[5]Melting Point Apparatus
Specific Optical Rotation [α]²⁰/D = -28° to -32° (c=1, 6M HCl)[1]Polarimetry
Purity (HPLC) >99%Reverse-Phase HPLC
Protocol 3: HPLC Analysis

This method can be used to assess the chemical purity of the final product. Chiral HPLC would be required to determine the enantiomeric excess (e.e.). However, a standard reverse-phase method is excellent for confirming purity relative to starting materials and byproducts. This protocol is based on a published method for analyzing this compound.[6]

  • Column: Reversed-phase C18, 5 µm, 150 mm x 4.6 mm

  • Mobile Phase: A mixture of 0.012 M sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1, v/v/v).

  • Flow Rate: 1.5 - 2.0 mL/min

  • Detection: UV at 278 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 0.1 mg/mL.

The final product should appear as a single major peak, well-resolved from any potential impurities.

Trustworthiness and Causality: Why This Protocol Works

  • Stereochemical Control: The key to this enantioselective synthesis is the resolution step. The choice of D-(+)-tartaric acid is deliberate. As a chiral molecule itself, it interacts with the two enantiomers of the aminodiol to form diastereomers. These diastereomers—(1R,2R)-aminodiol•D-tartrate and (1S,2S)-aminodiol•D-tartrate—are not mirror images and thus possess different crystal lattice energies and solubilities.

  • Thermodynamic Control: By carefully controlling the temperature, we exploit the lower solubility of the (1R,2R)-aminodiol•D-tartrate salt.[4] The slow crystallization at 30-35 °C allows this less soluble salt to precipitate selectively from the solution, leaving the more soluble (1S,2S) salt in the mother liquor. This is a classic example of thermodynamically controlled separation.

  • Self-Validation: The protocol is self-validating through rigorous characterization. A sharp melting point within the specified range indicates high purity.[5] Most importantly, the specific optical rotation provides definitive proof of the product's enantiomeric identity and purity. A value within the expected negative range confirms the successful isolation of the desired (1R,2R) isomer.[1]

References

  • Process for the resolution of racemic threo-1-phenyl-2-amino-1.3-propanediol.
  • A New Route to DL-threo-1-p-Nitrophenyl-2-amino-1,3-propanediol. Bulletin of the Chemical Society of Japan. [Link]

  • Process for splitting dl-threo-1-p-nitrophenyl-2-amino-1,3-propanediol into its optical isomers.
  • (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Specification. Chem-Impex. [Link]

  • Resolution of Aminodiol with a mixture of quasi-racemic resolution agents. ResearchGate. [Link]

  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Natural Volatiles & Essential Oils. [Link]

  • Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. ResearchGate. [Link]

Sources

Application Notes and Protocols: Stereospecific Synthesis of Substituted Aziridines from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aziridines are high-value synthetic intermediates in medicinal chemistry, primarily due to their role as versatile precursors for a wide array of nitrogen-containing compounds.[1][2] The inherent ring strain of the three-membered heterocycle makes them susceptible to stereospecific ring-opening reactions, providing access to complex molecular architectures with high stereo- and regiocontrol.[1][3] This application note provides a detailed, four-step synthetic protocol for the preparation of (2S, 3R)-2-(acetoxymethyl)-3-(4-nitrophenyl)-1-tosylaziridine from the readily available chiral precursor, (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. The described methodology leverages classical transformations, including N-protection and intramolecular cyclization, to achieve a stereospecific synthesis with an expected overall yield of approximately 25%.[3] This guide is intended for researchers in organic synthesis and drug development, offering both a practical protocol and an in-depth rationale for the experimental design.

Introduction: The Strategic Importance of Chiral Aziridines

Aziridines, the nitrogen analogues of epoxides, are pivotal building blocks in modern organic synthesis.[1] Their significant ring strain, estimated at 26-27 kcal/mol, renders the C-N bonds highly reactive towards nucleophilic attack, a feature that has been extensively exploited in the synthesis of amino acids, alkaloids, and β-lactam antibiotics.[1][3] When the aziridine carbons are stereogenic, as in the case of the target molecule, they become powerful tools for introducing chirality into target structures. The aziridine motif itself is present in several biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer to antimicrobial.[1][2][4]

The starting material, (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is a derivative of chloramphenicol base and provides a cost-effective and stereochemically defined entry point for the synthesis of chiral molecules.[5] The synthetic route detailed herein proceeds with a predictable inversion of configuration at the benzylic carbon, a common feature in intramolecular nucleophilic substitution reactions forming three-membered rings.

Overall Synthetic Strategy

The conversion of (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol to the target substituted aziridine is accomplished in four sequential steps. This strategy is designed to selectively modify the functional groups of the starting material to facilitate the final intramolecular cyclization, which forms the aziridine ring.

G cluster_0 Synthetic Workflow Start (1S, 2S)-2-amino-1-(4-nitrophenyl)- 1,3-propanediol Step1 Step 1: N-Tosylation Start->Step1 TsCl, Pyridine Intermediate1 N-Tosyl-aminodiol Step1->Intermediate1 Step2 Step 2: Selective O-Acetylation Intermediate1->Step2 Ac₂O, Pyridine (cat.) Intermediate2 Mono-O-acetylated Intermediate Step2->Intermediate2 Step3 Step 3: Activation of Secondary Hydroxyl Intermediate2->Step3 MsCl, Et₃N Intermediate3 O-Mesylated Intermediate Step3->Intermediate3 Step4 Step 4: Intramolecular Cyclization Intermediate3->Step4 K₂CO₃, Acetone Product (2S, 3R)-2-(acetoxymethyl)-3-(4-nitrophenyl) -1-tosylaziridine Step4->Product

Caption: Overall synthetic workflow from the starting aminodiol to the final aziridine product.

Detailed Experimental Protocols

PART 1: N-Tosylation of the Amino Group

Rationale: The protection of the primary amine as a tosylamide serves a dual purpose. Firstly, it prevents the amine from acting as a nucleophile in subsequent steps. Secondly, the electron-withdrawing nature of the tosyl group increases the acidity of the N-H proton, facilitating its removal during the base-mediated cyclization step. This N-H activation is a cornerstone of many aziridination reactions, including the Wenker synthesis.[6][7]

Protocol:

  • To a solution of (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (1.0 eq) in pyridine (10 mL/g of substrate) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, pour the reaction mixture into ice-cold 1M HCl (20 mL/g of substrate) and extract with ethyl acetate (3 x 20 mL/g of substrate).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude N-tosylated product, which can be purified by column chromatography on silica gel.

PART 2: Selective O-Acetylation of the Primary Hydroxyl Group

Rationale: The starting material possesses two hydroxyl groups: a primary and a secondary benzylic one. Selective protection of the primary hydroxyl group is crucial. The primary hydroxyl is less sterically hindered and therefore more reactive towards acylating agents under controlled conditions. This selective acetylation ensures that the secondary hydroxyl group remains available for activation in the next step.

Protocol:

  • Dissolve the N-tosylated aminodiol (1.0 eq) in dichloromethane (15 mL/g of substrate).

  • Add a catalytic amount of pyridine (0.1 eq) followed by the dropwise addition of acetic anhydride (1.05 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC (ethyl acetate/hexane, 1:1).

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the mono-O-acetylated intermediate, which can be used in the next step without further purification if TLC shows a clean conversion.

PART 3: Activation of the Secondary Hydroxyl Group via Mesylation

Rationale: To facilitate the intramolecular SN2 reaction that forms the aziridine ring, the secondary hydroxyl group must be converted into a good leaving group. Mesylation (conversion to a mesylate ester) is an effective method for this activation. The mesylate is an excellent leaving group, poised for displacement by the tosylamide nitrogen in the subsequent cyclization step.

Protocol:

  • Dissolve the mono-O-acetylated intermediate (1.0 eq) in anhydrous dichloromethane (20 mL/g of substrate) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with dichloromethane and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude mesylate is often unstable and should be used immediately in the next step.

PART 4: Base-Mediated Intramolecular Cyclization

Rationale: This is the key aziridine-forming step. The addition of a mild base, such as potassium carbonate, deprotonates the tosylamide nitrogen, which then acts as an intramolecular nucleophile. This nucleophile attacks the carbon bearing the mesylate leaving group in an SN2 fashion, resulting in the formation of the aziridine ring with inversion of stereochemistry at the benzylic carbon. This intramolecular cyclization is analogous to the ring-closing step of the Wenker synthesis.[6][8]

G cluster_0 Cyclization Mechanism Intermediate O-Mesylated Intermediate Deprotonation Deprotonated Intermediate Intermediate->Deprotonation K₂CO₃ (-H⁺) TS SN2 Transition State Deprotonation->TS Intramolecular Attack Product Aziridine Product TS->Product Inversion of Stereochemistry (-OMs)

Caption: Mechanism of the base-mediated intramolecular cyclization to form the aziridine ring.

Protocol:

  • Dissolve the crude O-mesylated intermediate from the previous step in acetone (25 mL/g of substrate).

  • Add anhydrous potassium carbonate (3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure (2S, 3R)-2-(acetoxymethyl)-3-(4-nitrophenyl)-1-tosylaziridine.[3]

Characterization Data

The final product should be characterized by standard spectroscopic methods to confirm its structure and purity.

Analysis Expected Results
¹H NMR Signals corresponding to the tosyl group (aromatic protons and methyl protons), the 4-nitrophenyl group (aromatic protons), the acetoxymethyl group (methylene and methyl protons), and the aziridine ring protons. The coupling constants between the aziridine protons are characteristic of a cis relationship.
¹³C NMR Resonances for all unique carbons in the molecule, including the two carbons of the aziridine ring, typically found in the range of 30-50 ppm.
Mass Spec (HRMS) Calculation of the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) should match the theoretical mass.
FT-IR Characteristic absorption bands for the sulfonyl group (~1340 and 1160 cm⁻¹), the nitro group (~1520 and 1350 cm⁻¹), and the ester carbonyl group (~1740 cm⁻¹).
Optical Rotation A specific optical rotation value should be obtained, confirming the chiral nature of the product.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The mesylation step is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Stability of Intermediates: The O-mesylated intermediate can be unstable. It is best to proceed to the cyclization step immediately after its formation and workup.

  • Incomplete Cyclization: If the cyclization is sluggish, a stronger base or higher reaction temperature may be required. However, harsh conditions can lead to side reactions.

  • Purification: The final product and intermediates may require careful purification by column chromatography. Choose an appropriate solvent system based on TLC analysis.

Conclusion

This application note provides a robust and detailed protocol for the stereospecific synthesis of a substituted chiral aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. By understanding the rationale behind each step—from N-protection to the final intramolecular cyclization—researchers can effectively apply this methodology to generate valuable chiral building blocks for drug discovery and development. The principles outlined here are broadly applicable to the synthesis of other substituted aziridines from amino alcohol precursors.

References

  • Wikipedia. Wenker synthesis. [Link]

  • ResearchGate. Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. [Link]

  • ResearchGate. An Improved and Mild Wenker Synthesis of Aziridines. [Link]

  • ResearchGate. Synthesis of aziridines by Mitsunobu reaction (Methods A and B). [Link]

  • YouTube. Wenker Aziridine Synthesis Mechanism | Organic Chemistry. [Link]

  • Organic Chemistry Portal. Wenker Synthesis. [Link]

  • Wikipedia. Aziridines. [Link]

  • ResearchGate. Aziridines as Chiral Ligands and Their Ring Opening Reactions. [Link]

  • National Center for Biotechnology Information. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. [Link]

  • ResearchGate. Recent Synthetic Applications of Chiral Aziridines | Request PDF. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This crucial chiral intermediate, often referred to as D-(-)-threo-aminodiol or chloramphenicol base, is a cornerstone in the synthesis of the broad-spectrum antibiotic, chloramphenicol.[1][2][3] Its stereochemical purity is paramount for the efficacy of the final active pharmaceutical ingredient (API).[1]

This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to diagnose and resolve issues effectively.

Core Synthesis Workflow Overview

A prevalent synthetic route begins with p-nitroacetophenone and proceeds through several key transformations. Understanding this pathway is essential for pinpointing where yield may be compromised.

G cluster_0 Key Synthesis Stages A p-Nitroacetophenone B α-Bromo-p-nitroacetophenone A->B Bromination C α-Amino-p-nitroacetophenone (via Hexamethylenetetramine) B->C Amination D α-Acetamido-p-nitroacetophenone C->D Acetylation E α-Acetamido-β-hydroxy- p-nitropropiophenone D->E Hydroxymethylation (Formaldehyde Condensation) F D,L-threo-2-Acetamido- 1-(4-nitrophenyl)-1,3-propanediol E->F Ketone Reduction (Diastereoselective Step) G D,L-threo-2-Amino- 1-(4-nitrophenyl)-1,3-propanediol F->G Acid Hydrolysis H Resolved (1R,2R)-aminodiol Salt G->H Chiral Resolution (Fractional Crystallization) I (1R,2R)-2-Amino-1-(4-nitrophenyl) propane-1,3-diol (Final Product) H->I Base Treatment

Caption: General synthetic workflow from p-nitroacetophenone. Red arrows indicate critical yield and purity-determining steps.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems researchers frequently face. Each question is followed by an in-depth analysis and recommended course of action.

Question 1: My yield is low after the ketone reduction step (E → F), and I'm seeing a mixture of diastereomers. How can I improve the diastereoselectivity for the desired threo isomer?

Answer: This is one of the most critical steps in the synthesis. The reduction of the α-acetamido-β-hydroxy-p-nitropropiophenone (an α-acetamido ketone) must be highly diastereoselective to favor the threo isomer over the erythro isomer.

Causality: The stereochemical outcome is dictated by the reducing agent and reaction conditions. The Meerwein-Ponndorf-Verley (MPV) reduction, using aluminum isopropoxide in isopropanol, is a classic and effective method for this transformation.[4][5] The aluminum coordinates to both the carbonyl oxygen and the β-hydroxyl group, forming a cyclic intermediate. The hydride is then delivered to the less sterically hindered face of the carbonyl, preferentially forming the threo diol.

Troubleshooting Steps:

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a common reducing agent, it often gives poor diastereoselectivity in this specific case. The MPV reduction is superior due to its chelation-controlled mechanism.

  • Reagent Quality: Ensure the aluminum isopropoxide is fresh and anhydrous. Moisture will consume the reagent and hinder the formation of the necessary cyclic intermediate.

  • Temperature Control: The MPV reduction is typically run at the reflux temperature of isopropanol. However, ensure a controlled, gentle reflux. Overheating can lead to side reactions.

  • Reaction Time: The reaction can be slow. Monitor its progress by Thin Layer Chromatography (TLC). Pushing the reaction too long after completion can sometimes lead to side products.

Data Summary: Comparison of Reducing Agents

Reducing AgentTypical SolventPrimary MechanismExpected threo:erythro RatioNotes
Aluminum Isopropoxide IsopropanolChelation-Controlled (MPV)> 9:1Recommended Method .[4] Sensitive to moisture.
Sodium Borohydride Methanol/EthanolNucleophilic Attack~ 2:1 to 4:1Lower selectivity; easier to perform but results in difficult purification.
Catalytic Hydrogenation H₂, Pd/CSurface ReactionVariableCan also reduce the nitro group if not carefully controlled.

Question 2: I've successfully synthesized the racemic D,L-threo-aminodiol (G), but I'm struggling to resolve the enantiomers (G → H). My fractional crystallization yields are poor and inconsistent.

Answer: The resolution of the racemic threo-aminodiol is a classic but delicate procedure that relies on the differential solubility of diastereomeric salts. Yield loss here is common and requires careful optimization. The most common method involves using a chiral acid, such as D-camphor-10-sulfonic acid, to form diastereomeric salts.[4]

Causality: The (1R,2R)-aminodiol will form a salt with the D-camphorsulfonic acid, and the (1S,2S)-aminodiol will form a different diastereomeric salt. These two salts have different crystal lattice energies and, crucially, different solubilities in a given solvent system, allowing for their separation by crystallization.

Troubleshooting Decision Tree:

G Start Poor Resolution Yield Cause1 Incorrect Solvent System? Start->Cause1 Cause2 Suboptimal Molar Ratio? Start->Cause2 Cause3 Cooling Rate Too Fast? Start->Cause3 Cause4 Impure Racemate? Start->Cause4 Sol1 Solution: Screen solvents. Methanol or aqueous methanol are common. Adjust polarity to find the sweet spot between solubility and precipitation. Cause1->Sol1 Sol2 Solution: Use exactly 0.5 molar equivalents of the resolving agent. Too much can cause the more soluble salt to precipitate. Cause2->Sol2 Sol3 Solution: Allow slow, controlled cooling to room temperature, followed by further cooling in an ice bath. Avoid crash cooling. Cause3->Sol3 Sol4 Solution: Recrystallize the D,L-threo racemate before resolution. Impurities can inhibit proper crystal formation. Cause4->Sol4

Caption: Decision tree for troubleshooting poor chiral resolution.

Expert Tip: Seeding is crucial for reproducibility. Once you have a small sample of the desired pure diastereomeric salt, use a tiny crystal to seed subsequent batches. This will induce crystallization of the correct form and can dramatically improve both yield and purity.

Question 3: The hydroxymethylation step (D → E) using formaldehyde results in a dark, tarry mixture and a low yield of the desired product. What's going wrong?

Answer: The condensation of the α-acetamido-p-nitroacetophenone with formaldehyde is a base-catalyzed aldol-type reaction. The formation of dark, polymeric side products is a common issue if the reaction conditions are not well-controlled.

Causality: Formaldehyde can self-polymerize (forming paraformaldehyde) or undergo Cannizzaro reactions under strongly basic or high-temperature conditions. The desired reaction requires a mild base to generate the enolate of the acetamido ketone, which then attacks the formaldehyde.

Troubleshooting Steps:

  • Base Selection: Use a mild base. Sodium carbonate (Na₂CO₃) is often a good choice.[6] Strong bases like sodium hydroxide can promote side reactions.

  • Temperature Control: This reaction is often exothermic. Maintain a low to moderate temperature (e.g., 40-50 °C). Use an ice bath to control the initial exotherm upon adding reagents.

  • Formaldehyde Source: Use a fresh, high-quality source of formaldehyde (e.g., a 37% aqueous solution, formalin). Using paraformaldehyde requires a depolymerization step which can be inconsistent.

  • pH Monitoring: The pH of the reaction mixture is critical. It should be kept mildly basic. If the pH drifts too high, the risk of side reactions increases significantly.

Frequently Asked Questions (FAQs)

  • Q: Why is the (1R,2R) stereoisomer so important?

    • A: The biological activity of chloramphenicol resides almost exclusively in the D-(-)-threo isomer, which is derived from the (1R,2R)-aminodiol intermediate.[2] The other stereoisomers are inactive or significantly less active. Therefore, achieving high stereochemical purity is a regulatory and therapeutic necessity.

  • Q: What are the critical quality control (CQC) specifications for the final (1R,2R)-aminodiol product?

    • A: The final product must meet stringent specifications to be suitable for API synthesis. Key parameters are summarized below.

Table: Critical Quality Control Parameters

ParameterMethodTypical SpecificationRationale
Appearance VisualWhite or almost white crystalline powder[1][3]Indicates absence of colored impurities.
Melting Point Capillary Method163-166 °C[7][8]A sharp melting range indicates high purity.
Specific Optical Rotation Polarimetry[α]²⁰D = -28° to -30.5° (c=2.4 in 1N HCl)[3]Confirms the correct enantiomer and its purity.
Assay (Purity) HPLC≥ 99%[7]Quantifies the main component and detects impurities.
Diastereomeric Purity Chiral HPLCPresence of erythro or (1S,2S) isomers below set limitsEnsures stereochemical integrity.
  • Q: Can the nitro group be reduced during the synthesis?

    • A: Yes, this is a potential side reaction, especially if using aggressive reducing agents like catalytic hydrogenation under harsh conditions.[5] The nitro group is generally stable to MPV reduction and NaBH₄. If the nitro group is reduced to an amine, it creates impurities that are difficult to remove.

Detailed Protocol: Chiral Resolution of D,L-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

This protocol provides a robust method for separating the desired (1R,2R) enantiomer.

Materials:

  • D,L-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (racemate)

  • D-(+)-Camphor-10-sulfonic acid (0.5 molar equivalents)

  • Methanol, reagent grade

  • Deionized Water

  • Ammonium Hydroxide solution (e.g., 25%)

  • Stir plate, glassware, filtration apparatus

Procedure:

  • Dissolution: In a suitable flask, dissolve 10.0 g of the racemic D,L-threo-aminodiol in 100 mL of warm methanol.

  • Salt Formation: In a separate beaker, dissolve the calculated 0.5 molar equivalents of D-(+)-camphor-10-sulfonic acid in a minimal amount of warm methanol. Add this solution slowly to the aminodiol solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. The salt of the (1R,2R)-aminodiol with D-camphorsulfonic acid is less soluble and will begin to crystallize.

    • Self-Validation Check: If crystallization does not occur, the solution may be too dilute. Carefully evaporate some solvent. If available, add a seed crystal of the pure salt.

  • Maturation: Once crystallization begins, continue stirring at room temperature for 2-4 hours to allow for complete crystal growth.

  • Isolation: Cool the mixture in an ice bath for at least 1 hour. Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol.

  • Purity Check (Optional): At this stage, the optical rotation of the salt can be checked to assess the resolution efficiency before proceeding.

  • Liberation of the Free Base: Suspend the collected diastereomeric salt in 50 mL of deionized water. While stirring, add ammonium hydroxide solution dropwise until the pH is strongly basic (pH > 10). The free (1R,2R)-aminodiol will precipitate as a white solid.

  • Final Isolation and Drying: Stir the basic suspension in an ice bath for 30 minutes. Collect the white solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the product under vacuum to a constant weight.

  • Characterization: Confirm the product identity and purity using the CQC methods listed in the table above.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Chloramphenicol: Understanding a Key Intermediate.
  • ChemicalBook. Chloramphenicol synthesis.
  • National Center for Biotechnology Information. Chloramphenicol - Pharmaceutical Drugs. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.
  • Jadhav, G. Synthesis of Chloramphenicol. YouTube; 2021.
  • Krajczyk, A., Gucma, M., & Paneth, P. Recent Trends in Synthesis of Chloramphenicol New Derivatives. Antibiotics; 2021. Available from: [Link]

  • Chem-Impex. (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
  • Dinos, G. P., Athanassopoulos, C. M., & Kalpaxis, D. L. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Antibiotics; 2016. Available from: [Link]

  • Controulis, J., Rebstock, M. C., & Crooks, H. M. Chloramphenicol (Chloromycetin). V. Synthesis. Journal of the American Chemical Society; 1949. Available from: [Link]

  • PubChem. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Available from: [Link]

  • Pharmaffiliates. L-threo-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Available from: [Link]

  • synergy scitech. (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Available from: [Link]

Sources

Technical Support Center: Purification of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Science Team

Welcome to the dedicated technical support guide for the purification of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a critical chiral intermediate in the synthesis of the antibiotic Chloramphenicol.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this compound, often referred to as D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol or Chloramphenicol base.[1]

Achieving high diastereomeric and enantiomeric purity is paramount for its use in pharmaceutical applications. This guide is structured to address specific experimental issues with a focus on the underlying chemical principles to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be concerned with when purifying this aminodiol?

The most significant impurities are the other stereoisomers generated during synthesis. This compound has two chiral centers, leading to four possible stereoisomers:

  • (1R,2R)-aminodiol: The desired threo product.

  • (1S,2S)-aminodiol: The enantiomer of the desired product (threo).

  • (1R,2S)-aminodiol & (1S,2R)-aminodiol: A pair of enantiomers known as the erythro diastereomers.

Beyond stereoisomers, you may also encounter unreacted starting materials, reagents from the reduction of the nitro group (if applicable), and residual solvents. The separation of the threo and erythro diastereomers is typically more straightforward than resolving the final racemic threo mixture.

Q2: What are the main purification strategies for this compound?

The purification strategy is typically multi-step, focusing first on isolating the desired diastereomer and then resolving the enantiomers.

  • Diastereomer Separation (Recrystallization): The threo and erythro diastereomers have different physical properties, such as solubility. This difference can be exploited through fractional recrystallization to selectively crystallize the threo pair, leaving the more soluble erythro isomers in the mother liquor.

  • Enantiomeric Resolution (Diastereomeric Salt Formation): Since the (1R,2R) and (1S,2S) enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard recrystallization. The most common industrial method is to react the racemic threo mixture with a chiral resolving agent (e.g., a chiral acid) to form diastereomeric salts.[3] These salts have different solubilities and can be separated by crystallization. Afterwards, the resolving agent is removed to yield the pure enantiomer.

  • Chromatography: While less common for large-scale industrial production, preparative column chromatography can be used to separate diastereomers.[4] Chiral chromatography is a powerful analytical tool and can also be used on a preparative scale for resolving enantiomers.[]

Q3: What analytical methods are essential for confirming the purity of my final product?

A combination of techniques is required to confirm both chemical and stereochemical purity.

Analytical TechniqueParameter MeasuredIndication of Purity
Melting Point (MP) Thermal range of solid-to-liquid transition.A sharp melting point range close to the literature value (~163-166 °C) indicates high chemical purity.[6]
Optical Rotation The extent to which the compound rotates plane-polarized light.A specific rotation of [α]20/D ≈ -28° to -30.5° (c=2.4 in 1N HCl) confirms the presence of the desired (1R,2R) enantiomer.[1]
High-Performance Liquid Chromatography (HPLC) Chemical purity and presence of non-isomeric impurities.A single major peak indicates the absence of by-products and starting materials.[7]
Chiral HPLC Enantiomeric excess (ee%) and diastereomeric ratio.The definitive method for quantifying the ratio of all four stereoisomers.[]
Nuclear Magnetic Resonance (NMR) Chemical structure and isomeric ratio.Confirms the molecular structure. Specific coupling constants can help differentiate between threo and erythro isomers.

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during your experiments.

Recrystallization Issues

Q4: My product is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?

Causality: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has a chance to form an ordered crystal lattice. This often happens if the solution is too concentrated or if the solvent is a very poor solvent for the compound at the lower temperature.

Solutions:

  • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the cooled solution to provide a nucleation site.[6]

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can act as nucleation sites.[6]

  • Change Solvent System: The chosen solvent may be unsuitable. If the compound is too soluble, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.

Caption: Troubleshooting workflow for when a compound "oils out".

Q5: My crystal yield is disappointingly low after recrystallization. How can I improve my recovery?

Causality: Low yield is often a result of using too much solvent, not allowing sufficient time or low enough temperature for crystallization, or premature filtration.

Solutions:

  • Minimize Solvent Volume: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[6] Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.

  • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can recover a second crop of crystals by carefully evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure than the first.

  • Check Solvent Choice: Ensure your chosen solvent has a steep solubility curve—high solubility when hot and very low solubility when cold.[6]

Stereoisomer Separation

Q6: I'm struggling to resolve the (1R,2R) and (1S,2S) enantiomers. What is the best approach?

Causality: Enantiomers have identical physical properties (solubility, melting point, etc.) and cannot be separated by standard physical methods. The most reliable method is to convert them into diastereomers, which have different physical properties.

Solution: Diastereomeric Salt Resolution This is the classical and industrially relevant method.

  • Select a Chiral Resolving Agent: Choose an optically pure chiral acid (e.g., L-(+)-Tartaric acid, D-(-)-Mandelic acid) to react with your racemic threo-aminodiol base.

  • Form Diastereomeric Salts: Dissolve your racemic amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral acid in a suitable solvent (e.g., methanol, ethanol). The reaction forms two diastereomeric salts: [(1R,2R)-amine • (L)-acid] and [(1S,2S)-amine • (L)-acid].

  • Fractional Crystallization: One of the diastereomeric salts will be less soluble in the chosen solvent. As the solution cools, this less-soluble salt will selectively crystallize out.

  • Isolate and Liberate the Free Amine:

    • Filter the crystals of the pure diastereomeric salt.

    • Treat the salt with a base (e.g., NaOH, NaHCO3) to neutralize the chiral acid and regenerate the free aminodiol.

    • The pure (1R,2R)-aminodiol can then be isolated, often by extraction or precipitation.

Caption: Workflow for Diastereomeric Salt Resolution.

References

  • Org Prep Daily. (2009). Chloramphenicol base. [Link]

  • Chem-Impex. (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. [Link]

  • Gupta, N., et al. (2025). Design Synthesis and Characterization of Chloramphenicol Cocrystals. International Journal of Pharmaceutical Sciences, 3(6), 3525-3533. [Link]

  • Vidal-Gassó, M. A. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Teng, C. P., et al. (1985). Isolation of 3'-O-acetylchloramphenicol: a possible intermediate in chloramphenicol biosynthesis. PubMed. [Link]

  • Gupta, N., et al. (2025). Design Synthesis and Characterization of Chloramphenicol Cocrystals. International Journal of Pharmaceutical Sciences. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Wang, Y., et al. (2021). Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol. PubMed. [Link]

  • Bhaskar, T., & Mythili, C. V. (n.d.). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Link]

  • British Pharmacopoeia. 2-amino-1-(4-nitrophenyl)propane-1,3-diol. [Link]

  • PubChem. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • Savych, O., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. MDPI. [Link]

  • Shaw, W. V. (1975). Kinetics of Induction and Purification of Chloramphenicol Acetyltransferase from Chloramphenicol-resistant Staphylococcus aureus. PMC - NIH. [Link]

  • Wang, Y., et al. (2010). Purification of honokiol derivatives from one-pot synthesis by high-performance counter-current chromatography. PubMed. [Link]

  • ResearchGate. Structure of chloramphenicol (I) and its potential impurity.... [Link]

  • Savych, O., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. PMC - NIH. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Chloramphenicol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for the synthesis of chloramphenicol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of chloramphenicol, particularly focusing on the final acylation of its aminodiol base. Our goal is to provide you with the causal explanations and actionable protocols necessary to optimize your synthesis, improve purity, and troubleshoot out-of-specification results.

Section 1: Frequently Asked Questions (FAQs) on Common Side Reactions

This section addresses the most common issues encountered during the synthesis of chloramphenicol from its base, D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.

Q1: My final product is contaminated with the erythro diastereomer. What went wrong and how can I fix it?

Root Cause: The formation of the incorrect diastereomer (erythro) is almost always traced back to the stereocontrol of the reduction step that creates the two chiral centers, not the final acylation step. The synthesis of the chloramphenicol base, typically via reduction of an α-amino-β-hydroxy ketone intermediate, must be highly stereoselective to yield the desired threo configuration.[1] Of the four possible stereoisomers, only the D-threo form is biologically active.[2][3]

Common Reasons for Poor Stereoselectivity:

  • Incorrect Reducing Agent: The choice of reducing agent is critical. Aluminum isopropoxide is historically used for the Meerwein-Ponndorf-Verley (MPV) reduction to favor the threo isomer.[1][4] Using stronger, less selective reducing agents like sodium borohydride can lead to mixtures of diastereomers.

  • Reaction Conditions: Temperature, solvent, and reaction time can all influence the stereochemical outcome of the reduction. Deviations from established protocols can disrupt the delicate thermodynamic or kinetic control required for selectivity.

Troubleshooting and Prevention:

  • Validate the Reduction Step: Before proceeding to acylation, confirm the diastereomeric purity of your chloramphenicol base using HPLC with a chiral column or by derivatization followed by achiral HPLC.[5]

  • Optimize the Reduction: If the base is impure, revisit the reduction. Ensure the aluminum isopropoxide is of high quality and the reaction is run under strictly anhydrous conditions.[1]

  • Implement a Resolution Step: Industrial syntheses often include a resolution step of the racemic threo-aminodiol base using a chiral resolving agent like L-(+)-glutamic acid or D-camphorsulfonic acid to isolate the desired D-(-)-threo enantiomer before the final acylation.[1][6]

Q2: I'm observing significant amounts of O-acylated impurities (di-esters or mono-esters). What causes this and how can I ensure selective N-acylation?

Root Cause: The chloramphenicol base is a polyfunctional molecule with three nucleophilic sites: the C2 amine, the C1 secondary hydroxyl, and the C3 primary hydroxyl. While the amine is the most nucleophilic and kinetically favored for acylation, the hydroxyl groups can also react, leading to O-acylation byproducts.[7][8] This side reaction is promoted by harsh conditions.

Factors Promoting O-Acylation:

  • Highly Reactive Acylating Agent: Dichloroacetyl chloride is extremely reactive.[9] Its high electrophilicity increases the likelihood of reaction with the less nucleophilic hydroxyl groups.

  • Excess Acylating Agent: Using a large excess of the acylating agent will drive the reaction towards completion but also significantly increases the chance of secondary acylation on the hydroxyl groups.

  • Strong Base and High Temperature: The use of strong, non-selective bases or elevated temperatures can deprotonate the hydroxyl groups, increasing their nucleophilicity and promoting ester formation.

Troubleshooting and Prevention:

  • Use a Milder Acylating Agent: Switch from dichloroacetyl chloride to an ester like methyl dichloroacetate.[4] This reagent is less electrophilic, significantly improving selectivity for the more nucleophilic amine. The reaction is typically performed in a solvent like methanol at reflux, where the methyl alcohol byproduct is easily removed.

  • Control Stoichiometry: Carefully control the stoichiometry of the acylating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete N-acylation without driving significant O-acylation.

  • Optimize Reaction Conditions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid strong inorganic bases. If using dichloroacetyl chloride, a tertiary amine base like triethylamine in a non-polar aprotic solvent at low temperatures (0-5 °C) is a common choice.[10]

  • Acidic Condition Protocol: An alternative strategy is to perform the acylation under acidic conditions. Protonation of the amino group deactivates it, allowing for selective O-acylation if desired. Conversely, careful pH control can modulate the relative nucleophilicity of the functional groups.[11]

Q3: My yield is low and I have a lot of unreacted chloramphenicol base (Impurity A). What are the likely causes?

Root Cause: The presence of significant amounts of unreacted starting material, formally known as Chloramphenicol Impurity A in most pharmacopoeias, indicates an incomplete acylation reaction.[12][13][14]

Common Reasons for Incomplete Reaction:

  • Deactivated Acylating Agent: Dichloroacetyl chloride is highly susceptible to hydrolysis by atmospheric or residual moisture, converting it to the much less reactive dichloroacetic acid.[15] If your reagent has been improperly stored or the reaction is not run under anhydrous conditions, its effective concentration will be lower than calculated.

  • Insufficient Equivalents: Using a stoichiometric or sub-stoichiometric amount of the acylating agent may not be enough to drive the reaction to completion, especially if some of it is consumed by side reactions (like hydrolysis).

  • Poor Solubility: If the chloramphenicol base is not fully dissolved in the reaction solvent, its availability to react with the acylating agent is limited, leading to an incomplete reaction.

  • Inadequate Reaction Time or Temperature: The reaction may simply not have been allowed to proceed for long enough or at a high enough temperature to reach completion.

Troubleshooting and Prevention:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle dichloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Check Reagent Quality: Use a fresh bottle of dichloroacetyl chloride or test its purity before use. A simple quality check is to observe for fuming in the air, which indicates reactivity.

  • Optimize Stoichiometry and Solubility: Ensure your starting material is fully dissolved before adding the acylating agent. A slight excess (1.1-1.2 eq) of the acylating agent is recommended.

  • Monitor the Reaction: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before initiating workup.

Q4: I've identified an impurity corresponding to the aminophenyl analog of chloramphenicol. Where did this come from?

Root Cause: This impurity, D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol, arises from the reduction of the aromatic nitro group to an amine.[16] This typically occurs during earlier synthetic steps, not the final acylation.

Common Source of the Impurity:

  • Over-reduction during Catalytic Hydrogenation: If catalytic hydrogenation (e.g., using H₂ with catalysts like Pd/C or Raney Nickel) is used in a preceding step (for instance, to reduce a keto group or another functional group), the aromatic nitro group can also be reduced.[17][18] This is especially likely under harsh conditions (high pressure, high temperature, prolonged reaction time).[19]

Troubleshooting and Prevention:

  • Analyze Intermediates: Test the chloramphenicol base intermediate for the presence of the aminophenyl analog before proceeding with the final acylation.

  • Modify Reduction Conditions: If catalytic hydrogenation is the source, switch to milder conditions or a more selective reducing agent that does not affect the nitro group. Chemical reductions using reagents like iron in acidic media are classic methods for selectively reducing nitro groups but illustrate the need for careful reagent selection at each step.[18][19]

  • Purification: If the impurity is present in the final product, it can be difficult to remove due to its similar polarity to chloramphenicol. Recrystallization may be effective, but preventing its formation is the best strategy.

Section 2: Troubleshooting Workflow for Out-of-Specification (OOS) Batches

When a synthesis batch fails to meet the required purity specifications, a systematic approach is necessary to identify and rectify the issue.

OOS_Workflow Troubleshooting Workflow for OOS Chloramphenicol Batches cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Corrective & Preventive Action (CAPA) A OOS Batch Detected (e.g., Low Purity by HPLC) B Confirm Main Peak Identity (LC-MS, Co-injection) A->B C Identify & Quantify Impurities (LC-MS, NMR, Reference Standards) B->C D Consult Impurity Profile Table (Table 1) C->D E Trace Impurity to Source Step (Review Synthesis Records & FAQs) D->E F Impurity Source Identified? E->F G Implement Protocol Changes (e.g., Modify Reagents, Conditions) F->G Yes L Re-evaluate Synthesis Records F->L No H Perform Small-Scale Test Run G->H I Analyze Test Batch (Purity, Yield) H->I J Test Successful? I->J K Implement Changes in Production J->K Yes J->L No L->E

Caption: A systematic workflow for diagnosing and resolving out-of-specification results.

Section 3: Optimized Protocols and Best Practices

Protocol 3.1: Selective N-acylation using Methyl Dichloroacetate

This protocol prioritizes selectivity and minimizes O-acylation byproducts.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol (Chloramphenicol Base) in methanol (approx. 10 mL per gram of base).

  • Reagent Addition: Add 1.2 equivalents of methyl dichloroacetate to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir. Monitor the reaction progress by TLC (e.g., using a 95:5 Dichloromethane:Methanol mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Crystallization: Slowly add the concentrated methanolic solution to a stirred beaker of deionized water (approx. 10 volumes relative to the initial methanol volume). The chloramphenicol product will precipitate.

  • Isolation: Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum at 50-60 °C.

Protocol 3.2: Quality Control of Dichloroacetyl Chloride Reagent
  • Visual Inspection: The reagent should be a clear, colorless to light yellow liquid.[17] A dark color may indicate decomposition.

  • Fume Test: Carefully waft the vapor from the bottle opening. The reagent should fume vigorously in moist air due to reaction with water to form HCl.

  • FTIR Analysis: Acquire an infrared spectrum of the reagent. Look for a strong, sharp carbonyl (C=O) stretch characteristic of an acyl chloride at approximately 1780-1815 cm⁻¹. The absence of a broad O-H stretch around 2500-3300 cm⁻¹ confirms the absence of significant dichloroacetic acid hydrolysis product.

Section 4: Visualizing the Chemistry

The following diagrams illustrate the key chemical transformations involved.

Main_Reaction Diagram 1: Desired N-Acylation Pathway Chloramphenicol Base Chloramphenicol Chloramphenicol Base->Chloramphenicol + MeOH (Methanol) Methyl Dichloroacetate Cl2CHCOOCH3 (Methyl Dichloroacetate) Methyl Dichloroacetate->Chloramphenicol Selective attack by -NH2 group

Caption: The desired reaction pathway leading to Chloramphenicol.

Side_Reaction Diagram 2: O-Acylation Side Reaction Chloramphenicol Base O_Acyl_Impurity O-Acyl Impurity (Ester Formation) Chloramphenicol Base->O_Acyl_Impurity Attack by -OH group Dichloroacetyl Chloride Cl2CHCOCl (Dichloroacetyl Chloride) (Excess/Harsh Conditions) Dichloroacetyl Chloride->O_Acyl_Impurity

Caption: Undesired pathway leading to O-acylated impurities.

Section 5: Data Summary

The following table summarizes the common impurities discussed.

Table 1: Common Impurities in Chloramphenicol Synthesis

Impurity NameStructureChemical NameCommon Origin
Chloramphenicol Impurity A (Structure of Chloramphenicol Base)(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol[13]Incomplete N-acylation reaction.
Erythro Diastereomer (Structure of Erythro-Chloramphenicol)(1R,2S)-2-dichloroacetamido-1-(4-nitrophenyl)propane-1,3-diolPoor stereocontrol during the reduction of the keto-amine intermediate.[1]
O-Acyl Impurity (Structure with ester on C1 or C3 hydroxyl)e.g., 1-O-(dichloroacetyl)-chloramphenicolNon-selective acylation under harsh conditions (excess reagent, high temp).
Aminophenyl Analog (Structure with -NH2 instead of -NO2)D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol[16]Over-reduction of the aromatic nitro group in a prior synthetic step.[19]

Section 6: References

  • Pharmaffiliates. (n.d.). Chloramphenicol-impurities. Retrieved from [Link]

  • Elder, D., et al. (2022). Stereoselective metabolism of chloramphenicol by bacteria isolated from wastewater, and the importance of stereochemistry in environmental risk assessments for antibiotics. Water Research, 217, 118415. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Chloramphenicol. In PubChem Compound Summary for CID 5959. Retrieved from [Link]

  • Request PDF. (2025). Stereoselective syntheses of (L)-chloramphenicol and (D)-thiamphenicol. Retrieved from [Link]

  • Yang, P., et al. (1995). Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol. Journal of Pharmaceutical and Biomedical Analysis, 13(9), 1119-1125. Available from: [Link]

  • Pharmaffiliates. (n.d.). D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride. Retrieved from [Link]

  • Request PDF. (2025). A short stereoselective synthesis of (−)-chloramphenicol and (+)-thiamphenicol. Retrieved from [Link]

  • Org Prep Daily. (2009). Chloramphenicol base. Retrieved from [Link]

  • Kasprzyk-Hordern, B., et al. (2022). Stereoselective metabolism of chloramphenicol by bacteria isolated from wastewater, and the importance of stereochemistry in environmental risk assessments for antibiotics. PubMed. Available from: [Link]

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Technical Support Center: Optimization of Reaction Conditions for the Nitration of the Phenyl Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aromatic nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a nitro group onto a phenyl ring. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the robust knowledge needed to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues encountered during the nitration of a phenyl ring. Each entry is formatted to help you quickly identify your problem and implement a scientifically sound solution.

Issue 1: Low to No Product Yield, Starting Material Unreacted

Question: I've run my nitration reaction, but analysis (TLC, GC) shows mostly unreacted starting material. What are the likely causes and how can I fix this?

Answer: This common issue almost always points to one of two factors: an insufficiently reactive electrophile or a highly deactivated substrate requiring more forceful conditions.

  • Causality - Electrophile Generation: The active electrophile in most nitrations is the nitronium ion (NO₂⁺).[1][2] This species is generated by the reaction of nitric acid with a stronger acid catalyst, typically concentrated sulfuric acid.[3][4][5] If the acid catalyst is too weak, absent, or wet, the concentration of the nitronium ion will be too low to initiate the reaction with the aromatic ring.[6]

  • Troubleshooting Steps:

    • Verify Acid Strength and Anhydrous Conditions: Ensure you are using concentrated (not dilute) nitric and sulfuric acids. Water content can hinder the formation of the nitronium ion.

    • Increase Reaction Temperature: For deactivated rings (e.g., nitrobenzene, benzoic acid), the energy barrier for the electrophilic attack is high.[4] The nitro group is a strong deactivator, so nitrating an already nitrated ring requires more forcing conditions.[4][7] Gradually increasing the temperature can provide the necessary energy to overcome this barrier. For example, the nitration of benzene is typically kept below 60°C to prevent dinitration, but the subsequent nitration of nitrobenzene to m-dinitrobenzene requires temperatures around 100°C and fuming nitric acid.[4][8]

    • Use a Stronger Nitrating System: For extremely deactivated substrates, a standard nitric/sulfuric acid mixture may be insufficient. Consider using "fuming" nitric acid or fuming sulfuric acid (oleum), which contains a higher concentration of the active electrophile precursors.[4][7]

Issue 2: Significant Formation of Polynitrated Byproducts

Question: My reaction is yielding a mixture of mono- and di- (or even tri-) nitrated products. How can I improve the selectivity for mono-nitration?

Answer: The formation of multiple nitro groups is a classic sign that the reaction conditions are too harsh for your specific substrate.[9] Once the first nitro group is on the ring, it deactivates the ring, making the second nitration slower. However, if the substrate has strong activating groups, or the conditions are too aggressive, polynitration can still be a major issue.[10]

  • Causality - Reaction Kinetics vs. Control: Higher temperatures and a large excess of the nitrating agent dramatically increase the reaction rate, providing enough energy to overcome the deactivating effect of the first nitro group and forcing subsequent nitrations.[9][11]

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical parameter.[11] For activated or simple phenyl rings, maintain a low temperature using an ice bath (e.g., 0-10°C).[12] For benzene itself, keeping the temperature below 50-60°C is crucial to minimize the formation of dinitrobenzene.[2][13]

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid. A large excess of the nitrating agent will inevitably drive the reaction toward polynitration.[11][14]

    • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material has disappeared to prevent the desired mono-nitrated product from reacting further.[11]

    • Consider a Milder Nitrating Agent: For highly activated rings (like phenol), standard mixed acid can be too aggressive. Milder conditions, such as using dilute nitric acid, may be sufficient and offer better control.[15]

Issue 3: Unexpected Regioselectivity (Incorrect Isomer Formation)

Question: I predicted a para-substituted product, but I'm getting a significant amount of the ortho- or meta-isomer. Why is this happening and can I control it?

Answer: Regioselectivity in electrophilic aromatic substitution is governed by the electronic and steric properties of the substituents already on the phenyl ring.[16]

  • Causality - Directing Effects & Sterics:

    • Electronic Effects: Activating groups (e.g., alkyl, alkoxy, hydroxyl) are electron-donating and direct incoming electrophiles to the ortho and para positions.[16][17] Deactivating groups (e.g., nitro, carbonyl, cyano) are electron-withdrawing and direct to the meta position.[4][7]

    • Steric Hindrance: Even with an ortho-, para-directing group, a bulky substituent can physically block the electrophile from attacking the adjacent ortho positions, thus favoring the para product.[16]

  • Troubleshooting Steps:

    • Re-evaluate Your Substrate's Directing Group: Confirm whether the primary substituent on your phenyl ring is activating or deactivating. This is the single most important factor determining the position of nitration.

    • Adjust Temperature: In some cases, regioselectivity can be temperature-dependent, favoring a kinetic or thermodynamic product. Lower temperatures may enhance selectivity.[18]

    • Explore Alternative Catalysts: Traditional mixed acid may not provide the best selectivity. Research has shown that solid acid catalysts, such as zeolites, can be used to enhance the formation of the para-isomer, likely due to steric constraints imposed by the catalyst's pore structure.[19][20]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phenyl ring nitration?

A1: The nitration of a phenyl ring is a cornerstone example of an Electrophilic Aromatic Substitution (EAS) reaction.[3] The process occurs in three primary steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion (NO₂⁺).[3][21][22]

  • Electrophilic Attack: The π-electron system of the benzene ring attacks the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][23]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final nitroaromatic product.[1][3]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Substitution HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ Protonated by H₂SO₄ H2SO4 Sulfuric Acid H2SO4->NO2+ H2O Water HSO4- Bisulfate Benzene Phenyl Ring NO2+->Benzene Reacts with Sigma Sigma Complex (Arenium Ion) Benzene->Sigma Electrophilic Attack Product Nitro-Product Sigma->Product Deprotonation by HSO₄⁻

Caption: The core mechanism of electrophilic aromatic nitration.

Q2: What are the most critical safety precautions for nitration reactions?

A2: Nitration reactions are inherently hazardous and demand strict safety protocols.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[12][24]

  • Exothermic Reaction: The reaction is highly exothermic. Poor temperature control can lead to a thermal runaway, causing violent boiling, pressure buildup, and potentially an explosion.[24]

  • Hazardous Products: Many nitroaromatic compounds are toxic, and polynitrated compounds can be explosive (e.g., TNT).[25]

  • Mandatory Safety Measures:

    • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves.[12][24]

    • Fume Hood: Perform all operations in a certified chemical fume hood to avoid inhaling toxic fumes.[24]

    • Cooling Bath: Always have an ice bath ready to control the reaction temperature. The addition of reagents should be slow and careful.[26]

    • Proper Order of Addition: When preparing the nitrating mixture, slowly add the nitric acid to the sulfuric acid while cooling. Never the other way around. When starting the reaction, slowly add the aromatic compound to the cold nitrating mixture.[12][16]

    • Quenching: Quench the reaction by pouring the mixture slowly over a large amount of crushed ice with stirring. This safely dissipates heat and dilutes the acids.[27]

Q3: How do I properly work up a nitration reaction and purify the product?

A3: A proper work-up is essential to isolate a pure product and is a critical safety step.

  • Quenching: As described above, slowly pour the cooled reaction mixture into a beaker containing a large volume of crushed ice and water.[27]

  • Isolation: The nitroaromatic product, being less dense than the aqueous acid and often poorly soluble in water, will typically separate as an oily layer or precipitate as a solid.[13] Use a separatory funnel to separate the layers if it's a liquid.[8] If a solid precipitates, collect it by vacuum filtration.[27]

  • Neutralization: Wash the crude product (either the separated organic layer or the filtered solid) with a dilute basic solution, such as 5% sodium carbonate or sodium bicarbonate, to neutralize any residual acid.[7][8] Follow with several washes with water until the washings are neutral.[28]

  • Drying: Dry the organic product over an anhydrous drying agent like anhydrous sodium sulfate, magnesium sulfate, or calcium chloride.[8][27]

  • Purification: The final purification is typically achieved by distillation (for liquids) or recrystallization from a suitable solvent like ethanol (for solids).[7][8][12]

G reagents Prepare Nitrating Mixture (HNO₃ + H₂SO₄ in Ice Bath) reaction Slowly Add Substrate (Control Temp < 50-60°C) reagents->reaction quench Pour Reaction onto Ice Water reaction->quench separate Separate Layers (Separatory Funnel or Filtration) quench->separate wash_base Wash with dil. Na₂CO₃ (Neutralize Acid) separate->wash_base wash_water Wash with Water wash_base->wash_water dry Dry with Anhydrous Agent (e.g., Na₂SO₄) wash_water->dry purify Final Purification (Distillation or Recrystallization) dry->purify

Caption: General experimental workflow for aromatic nitration.

Data Tables for Optimization

Table 1: Influence of Substituents on Phenyl Ring Nitration

Substituent (Group)ClassificationDirecting EffectRequired Reaction Conditions
-OH, -NH₂Strongly ActivatingOrtho, ParaVery mild (e.g., dilute HNO₃), low temp.[10][15]
-OR (Alkoxy)Strongly ActivatingOrtho, ParaMild, requires cooling (0-10°C).[29]
-Alkyl (e.g., -CH₃)ActivatingOrtho, ParaMild, controlled temp. (<50°C).[16][17]
-H (Benzene)Neutral (Baseline)N/AStandard (conc. acids, <60°C).[8]
-Cl, -Br (Halogens)DeactivatingOrtho, ParaStandard to forcing conditions.[4][23]
-C(O)R, -COOHDeactivatingMetaForcing (higher temp.).[12][14]
-NO₂Strongly DeactivatingMetaVery forcing (high temp., fuming acids).[4][7]

Table 2: Recommended Starting Conditions for Common Substrates

SubstrateNitrating AgentTemperaturePrimary Product(s)
BenzeneConc. HNO₃ / Conc. H₂SO₄50-60°CNitrobenzene[8]
TolueneConc. HNO₃ / Conc. H₂SO₄30-40°C2-Nitrotoluene & 4-Nitrotoluene[17]
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄< 10°CMethyl 3-nitrobenzoate[12]
NitrobenzeneFuming HNO₃ / Conc. H₂SO₄~100°C1,3-Dinitrobenzene[4]

Standard Experimental Protocol: Nitration of Benzene to Nitrobenzene

This protocol is a representative example and must be adapted based on scale and specific laboratory safety requirements.

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer, place 40 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath. Slowly, and in small portions, add 35 mL of concentrated nitric acid to the sulfuric acid with continuous stirring. Keep the mixture in the ice bath.[8]

  • Addition of Benzene: To the cold, stirred nitrating mixture, add 30 mL of benzene dropwise using an addition funnel. The rate of addition must be controlled to maintain the reaction temperature below 60°C.[7][8]

  • Reaction: After the addition is complete, fit the flask with a reflux condenser and heat the mixture in a water bath at 60°C for approximately one hour.[7][8]

  • Quenching and Separation: Allow the flask to cool to room temperature. Carefully pour the contents into a beaker containing 250 mL of crushed ice and cold water. Transfer the entire mixture to a separatory funnel. Allow the layers to separate and drain off the lower aqueous acid layer.[7][13]

  • Washing: Wash the organic layer (crude nitrobenzene) sequentially with:

    • 100 mL of cold water.

    • 50 mL of 5% sodium carbonate solution (to neutralize residual acid).[7]

    • Another 100 mL of cold water.

  • Drying and Purification: Transfer the washed nitrobenzene layer to a clean, dry flask and add a suitable amount of anhydrous calcium chloride or sodium sulfate to remove residual water.[8] After allowing it to stand for 15-20 minutes, decant or filter the dried nitrobenzene. Purify the product by distillation, collecting the fraction that boils at approximately 211°C.[7][8]

References

  • EAS-Nitration. OpenOChem Learn. [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Nitration of Benzene. Chemistry Steps. [Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]

  • Notes on Environmental Concerns of Nitration. Unacademy. [Link]

  • Laboratory Preparation of Nitrobenzene, purification,Uses. Chemistry Notes. [Link]

  • The nitration of benzene - electrophilic substitution. Chemguide. [Link]

  • Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. University of Technology, Iraq. [Link]

  • Nitration of methyl benzoate. RSC Education. [Link]

  • Nitrobenzene : Laboratory preparation, Properties and Uses. Online Chemistry Notes. [Link]

  • Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. -ORCA - Cardiff University. [Link]

  • Preparation of Nitrobenzene (Nitration of benzene). Tishk International University. [Link]

  • Nitration reaction safety. YouTube. [Link]

  • Write the preparation method of nitro benzene. Explain any three reduction properties of nitrobenzene with equation. askIITians. [Link]

  • electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]

  • US5616818A - Process for the polynitration of aromatic compounds.
  • Avoiding over nitration (or generally over-electrophilic substitution). Sciencemadness Discussion Board. [Link]

  • 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]

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Technical Support Center: Resolution of Racemic 2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of racemic 2-amino-1-(4-nitrophenyl)propane-1,3-diol. This critical chloramphenicol intermediate presents unique challenges and opportunities in chiral separation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating the desired D-threo-(-) and L-threo-(+) enantiomers. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established scientific principles and field-proven insights.

I. Method Selection: A Strategic Overview

The choice of resolution method for 2-amino-1-(4-nitrophenyl)propane-1,3-diol depends on scale, available equipment, and desired purity. Three primary techniques are employed, each with distinct advantages and challenges.

  • Classical Diastereomeric Salt Crystallization: The most common and industrially scalable method. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[1][2]

  • Enzymatic Kinetic Resolution (EKR): A highly selective method where an enzyme (typically a lipase) preferentially acylates one enantiomer, allowing for the separation of the acylated and unreacted forms.[3][4][5]

  • Chiral Chromatography: Primarily an analytical tool for determining enantiomeric excess (e.e.), but also applicable for preparative-scale separations to obtain highly pure enantiomers.[6][7][8]

The logical flow for selecting and implementing a resolution strategy is outlined below.

G cluster_0 Phase 1: Method Selection & Feasibility cluster_1 Phase 2: Execution & Troubleshooting cluster_2 Phase 3: Analysis & Recovery Racemic_Mixture Racemic Aminodiol Classical Classical Resolution (Diastereomeric Salt Formation) Racemic_Mixture->Classical Evaluate Options Enzymatic Enzymatic Resolution (Kinetic) Racemic_Mixture->Enzymatic Evaluate Options Chiral_HPLC Chiral HPLC (Analytical/Preparative) Racemic_Mixture->Chiral_HPLC Evaluate Options Crystallization Fractional Crystallization Classical->Crystallization Enzyme_Reaction Enantioselective Acylation Enzymatic->Enzyme_Reaction Chromatographic_Separation HPLC Separation Chiral_HPLC->Chromatographic_Separation Troubleshooting Troubleshooting Guide (Refer to Section II) Crystallization->Troubleshooting Liberation Liberation of Free Amine (Base Treatment) Crystallization->Liberation Enzyme_Reaction->Troubleshooting Enzyme_Reaction->Liberation Chromatographic_Separation->Troubleshooting Pure_Enantiomer Pure Enantiomer Chromatographic_Separation->Pure_Enantiomer Analysis Purity & e.e. Analysis (Chiral HPLC) Troubleshooting->Analysis Analysis->Pure_Enantiomer Liberation->Analysis G cluster_0 Salt Formation & Crystallization cluster_1 Isolation & Analysis A Dissolve Racemic Amine & L-(+)-Tartaric Acid in Warm Methanol B Mix Solutions & Stir A->B C Slowly Cool to RT, then Ice Bath B->C D Vacuum Filter Crystals C->D E Suspend Crystals in H₂O D->E Less Soluble Salt (L-Amine-L-Tartrate) M M D->M Mother Liquor (Enriched in D-Amine-L-Tartrate) F Add NaOH (pH > 10) E->F G Extract with Ethyl Acetate F->G H Dry & Evaporate Solvent G->H I Analyze Purity & e.e. (HPLC, MP, [α]) H->I

Caption: Experimental workflow for classical resolution with tartaric acid.
Protocol 2: Analytical Chiral HPLC Method Development

This protocol provides a starting point for analyzing the enantiomeric composition of your sample.

Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.

Procedure:

  • Sample Preparation: Dissolve a small amount (~1 mg) of your resolved amine sample in 1 mL of the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v) . Filter and degas the mobile phase before use.

  • HPLC Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 275 nm

  • Analysis:

    • Inject a sample of the racemic starting material first to determine the retention times of both enantiomers.

    • Inject your resolved sample.

    • Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

Table 1: Troubleshooting HPLC Parameters

Issue ObservedParameter to AdjustRationale
Poor Resolution Decrease % IsopropanolIncreases retention and interaction with the CSP, often improving separation.
Decrease Flow RateAllows more time for equilibration between mobile and stationary phases.
Decrease TemperatureEnhances the strength of transient diastereomeric interactions. [9]
Long Retention Times Increase % IsopropanolDecreases retention by making the mobile phase more polar.
Peak Tailing Increase Diethylamine conc.The competing base masks residual acidic silanol groups on the silica support.

V. References

  • CrystEngComm. (n.d.). Pitfalls and rewards of preferential crystallization. RSC Publishing. Retrieved from [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]

  • CrystEngComm. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. doi:10.1039/D2CE01490D

  • Chemical Science. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. doi:10.1039/D3SC01630G

  • ResearchGate. (n.d.). Pitfalls and rewards of preferential crystallization | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Scientific Strategy for Optical Resolution by Salt Crystallization: New Methodologies for Controlling Crystal Shape, Crystallization, and Chirality of Diastereomeric Salt. Retrieved from [Link]

  • Semantic Scholar. (2010). Pitfalls and rewards of preferential crystallization. Retrieved from [Link]

  • Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. ACS Publications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. Cambridge Open Engage. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase-mediated esterification of chloramphenicol using vinyl.... Retrieved from [Link]

  • NIH. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC. Retrieved from [Link]

  • STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • Crystal Growth & Design. (2021). Simultaneous High-Purity Enantiomeric Resolution of Conglomerates Using Magnetic Substrates. ACS Publications. Retrieved from [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • DiVA portal. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of ester derivatives of chloramphenicol by lipase-catalyzed transesterification in organic solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ResearchGate. (2021). Simultaneous High-Purity Enantiomeric Resolution of Conglomerates Using Magnetic Substrates. Retrieved from [Link]

  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science. Retrieved from [Link]

  • MDPI. (n.d.). Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens. Retrieved from [Link]

  • IRIS Unimore. (2021). Simultaneous High-Purity Enantiomeric Resolution of Conglomerates Using Magnetic Substrates. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • IPR2020-00770. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • The Chemical Educator. (2015). An Improved Resolution of (±)-1-Phenylethylamine. Retrieved from [Link]

  • ACS Publications. (2019). Resolution Control in a Continuous Preferential Crystallization Process. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

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How to prevent epimerization during the synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the stereoselective synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This crucial chiral intermediate, a cornerstone in the synthesis of the broad-spectrum antibiotic chloramphenicol, demands precise stereochemical control to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on preventing epimerization, a common pitfall that can compromise the diastereomeric purity of the final product.

Frequently Asked Questions (FAQs)

FAQ 1: What is epimerization and why is it a critical issue in this synthesis?

Epimerization is a chemical process in which a single chiral center in a molecule with multiple chiral centers is inverted, leading to the formation of a diastereomer. In the context of this compound, which has two chiral centers (at C1 and C2), epimerization can lead to the formation of unwanted diastereomers such as the (1S,2R), (1R,2S), or (1S,2S) forms.

The biological activity of chloramphenicol is highly dependent on its specific stereochemistry.[1] Only the D-threo isomer, which is derived from the (1R,2R) intermediate, exhibits the desired antibacterial properties.[2] The presence of other diastereomers can lead to a significant reduction in therapeutic efficacy and may introduce undesirable pharmacological effects. Therefore, maintaining strict stereochemical control and preventing epimerization is paramount for the successful synthesis of this API.

FAQ 2: At which steps of the synthesis is epimerization most likely to occur?

Epimerization is most prevalent during reaction steps that involve the formation or manipulation of the chiral centers, particularly under conditions that can facilitate the removal and re-addition of a proton at a stereocenter. Key stages to monitor for epimerization include:

  • The Nitroaldol (Henry) Reaction: This is a common C-C bond-forming reaction used to create the carbon skeleton of the target molecule, often by reacting p-nitrobenzaldehyde with a nitroalkane. The stereoselectivity of this reaction is highly dependent on the reaction conditions.

  • Base-catalyzed reactions: Any step involving the use of a base can potentially lead to epimerization, especially if there is an acidic proton alpha to a carbonyl or nitro group.[3] The abstraction of this proton can lead to the formation of a planar enolate or nitronate intermediate, which can then be re-protonated from either face, leading to a loss of stereochemical integrity.[4]

  • Protection and Deprotection Steps: The protection of the amino and hydroxyl groups, as well as their subsequent removal, can sometimes involve conditions (e.g., strong acids or bases) that may induce epimerization.

FAQ 3: What are the primary factors that induce epimerization in this synthesis?

Several factors can contribute to the loss of stereochemical control. Understanding and carefully controlling these variables is key to preventing epimerization:

  • pH and Base Strength: Strongly basic conditions significantly increase the rate of proton abstraction from the alpha-carbon, leading to a higher risk of epimerization.[3] The choice of base and careful control of the reaction pH are critical.

  • Temperature: Higher reaction temperatures can provide the necessary activation energy for epimerization to occur. Running reactions at lower temperatures can often help to preserve the desired stereochemistry.

  • Reaction Time: Prolonged exposure to conditions that can cause epimerization will naturally lead to a greater proportion of the undesired diastereomers. Therefore, reaction times should be optimized and monitored closely.

  • Solvent: The choice of solvent can influence the stability of the transition states leading to the different diastereomers and can also affect the solubility and reactivity of the base.

FAQ 4: How can I detect and quantify the presence of unwanted diastereomers?

Accurate and reliable analytical methods are essential for assessing the diastereomeric purity of your product. The most common and effective techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers.[5][6] By using a chiral stationary phase, it is possible to achieve baseline separation of the different stereoisomers, allowing for accurate determination of the diastereomeric excess (d.e.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to distinguish between diastereomers. The different spatial arrangements of the atoms in diastereomers can lead to subtle differences in the chemical shifts and coupling constants of their respective protons and carbons. Derivatization with a chiral agent, such as Mosher's acid, can also be employed to create diastereomeric esters that are more easily distinguished by NMR.

  • Optical Rotation: While not a direct measure of diastereomeric purity, measuring the specific rotation of the final product and comparing it to the literature value for the pure (1R,2R) isomer can provide a good indication of its stereochemical integrity.[7][8]

Troubleshooting Guide: Common Problems and Solutions

Problem 1: My final product shows a significant percentage of the unwanted diastereomers. How can I minimize their formation?

The formation of diastereomeric impurities is a common challenge. Here is a systematic approach to troubleshoot and optimize your reaction conditions:

  • Re-evaluate your base: If you are using a strong, non-hindered base, consider switching to a milder or more sterically hindered base. For example, instead of sodium hydroxide, you might try a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Optimize the reaction temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization. Try running the reaction at 0°C or even lower temperatures.

  • Monitor reaction progress: Use TLC or HPLC to monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to epimerization-inducing conditions.

  • Consider a catalytic asymmetric approach: The use of a chiral catalyst in the nitroaldol reaction can provide excellent stereocontrol.[9][10] For instance, copper(II) complexes with chiral ligands have been shown to be effective in promoting the syn-selective Henry reaction to favor the desired (1R,2R) stereochemistry.[11]

Problem 2: I am observing epimerization during the protection/deprotection steps. What are the best practices to avoid this?

Protecting groups are essential in multi-step syntheses, but their application and removal can be a source of epimerization.[12][13]

  • Choose your protecting groups wisely: Opt for protecting groups that can be introduced and removed under mild conditions. For the amino group, consider using a Boc (tert-butoxycarbonyl) group, which is typically removed under acidic conditions that are less likely to cause epimerization at the adjacent stereocenter compared to harsh basic conditions. For the hydroxyl groups, silyl ethers (e.g., TBDMS) are often a good choice as they can be removed under mildly acidic or fluoride-mediated conditions.

  • Avoid harsh deprotection conditions: If possible, steer clear of strong bases like sodium hydroxide or potassium carbonate for deprotection. If basic conditions are unavoidable, use the mildest base possible and carefully control the temperature and reaction time.

Problem 3: How do I choose the right starting materials to ensure high diastereoselectivity?

The stereochemical outcome of a reaction is often influenced by the chirality of the starting materials. This approach, known as chiral pool synthesis, can be a powerful strategy.

  • Start with a chiral building block: If possible, begin your synthesis with a commercially available, enantiomerically pure starting material that already contains one of the desired stereocenters. This can significantly simplify the stereochemical challenges of the subsequent steps.

  • Ensure the purity of your starting materials: Always verify the enantiomeric and diastereomeric purity of your starting materials before use, as any impurities will likely be carried through the synthesis.

Experimental Protocols

Protocol 1: Diastereoselective Nitroaldol (Henry) Reaction

This protocol provides a general guideline for a diastereoselective Henry reaction to form the nitrodiol precursor to this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve p-nitrobenzaldehyde (1 equivalent) in a suitable solvent (e.g., THF or CH2Cl2) and cool the solution to -20°C.

  • Addition of Nitroalkane: To the cooled solution, add nitroethanol (1.1 equivalents).

  • Catalyst/Base Addition: In a separate flask, prepare a solution of the chiral catalyst (e.g., a copper(II)-chiral ligand complex, 0.1 equivalents) and a mild base (e.g., triethylamine, 1.2 equivalents) in the same solvent. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above -15°C.

  • Reaction Monitoring: Stir the reaction mixture at -20°C and monitor its progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.

Protocol 2: Analytical Validation by Chiral HPLC

This protocol outlines a general method for determining the diastereomeric excess of the final product.

  • Column: Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for this type of separation. The exact ratio will need to be optimized for your specific column and system. A typical starting point is 90:10 (hexane:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the nitrophenyl group absorbs strongly (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The different diastereomers should appear as separate peaks. Calculate the diastereomeric excess (d.e.) using the peak areas of the desired diastereomer and the unwanted diastereomers.

Visualizations and Data Presentation

Troubleshooting Workflow for Epimerization

Epimerization_Troubleshooting start High Percentage of Unwanted Diastereomers Detected check_reaction Identify Potential Epimerization Step(s) (e.g., Henry Reaction, Deprotection) start->check_reaction base Is a strong base used? check_reaction->base temp Is the reaction run at elevated temperature? check_reaction->temp time Is the reaction time prolonged? check_reaction->time protecting_group Are harsh deprotection conditions used? check_reaction->protecting_group base->temp No solution_base Switch to a milder or sterically hindered base (e.g., TEA, DIPEA) base->solution_base Yes temp->time No solution_temp Lower the reaction temperature (e.g., 0°C or below) temp->solution_temp Yes time->protecting_group No solution_time Optimize and monitor reaction time time->solution_time Yes solution_pg Use protecting groups with milder removal conditions (e.g., Boc, silyl ethers) protecting_group->solution_pg Yes end Diastereomeric Purity Improved protecting_group->end No solution_base->end solution_temp->end solution_time->end solution_pg->end

Caption: Troubleshooting workflow for identifying and resolving epimerization issues.

Table 1: Key Factors Influencing Epimerization and Control Measures
FactorImpact on EpimerizationRecommended Control Measures
pH / Base Strength High pH and strong bases promote proton abstraction, leading to enolate/nitronate formation and subsequent epimerization.[3]Use mild, sterically hindered bases (e.g., TEA, DIPEA). Maintain the reaction pH as close to neutral as possible.
Temperature Higher temperatures increase the rate of epimerization.Conduct reactions at low temperatures (e.g., 0°C to -20°C).
Reaction Time Longer reaction times increase the exposure to conditions that can cause epimerization.Monitor the reaction closely and quench it promptly upon completion.
Protecting Groups Harsh deprotection conditions (e.g., strong bases) can induce epimerization.[12]Select protecting groups that can be removed under mild, non-epimerizing conditions (e.g., Boc for amines, silyl ethers for alcohols).
Catalyst The choice of catalyst can significantly influence the diastereoselectivity of the reaction.Employ a chiral catalyst to favor the formation of the desired diastereomer, especially in the key C-C bond-forming step.[10][11]

References

Troubleshooting low conversion rates in the synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a critical intermediate in the production of chloramphenicol and other pharmaceutical agents[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common challenges, particularly low conversion rates. Our approach is rooted in mechanistic understanding and field-proven insights to ensure scientific integrity and experimental success.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates can stem from a variety of factors, from reagent quality to subtle variations in reaction conditions. This section provides a structured approach to identifying and resolving these issues.

Question: My reaction has stalled or is showing low conversion by TLC/HPLC analysis. What are the primary areas I should investigate?

Answer: A stalled or low-conversion reaction in the synthesis of this compound typically points to one of four key areas: Reagent Integrity, Reaction Conditions, Catalyst Activity, or Work-up & Purification inefficiencies.

A logical troubleshooting workflow can be visualized as follows:

Troubleshooting_Workflow Start Low Conversion Observed Reagents 1. Verify Reagent Integrity (Starting Materials & Solvents) Start->Reagents Conditions 2. Scrutinize Reaction Conditions (Temp, Time, Atmosphere) Reagents->Conditions If reagents are pure Catalyst 3. Assess Catalyst Performance (Activity, Loading, Poisoning) Conditions->Catalyst If conditions are optimal Workup 4. Evaluate Work-up & Purification (Extraction, pH, Chromatography) Catalyst->Workup If catalyst is active Resolved Problem Resolved Workup->Resolved If product loss is minimized Nitro_Reduction_Pathway Nitro Ar-NO2 (4-Nitrophenyl group) Nitroso Ar-NO (Nitroso intermediate) Nitro->Nitroso [H] Hydroxylamine Ar-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine [H] SideProduct Ar-N=N-Ar, Ar-N=N(O)-Ar (Azo/Azoxy byproducts) Nitroso->SideProduct Condensation with Hydroxylamine Amine Ar-NH2 (Desired Amino group) Hydroxylamine->Amine [H] Hydroxylamine->SideProduct

Caption: Reaction pathway for nitro group reduction and potential side reactions.

Question: I'm struggling to achieve the correct (1R,2R) stereochemistry. What factors influence diastereoselectivity?

Answer: Achieving the desired threo-(1R,2R) configuration is a hallmark of this synthesis and is crucial for the biological activity of the final product, such as chloramphenicol.[1] The stereochemical outcome is often determined during the reduction of an α-aminoketone intermediate.

  • Chelation vs. Non-Chelation Control: The choice of reducing agent and the presence or absence of protecting groups on the amine can direct the stereochemistry.

    • Non-chelation control (Felkin-Ahn model): Bulky protecting groups on the nitrogen (like Boc) and bulky reducing agents (e.g., LiEt₃BH) favor the formation of the syn (in this context, leading to the desired threo) diastereomer.[3][4][5]

    • Chelation control: An unprotected amine can coordinate with a metal hydride (e.g., Zn(BH₄)₂), leading to the formation of the anti diastereomer.[3][6]

Experimental Protocol for Diastereoselective Reduction:

  • Substrate Preparation: Ensure the α-aminoketone precursor is pure.

  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the aminoketone in a suitable anhydrous solvent (e.g., THF).

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C) to enhance selectivity.

  • Addition of Reducing Agent: Slowly add the chosen reducing agent (e.g., LiEt₃BH for syn selectivity) to the cooled solution.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of NH₄Cl).

  • Work-up and Analysis: Proceed with extraction and analyze the diastereomeric ratio using NMR or chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield I should expect for this synthesis? The overall yield can vary significantly depending on the specific synthetic route chosen. Some modern, optimized syntheses report yields in the range of 45% or higher over several steps.[7]

Q2: How can I effectively purify the final product? Purification of this compound often involves recrystallization from a suitable solvent system. In some cases, Schiff base formation can be used as a purification strategy for aminopropanediols, where the crystalline Schiff base is isolated and then hydrolyzed to yield the pure amine.[8]

Q3: Are there any specific safety precautions I should take? Yes. Many of the reagents used, such as metal hydrides, are highly reactive and require handling under an inert atmosphere. Catalytic hydrogenation involves flammable gases and should be conducted in an appropriate, well-ventilated area with proper safety equipment. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Q4: Can I use a different starting material than p-nitrobenzaldehyde or 4-nitroacetophenone? Yes, various synthetic strategies have been developed. For example, some routes start from cinnamic alcohol.[9] The choice of starting material will dictate the subsequent reaction steps and the specific challenges you might face.

Q5: My final product is off-color (yellowish). What is the likely cause? A yellow tint often indicates the presence of azo or azoxy compounds, which are formed from the incomplete reduction of the nitro group.[10] Ensure your reduction step goes to completion by extending the reaction time or using a fresh, active catalyst.

References

  • Diastereoselective reduction of -aminoketones: Synthesis of anti- and syn- -aminoalcohols1. Canadian Science Publishing.
  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry.
  • Technical Support Center: Catalyst Poisoning in the Reduction of 4-Nitrobenzyl Alcohol. Benchchem.
  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Ovid.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
  • Stereoselective syntheses of (L)-chloramphenicol and (D)-thiamphenicol. ResearchGate.
  • A short stereoselective synthesis of (−)-chloramphenicol and (+)-thiamphenicol. ResearchGate.
  • Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ResearchGate.
  • Catalyst poisoning. Wikipedia.
  • Chromatogram of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (1) and... ResearchGate.
  • Recent Trends in Synthesis of Chloramphenicol New Derivatives. PMC - NIH.
  • (1R,2R-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Chem-Impex.
  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate.
  • Chloramphenicol synthesis. ChemicalBook.
  • Common side products in the reduction of 3'-nitroacetophenone. Benchchem.
  • Catalytic Reduction of 4‐Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. University of Notre Dame.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.

Sources

Technical Support Center: Mass Spectrometric Identification of Impurities in (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during mass spectrometric analysis. This compound, a key chiral intermediate in the synthesis of various pharmaceuticals, requires rigorous impurity profiling to ensure the safety and efficacy of the final drug product.[1] This resource offers troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of impurity identification.

The Critical Role of Impurity Profiling

In pharmaceutical development, the control of impurities is paramount. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A, Q3B, etc.) that mandate the identification and characterization of impurities above certain thresholds.[2][3][4][5] Impurities can originate from starting materials, intermediates, or degradation products and may impact the stability and safety of the active pharmaceutical ingredient (API).[6] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for detecting and identifying these impurities at trace levels.[7][8]

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound and its impurities.

Q1: What are the expected common impurities in a sample of this compound?

A1: Potential impurities can arise from the synthetic route or degradation. Common impurities may include stereoisomers, starting materials, and by-products of side reactions. For instance, the L-threo-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol is a known related substance.[9][10][11] Other potential impurities could be precursors or compounds with related structures. A thorough understanding of the synthetic pathway is crucial for predicting potential impurities.

Q2: Which ionization technique is most suitable for analyzing this compound and its impurities by LC-MS?

A2: Electrospray ionization (ESI) is generally the preferred method for polar, semi-polar, and ionizable small molecules like this compound.[12][13] Given the presence of an amino group, positive ion mode ESI is typically effective. However, negative ion mode can also be explored, as some related compounds might ionize more efficiently in this mode. Atmospheric pressure chemical ionization (APCI) could be an alternative for less polar impurities.[12][13]

Q3: What are the typical mass fragmentation patterns for this compound that can aid in impurity identification?

A3: In tandem mass spectrometry (MS/MS), the parent molecule will fragment in a predictable manner. Common fragmentation pathways for similar nitroaromatic compounds often involve the loss of water, formaldehyde, and cleavage of the propane backbone.[14] Understanding these fragmentation patterns is key to identifying related impurities, which may exhibit similar fragmentation with mass shifts corresponding to their structural modifications.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your mass spectrometry experiments.

Issue 1: Poor Signal Intensity or No Detectable Peaks

Possible Causes & Solutions:

  • Inappropriate Sample Concentration: If the sample is too dilute, the signal may be too weak. Conversely, a highly concentrated sample can lead to ion suppression.[15]

    • Solution: Prepare a dilution series of your sample to determine the optimal concentration for your instrument.

  • Suboptimal Ionization Conditions: The efficiency of ionization significantly impacts signal intensity.

    • Solution: Methodically optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature.[15] It is also beneficial to experiment with both positive and negative ionization modes.

  • Instrument Calibration and Tuning: An out-of-tune or uncalibrated mass spectrometer will not perform optimally.

    • Solution: Regularly tune and calibrate your instrument using the manufacturer's recommended standards and procedures.[15]

Issue 2: Unidentified Peaks in the Mass Spectrum

Possible Causes & Solutions:

  • Contamination: Extraneous peaks can originate from solvents, sample handling, or the LC system itself.

    • Solution: Run a blank injection (mobile phase only) to identify background contaminants.[16] Ensure high-purity solvents and clean sample vials are used.

  • Presence of Unexpected Impurities: The sample may contain impurities not anticipated from the known synthetic route.

    • Solution: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the unknown peaks. This allows for the determination of elemental compositions, which is a critical step in structural elucidation.

  • Formation of Adducts: In ESI, it is common for analyte molecules to form adducts with ions present in the mobile phase (e.g., [M+Na]+, [M+K]+, [M+NH4]+).

    • Solution: Review the mass differences between the main ion and the unknown peaks. Common adduct masses are listed in the table below.

Adduct IonMass Shift (Da)
[M+Na]++22.9898
[M+K]++38.9637
[M+NH4]++18.0344
[M+ACN+H]++42.0343
Issue 3: Difficulty in Differentiating Stereoisomers

Possible Causes & Solutions:

  • Co-elution in Chromatography: Stereoisomers often have very similar physicochemical properties and may not be separated by standard reversed-phase LC methods.

    • Solution: Employ a chiral chromatography column specifically designed for separating stereoisomers. This will result in different retention times for each isomer, allowing for their individual detection by the mass spectrometer.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical LC-MS/MS analysis.

Protocol 1: LC-MS/MS Method for Impurity Profiling
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution of around 1 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute more hydrophobic compounds. An example gradient is: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI positive and negative.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimize nitrogen desolvation and cone gas flows according to the instrument manufacturer's recommendations.

    • Scan Range: m/z 50-500 for a full scan.

    • MS/MS: For fragmentation analysis, select the parent ion of interest and apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

IV. Visualizations

Impurity Identification Workflow

G cluster_0 Data Acquisition cluster_1 Initial Assessment cluster_2 Impurity Characterization cluster_3 Confirmation A LC-MS Full Scan Analysis B Detect Peaks in Chromatogram A->B C Compare to Reference Standard B->C D Peak Matches Standard? C->D E High-Resolution MS for Accurate Mass D->E No L Confirmed Impurity Structure D->L Yes F Propose Elemental Composition E->F G MS/MS for Fragmentation Pattern F->G H Database Search & Literature Review G->H I Propose Structure H->I J Synthesize Proposed Impurity I->J K Compare Retention Time & MS/MS Spectra J->K K->L

Caption: Workflow for the identification and confirmation of impurities.

Logical Relationship of Analytical Steps

G Sample Sample Preparation LC LC Separation Sample->LC Inject MS1 MS Full Scan (Detection) LC->MS1 Elute MS2 MS/MS (Fragmentation) MS1->MS2 Select Precursor Ion Data Data Analysis MS2->Data Acquire Spectra ID Impurity Identification Data->ID Interpret Data

Caption: Sequential steps in an LC-MS/MS analytical workflow.

V. References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Retrieved from [Link]

  • Chromatography Forum. (2011, May 18). GC/MS analysis of small polar volatile molecules. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of chloramphenicol by negative ion electrospray LC/MS/MS. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid, Sensitive, Quantitation method for Chloramphenicol in Meat using SCIEX Triple Quad 3500 LC-MS/MS System. Retrieved from [Link]

  • Mitrowska, K., Posyniak, A., & Zmudzki, J. (2018). Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry. Journal of Veterinary Research, 62(1), 75–81. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chloramphenicol-impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LC/MS/MS Analysis of Chloramphenicol in Shrimp. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Chloramphenicol using the ACQUITY UPLC and the Quattro Premier XE in ES Negative Ion Mode MS/MS. Retrieved from [Link]

  • Singh, S., Kumar, A., Kumar, R., & Singh, G. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. Current Organic Synthesis, 17(5), 382-388. Retrieved from [Link]

  • Unknown. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Singh, S., Kumar, A., Kumar, R., & Singh, G. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Agilent Technologies, Inc. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2964-48-9 | Product Name : L-threo-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • Politzer, P., & Murray, J. S. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, August 1). Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (1) and.... Retrieved from [Link]

  • Zhang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6533. Retrieved from [Link]

Sources

Stability issues of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work with this compound. As a key intermediate in pharmaceutical synthesis and a primary degradation product of the antibiotic chloramphenicol, understanding its stability profile under various conditions is critical for reliable and reproducible research.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound revolve around its susceptibility to degradation under basic and thermal stress conditions. While it is relatively stable in acidic environments, alkaline conditions can promote degradation.[4][5] This is largely inferred from extensive studies on its parent compound, chloramphenicol, where amide hydrolysis under basic conditions yields the diol.[4][6] Therefore, controlling the pH and temperature of solutions and storage conditions is paramount.

Q2: I am observing unexpected degradation of my compound in solution. What are the likely causes?

Unexpected degradation is often multifactorial. Key contributing factors include:

  • pH of the solvent: The compound is significantly less stable in alkaline solutions (pH > 7).[4] Even unbuffered aqueous solutions can become slightly basic upon exposure to air (absorption of CO2), potentially leading to slow degradation over time.

  • Temperature: Elevated temperatures accelerate degradation, especially in combination with non-optimal pH conditions.[6][7]

  • Presence of Catalysts: Certain metal ions can catalyze degradation reactions. Ensure high-purity solvents and reagents are used.

  • Light Exposure: While the primary degradation pathway is hydrolysis, photodecomposition can also occur, particularly with prolonged exposure to UV light.[6][7] It is advisable to handle the compound in subdued light and store solutions in amber vials.[7]

Q3: What are the expected degradation products under acidic and basic conditions?

Based on the degradation pathways of the closely related chloramphenicol, the following can be anticipated:

  • Acidic Conditions: The compound is relatively stable under mild acidic conditions.[4] Under harsh acidic conditions (e.g., strong acids, high temperatures), potential degradation could involve reactions at the amino or hydroxyl groups, though this is less common than base-catalyzed hydrolysis.

  • Basic Conditions: Under basic conditions, the primary degradation pathway for chloramphenicol is the hydrolysis of the amide bond to form 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[4] While this compound is the product of hydrolysis, further degradation under strong basic conditions or prolonged exposure could lead to the formation of p-nitrobenzaldehyde and other related compounds.[5][8]

Troubleshooting Guides

Problem 1: Inconsistent results in bioassays or chemical reactions.
  • Possible Cause: Degradation of the stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution in a recommended solvent (e.g., ethanol, DMSO) and compare its performance against the old stock.

    • pH and Buffer Selection: If working in aqueous media, ensure the pH is maintained in the slightly acidic to neutral range (pH 4-7). Use appropriate buffer systems that do not catalyze degradation. Phosphate buffers are a common choice.[9]

    • Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[7] Aliquot stock solutions to minimize freeze-thaw cycles.

Problem 2: Appearance of unknown peaks in HPLC analysis over time.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in characterizing the degradation profile and developing a stability-indicating analytical method.[4][10]

    • Optimize HPLC Method: Ensure your HPLC method can separate the parent compound from its potential degradation products. A reversed-phase C18 column is often suitable.[2][7][11] The mobile phase may need to be adjusted to achieve optimal separation.

    • LC-MS Analysis: If the identity of the degradation products is unknown, utilize liquid chromatography-mass spectrometry (LC-MS) for identification.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: For long-term storage, dissolve this compound in a non-aqueous solvent such as ethanol or DMSO.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or below.

  • Aqueous Solutions: For immediate use in aqueous buffers, prepare fresh dilutions from the non-aqueous stock. Ensure the final pH of the aqueous solution is between 4 and 7.

Protocol 2: Monitoring Stability by HPLC

A stability-indicating HPLC method is crucial for accurately quantifying the compound and its degradation products.[2]

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[11]

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., boric acid solution adjusted to pH 3) and an organic solvent like acetonitrile.[7] The exact ratio should be optimized for your specific system and separation needs.

  • Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance, typically around 278 nm.[2]

  • Procedure: a. Prepare a standard solution of the compound at a known concentration. b. Inject a known volume of your sample and the standard solution into the HPLC system. c. Quantify the amount of the compound in your sample by comparing the peak area to that of the standard. d. Monitor for the appearance of new peaks, which may indicate degradation.

Data Presentation

Table 1: Summary of Chloramphenicol Degradation under Forced Conditions

Stress ConditionReagent/TemperatureDurationDegradation (%)Reference
Acidic Hydrolysis0.1 N HCl2 hours at 80°C1.913[4]
Basic Hydrolysis0.1 N NaOH2 hours at 80°C16.053[4]
Thermal Degradation-4 hours at 90°C9.652[4]

Note: This data is for chloramphenicol, the parent compound. The degradation of this compound under basic conditions may differ as it is the product of chloramphenicol's basic hydrolysis.

Visualizations

Figure 1: Proposed Degradation Pathway of Chloramphenicol

G Chloramphenicol Chloramphenicol Diol (1R,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol Chloramphenicol->Diol  Amide Hydrolysis (Basic Conditions) Nitrobenzaldehyde p-Nitrobenzaldehyde Diol->Nitrobenzaldehyde  Further Degradation (Strong Basic Conditions) G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of (1R,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol Acid Acidic (e.g., HCl) Prep->Acid Base Basic (e.g., NaOH) Prep->Base Heat Thermal (e.g., 80°C) Prep->Heat Light Photolytic (UV light) Prep->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Heat->HPLC Light->HPLC LCMS LC-MS for Unknowns HPLC->LCMS

Caption: General workflow for conducting forced degradation studies.

References

  • Synergistic Degradation of Chloramphenicol by an Ultrasound-Enhanced Fenton-like Sponge Iron System. MDPI. [Link]

  • Degradation and stability testing of chloramphenicol ear drops using derivative spectrophotometry combined with chemometrics. Journal UII. [Link]

  • Degradation of Chloramphenicol Using UV-LED Based Advanced Oxidation Processes: Kinetics, Mechanisms, and Enhanced Formation of Disinfection By-Products. MDPI. [Link]

  • HPLC determination of chloramphenicol degradation in eye drops. PubMed. [Link]

  • Summary of stress degradation studies of chloramphenicol (2). ResearchGate. [Link]

  • Degradation of chloramphenicol in various formulations. ResearchGate. [Link]

  • Degradation products of chloramphenicol. Semantic Scholar. [Link]

  • Degradation of chloramphenicol by persulfate activated by Fe2+ and zerovalent iron. NIH. [Link]

  • Evaluating Active Content in Chloramphenicol Ophthalmic Solutions Available in a Low-Resource Setting: A Case Study. [Link]

  • Degradation products of chloramphenicol. PubMed. [Link]

  • Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay m. [Link]

  • (1R,2R)-(-)-2-Amino-1-(4-nitrofenil)-1,3-propanodiol. Chem-Impex. [Link]

  • Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. SciSpace. [Link]

  • Chromatogram of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (1) and... ResearchGate. [Link]

  • The bacterial degradation of chloramphenicol. PubMed. [Link]

  • (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Chem-Impex. [Link]

Sources

Technical Support Center: Optimization of the Catalytic Hydrogenation Step in Chloramphenicol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Reduction Step

The synthesis of chloramphenicol, a vital broad-spectrum antibiotic, involves a critical transformation: the reduction of an aromatic nitro group to a primary amine. This step, typically achieved through catalytic hydrogenation, converts an intermediate like (1R,2R)-2-nitro-1-(4-nitrophenyl)propane-1,3-diol or a related precursor to (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. The efficiency and selectivity of this reaction are paramount for the overall yield and purity of the final active pharmaceutical ingredient (API).

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial hydrogenation process. We will explore the underlying principles, address common experimental challenges, and offer validated protocols to ensure a robust and reproducible synthesis.

Core Principles & Reaction Mechanism

The core transformation is the reduction of a nitroarene to an aniline derivative. This is a six-electron reduction that proceeds through several intermediates, including nitroso and hydroxylamine species.

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Substrate [label="Ar-NO₂\n(Nitro Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroso [label="Ar-NO\n(Nitroso Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylamine [label="Ar-NHOH\n(Hydroxylamine Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NH₂\n(Amino Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Substrate -> Nitroso [label="+ H₂\n(Catalyst)"]; Nitroso -> Hydroxylamine [label="+ H₂\n(Catalyst)"]; Hydroxylamine -> Product [label="+ H₂\n(Catalyst)"]; } caption { label = "Figure 1: Simplified reaction pathway for nitro group reduction."; fontsize = 10; } /dot

The reaction is most commonly catalyzed by heterogeneous catalysts, where the reaction occurs on the surface of a solid catalyst suspended in a liquid phase. Palladium on carbon (Pd/C) is the most frequently employed catalyst for this transformation due to its high activity and efficiency.[1] However, other catalysts like Raney Nickel can also be used, particularly if dehalogenation is a concern with other substrates.[1]

Key Parameters for Optimization:

  • Catalyst Selection & Loading: The choice of catalyst (e.g., 5% or 10% Pd/C) and its concentration relative to the substrate are critical.

  • Hydrogen Pressure: Affects the rate of reaction. Higher pressures can increase reaction speed but also pose safety risks.

  • Temperature: Influences reaction kinetics. Most hydrogenations of nitro groups are exothermic and may require cooling.

  • Solvent: Must dissolve the starting material and not interfere with the catalysis. Alcohols like methanol or ethanol are common.[2][3]

  • Agitation: Efficient stirring is necessary to ensure good contact between the substrate, gaseous hydrogen, and the solid catalyst.

Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic hydrogenation step in a question-and-answer format.

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Start [label="Reaction Suboptimal\n(Low Yield / Incomplete)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Is the catalyst active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purity [label="Is the substrate/solvent pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Are reaction conditions\n(H₂, Temp, Agitation) optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Poisoned [label="Probable Cause:\nCatalyst Poisoning\n(e.g., Sulfur, Halides)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inactive [label="Probable Cause:\nImproper Handling / Old Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Impure_Substrate [label="Probable Cause:\nImpurities are catalyst poisons.", fillcolor="#F1F3F4", fontcolor="#202124"]; Bad_Conditions [label="Probable Cause:\nInsufficient H₂ pressure,\npoor agitation, or wrong temp.", fillcolor="#F1F3F4", fontcolor="#202124"];

Solution_Catalyst [label="Solution:\nUse fresh catalyst.\nIncrease catalyst loading.\nHandle under inert gas.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Purity [label="Solution:\nPurify substrate.\nUse high-purity, degassed solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Conditions [label="Solution:\nIncrease H₂ pressure.\nImprove stirring rate.\nOptimize temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Catalyst; Check_Catalyst -> Check_Purity [label="Yes"]; Check_Purity -> Check_Conditions [label="Yes"]; Check_Conditions -> Bad_Conditions [label="No"]; Bad_Conditions -> Solution_Conditions;

Check_Catalyst -> Poisoned [label="No"]; Poisoned -> Solution_Catalyst; Check_Catalyst -> Inactive [label="Maybe"]; Inactive -> Solution_Catalyst;

Check_Purity -> Impure_Substrate [label="No"]; Impure_Substrate -> Solution_Purity; } caption { label = "Figure 2: Decision tree for troubleshooting hydrogenation reactions."; fontsize = 10; } /dot

Question 1: My reaction is very slow or has stalled completely. What are the likely causes?

Answer: A stalled reaction is one of the most common issues and typically points to a problem with the catalyst or reaction conditions.

  • Probable Cause 1: Catalyst Deactivation (Poisoning). The palladium catalyst is highly susceptible to poisoning.[4] Trace amounts of certain functional groups or elements can irreversibly bind to the active sites on the catalyst surface, rendering it inactive.[4][5]

    • Common Poisons: Sulfur compounds (thiols, sulfides), halides, nitriles, and some nitrogen-containing heterocycles are well-known poisons.[4] Contaminants can originate from the starting material, solvents, or previous reaction steps.

    • Solution:

      • Use High-Purity Materials: Ensure the starting nitro-intermediate and solvent are of high purity. If necessary, recrystallize the substrate.

      • Screen for Poisons: If you suspect contamination, consider analyzing your starting material for common poisons.

      • Increase Catalyst Loading: In some cases, a higher catalyst load can overcome the effects of minor impurities, but this is not an ideal solution.

  • Probable Cause 2: Improper Catalyst Handling. Palladium on carbon, especially when dry or containing adsorbed hydrogen, is pyrophoric and can ignite upon contact with air.[6][7] Exposing the catalyst to air can lead to oxidation and deactivation.

    • Solution:

      • Handle Under Inert Atmosphere: Always handle the dry Pd/C powder in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen).[6][8]

      • Wet Transfer: A common practice is to create a slurry of the catalyst in a small amount of the reaction solvent before adding the substrate. This minimizes the risk of fire and deactivation.[7]

  • Probable Cause 3: Insufficient Hydrogen Supply or Mass Transfer Limitation. The reaction can only proceed as fast as hydrogen can reach the catalyst surface.

    • Solution:

      • Check for Leaks: Ensure your reaction setup is sealed and can maintain positive hydrogen pressure.

      • Increase Agitation: Vigorous stirring is essential to keep the catalyst suspended and facilitate the transport of dissolved hydrogen to its surface.

      • Increase Hydrogen Pressure: Within safe limits of your equipment, increasing the hydrogen pressure (e.g., from a balloon to 50 psi) can significantly increase the reaction rate.[3]

Question 2: The reaction works, but I am getting a low yield of the desired amine. Where is my product going?

Answer: Low yields can be caused by incomplete conversion or the formation of side products.

  • Probable Cause 1: Incomplete Reaction. The reaction may not have been allowed to run to completion.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.[2][3] The appearance of intermediate hydroxylamine species can also be tracked.

      • Extend Reaction Time: Simply allow the reaction to run for a longer period.

  • Probable Cause 2: Side Product Formation. While the reduction of nitro groups is typically clean, side reactions can occur. Intermediates like nitroso and hydroxylamine can condense to form azoxy or azo compounds, especially if the reaction stalls or local hydrogen concentration is low.

    • Solution:

      • Ensure Efficient Hydrogenation: Maintaining a consistent and sufficient hydrogen supply and good agitation helps to ensure that intermediates are rapidly converted to the final amine product, minimizing their chance to react with each other.[9]

      • Optimize Temperature: While higher temperatures increase the rate, they can sometimes promote side reactions. Run the reaction at room temperature unless kinetics are prohibitively slow.

Question 3: How do I safely handle the Palladium on Carbon (Pd/C) catalyst, especially during workup?

Answer: Safety is paramount when working with Pd/C and hydrogen gas.[10]

  • Probable Cause of Hazard: Pyrophoricity. Used Pd/C catalyst is saturated with adsorbed hydrogen and is highly pyrophoric. It will ignite spontaneously upon exposure to air, especially when dry.[6][7] This poses a significant fire hazard.[10]

    • Solution: Safe Filtration and Quenching Protocol:

      • Purge with Inert Gas: Once the reaction is complete, carefully vent the hydrogen and purge the reaction vessel multiple times with an inert gas like nitrogen or argon.[10]

      • Filter with Care: The catalyst is typically removed by filtration through a pad of Celite®. Crucially, the filter cake must never be allowed to go dry. [6][7] Keep it wet with the reaction solvent or water throughout the filtration process.

      • Quench Immediately: Immediately after filtration, carefully transfer the wet filter cake (catalyst + Celite®) into a large volume of water.[6][7] This deactivates the catalyst for disposal. Do not add the used catalyst to a solvent waste container, as it can ignite the solvent vapors.[10]

      • Dispose Properly: The quenched catalyst should be placed in a clearly labeled, dedicated waste container for hazardous materials.[6]

Frequently Asked Questions (FAQs)

Q: What is a typical catalyst loading for this reaction? A: A common starting point is 5-10 mol% of palladium relative to the nitro-compound substrate. For a 10% Pd/C catalyst, this translates to a weight percentage that depends on the molecular weights of your substrate and the catalyst. In many published procedures, a catalytic amount such as 0.1g of 10% Pd/C for 25 mmol of substrate is used.[2][11]

Q: Can I reuse the Pd/C catalyst? A: While heterogeneous catalysts can theoretically be recovered and reused, it is often challenging in a lab setting without seeing a drop in activity. The risk of deactivation during handling and recovery is high. For consistent results in pharmaceutical development, using a fresh batch of catalyst for each reaction is strongly recommended.

Q: My starting material has a chlorine atom on the phenyl ring. Will this be removed during hydrogenation? A: This is a valid concern. Catalytic hydrogenation, especially with Pd/C, can cause dehalogenation (hydrogenolysis) of aryl halides. However, the reduction of a nitro group is generally much faster. Under standard, mild conditions (room temperature, low to moderate H₂ pressure), you can often selectively reduce the nitro group without significant dehalogenation. If dehalogenation is a persistent issue, using a different catalyst like Raney Nickel might be a better option.[1]

Q: What are the best solvents for this reaction? A: Methanol, ethanol, and ethyl acetate are excellent choices. They are relatively inert, dissolve the reactants well, and have good solubility for hydrogen. Methanol is frequently cited in synthesis patents for chloramphenicol precursors.[2][3]

Protocols & Data

Experimental Protocol: General Procedure for Catalytic Hydrogenation

Safety Warning: This procedure involves flammable hydrogen gas and a pyrophoric catalyst. It must be performed in a well-ventilated fume hood, away from ignition sources. Safety glasses, a lab coat, and appropriate gloves are mandatory.[8][12]

  • Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stir bar, add the nitro-aromatic substrate (1.0 eq).

  • Catalyst Addition (Under Inert Gas): Evacuate the flask and backfill with nitrogen or argon gas three times.[10][12] Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (e.g., 0.02 eq by weight relative to the substrate).

  • Solvent Addition: Add the solvent (e.g., methanol, ~0.1-0.2 M concentration) via cannula or syringe under a counter-flow of inert gas.[10]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to one neck of the flask. Evacuate the flask again (do not remove the balloon) and carefully backfill with hydrogen from the balloon. Repeat this hydrogen purge three times.

  • Reaction: Allow the reaction to stir vigorously at room temperature. The reaction is often exothermic and may warm slightly.

  • Monitoring: Periodically check the reaction's progress by TLC or LC-MS. To take an aliquot, purge the flask with nitrogen, quickly remove a sample, and then re-establish the hydrogen atmosphere.[10]

  • Workup (Catalyst Removal): Once the starting material is consumed, vent the hydrogen and purge the flask thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel, ensuring the filter cake remains wet at all times.[7] Wash the cake with a small amount of fresh solvent.

  • Quenching: Immediately and carefully transfer the Celite®/catalyst pad to a beaker containing a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can be purified further by recrystallization or chromatography.

Data Table: Catalyst and Condition Comparison
ParameterCatalyst System 1: Pd/CCatalyst System 2: Raney NickelNotes
Primary Use General-purpose nitro reductionWhen dehalogenation is a concernPd/C is the most common choice for chloramphenicol synthesis.[2][13][14]
Activity Very HighHighPd/C is typically more active on a weight basis.
Typical Loading 5-10 mol%Varies, often used as a slurry
Pressure Balloon (1 atm) to 100 psiBalloon (1 atm) to 1500+ psi
Temperature 20-40 °C20-80 °CNitro reductions are exothermic; cooling may be needed.
Key Poisons Sulfur, Halides, NitrilesSulfur compoundsBoth are susceptible to sulfur poisoning.[4]
Safety Pyrophoric when dry/usedPyrophoric when dry/usedBoth require careful handling under inert atmosphere or as a wet slurry.[6][7]

References

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.Green Chemistry (RSC Publishing).
  • LCSS: PALLADIUM ON CARBON.Princeton University.
  • Standard Operating Procedures - The Sarpong Group.University of California, Berkeley.
  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group.ResearchGate.
  • CN102399164B - Method for synthesizing chloramphenicol from nitromethane.Google Patents.
  • CN102399160B - Method for synthesizing chloramphenicol.Google Patents.
  • Precautions for Using Palladium Carbon Catalyst.Honrel.
  • Catalyst poisoning.Wikipedia.
  • Hazards associated with laboratory scale hydrogenations.UW-Madison Chemistry.
  • CN102399160A - Synthesis method of chloramphenicol.Google Patents.
  • Hydrogenation SOP.University of Rochester.
  • CN102399161A - Preparation method of chloramphenicol.Google Patents.
  • CN102285896B - Method for synthesizing broad-spectrum antibiotic chloramphenicol.Google Patents.
  • CN102285896A - Method for synthesizing broad-spectrum antibiotic chloramphenicol.Google Patents.
  • Nitro Reduction - Common Conditions.Organic Chemistry Portal.
  • Poisoning and deactivation of palladium catalysts.Journal of Molecular Catalysis A: Chemical.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).ResearchGate.

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Validation & Comparative

Comparison of synthetic routes to (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

This compound, often referred to as chloramphenicol base, is a deceptively simple molecule that holds profound significance in medicinal chemistry. It constitutes the chiral core of chloramphenicol, a broad-spectrum antibiotic first isolated in 1947 from Streptomyces venezuelae.[1] Although initially sourced from fermentation, synthetic production now dominates due to efficiency and cost.[1][2] The biological activity of chloramphenicol is critically dependent on the D-(-)-threo configuration of this aminodiol intermediate; other stereoisomers are virtually inactive. Consequently, the stereocontrolled synthesis of this specific isomer is a paramount challenge for chemists and the pharmaceutical industry.

This guide provides a comparative analysis of the primary synthetic strategies developed to produce this compound, targeting researchers and professionals in drug development. We will dissect three major approaches: the classical resolution of a racemic mixture, modern asymmetric catalysis, and emerging chemoenzymatic methods. Each route will be evaluated based on its chemical logic, efficiency, scalability, and environmental impact, supported by detailed protocols and experimental data.

Route 1: The Classical Pathway via Diastereomeric Resolution

This long-established route is a workhorse of industrial chloramphenicol production. The core strategy involves the non-stereoselective synthesis of the desired D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol, followed by the separation of the desired D-enantiomer through the formation of diastereomeric salts with a chiral resolving agent.

Mechanistic Rationale and Workflow

The synthesis begins with readily available p-nitroacetophenone. The key steps are designed to build the carbon skeleton and introduce the necessary functional groups. A critical step is the Meerwein-Ponndorf-Verley (MPV) reduction, which preferentially yields the threo diastereomer due to the directing effect of the adjacent acetamido group. The final stereochemical purity is achieved by classical resolution, a testament to foundational organic chemistry principles. While robust, this method is inherently inefficient, as the maximum theoretical yield for the desired enantiomer is capped at 50% of the racemic mixture.

Workflow for the Classical Resolution Route

cluster_0 Synthesis of Racemic Intermediate cluster_1 Resolution and Final Product A p-Nitroacetophenone B ω-Bromo-4-nitroacetophenone A->B Br₂ C ω-Amino-4-nitroacetophenone HCl B->C 1. Hexamethylenetetramine 2. HCl/EtOH D ω-Acetamido-4-nitroacetophenone C->D Ac₂O E α-Acetamido-β-hydroxy-4-nitropropiophenone D->E Paraformaldehyde F D,L-threo-2-Acetamido-1-(4-nitrophenyl)-1,3-propanediol E->F Al(O-i-Pr)₃ Isopropanol G D,L-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol F->G Acid Hydrolysis (HCl) H Diastereomeric Salts G->H D-Camphorsulfonic Acid I (1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol H->I Fractional Crystallization + Base (e.g., NaOH) J (1S,2S)-Isomer (discarded/racemized) H->J From Mother Liquor

Caption: Classical synthesis of the target aminodiol via a racemic intermediate and subsequent resolution.

Experimental Protocol: Classical Resolution

Step 1: Synthesis of D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol

  • Bromination: p-Nitroacetophenone is brominated using molecular bromine in a suitable solvent like chloroform or acetic acid to yield ω-bromo-4-nitroacetophenone.[1]

  • Amination (Delepine Reaction): The resulting bromo-ketone is reacted with hexamethylenetetramine (urotropine) to form a quaternary salt. Subsequent hydrolysis with ethanolic HCl cleaves the salt to afford ω-amino-4-nitroacetophenone hydrochloride.[1]

  • Acetylation: The amino group is protected by acetylation with acetic anhydride to give ω-acetamido-4-nitroacetophenone.[1]

  • Hydroxymethylation: The acetylated compound undergoes a condensation reaction (an aldol-type addition) with paraformaldehyde, typically in the presence of a base, to introduce the hydroxymethyl group, yielding α-acetamido-β-hydroxy-4-nitropropiophenone.[1]

  • Reduction (MPV): The ketone is diastereoselectively reduced to the alcohol using aluminum isopropoxide in isopropanol. This step favors the formation of the threo diastereomer. The product is D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol.[1]

Step 2: Resolution

  • Hydrolysis: The acetamido group of the racemic threo product is hydrolyzed with aqueous acid (e.g., HCl) to give the free amine, D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.[1]

  • Salt Formation: The racemic amine is treated with a chiral resolving agent, such as D-camphorsulfonic acid, in a solvent like methanol.

  • Fractional Crystallization: The two diastereomeric salts formed will have different solubilities. The less soluble salt, containing the desired (1R,2R)-enantiomer, is selectively crystallized from the solution.

  • Liberation of Free Base: The purified diastereomeric salt is treated with a base (e.g., aqueous NaOH or ammonia) to neutralize the resolving agent and precipitate the enantiomerically pure this compound.[1]

Route 2: Asymmetric Synthesis via Chiral Catalysis

To overcome the inherent 50% yield limitation of classical resolution, modern synthetic chemistry has focused on asymmetric methods that directly create the desired stereocenters. A prominent strategy involves a catalytic asymmetric Henry (nitroaldol) reaction. This approach offers higher potential efficiency and aligns better with the principles of green chemistry.

Mechanistic Rationale and Workflow

This route typically starts with p-nitrobenzaldehyde and nitromethane. The crucial step is the asymmetric Henry reaction, where a chiral catalyst, often a metal complex with a chiral ligand, controls the facial selectivity of the nucleophilic attack of the nitromethane anion on the aldehyde. This establishes the first stereocenter. The second stereocenter is then set in a subsequent diastereoselective hydroxymethylation. This strategy avoids resolution entirely and minimizes waste. The success of this route hinges on the efficacy of the chiral catalyst to provide high enantioselectivity and yield.

Workflow for the Asymmetric Catalytic Route

A p-Nitrobenzaldehyde + Nitromethane B (R)-2-Nitro-1-(4-nitrophenyl)ethanol A->B Asymmetric Henry Reaction (Chiral Catalyst, e.g., Cu(OTf)₂ + Chiral Ligand) C (1R,2R)-2-Nitro-1-(4-nitrophenyl)-1,3-propanediol B->C Hydroxymethylation (Formaldehyde, Base) D (1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol C->D Catalytic Hydrogenation (e.g., Pd/C or Raney Ni, H₂)

Caption: A modern asymmetric synthesis pathway utilizing a chiral catalyst to avoid resolution.

Experimental Protocol: Asymmetric Synthesis

This protocol is a representative example based on methodologies described in patent literature.[3][4]

  • Asymmetric Henry Reaction:

    • A chiral catalyst is prepared in situ by mixing a Lewis acid, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), with a chiral ligand (e.g., a chiral bis(oxazoline) or pyridine-based ligand) in an appropriate solvent like dioxane.[4]

    • p-Nitrobenzaldehyde is added to the catalyst solution and cooled.

    • Nitromethane is added slowly, and the reaction is stirred at a controlled low temperature until completion.

    • Workup and purification yield the enantiomerically enriched (R)-2-nitro-1-(4-nitrophenyl)ethanol.

  • Diastereoselective Hydroxymethylation:

    • The nitro-alcohol product from the previous step is reacted with formaldehyde in the presence of a base (e.g., calcium hydroxide or sodium bicarbonate). The existing stereocenter directs the approach of formaldehyde to predominantly form the (1R,2R)-diastereomer of 2-nitro-1-(4-nitrophenyl)-1,3-propanediol.

  • Nitro Group Reduction:

    • The purified nitro-diol is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation.

    • A catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is used under a hydrogen atmosphere.

    • The reaction reduces the nitro group to the primary amine, yielding the final product, this compound, with high stereochemical purity.

Route 3: Chemoenzymatic Strategies

Chemoenzymatic synthesis represents a powerful convergence of chemical and biological catalysis. For the synthesis of chloramphenicol intermediates, enzymes offer unparalleled stereoselectivity under mild, environmentally benign conditions. This approach is an active area of research aiming to replace challenging chemical steps with efficient biocatalytic transformations.

Mechanistic Rationale and Workflow

A key strategy in this area involves using an aldolase or transaldolase enzyme to catalyze the C-C bond formation between p-nitrobenzaldehyde and a donor molecule like glycine or pyruvate, directly forming a precursor such as L-threo-p-nitrophenylserine with very high stereoselectivity.[5] This enzymatic step bypasses the need for either resolution or chiral metal catalysts. The resulting amino acid can then be chemically reduced to the target aminodiol. This route leverages the exquisite control of enzyme active sites to solve the stereochemical challenge.

Workflow for a Chemoenzymatic Route

A p-Nitrobenzaldehyde + Glycine B L-threo-p-Nitrophenylserine A->B Enzymatic Aldol Addition (e.g., Engineered L-threonine transaldolase) C (1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol B->C Carboxylic Acid Reduction (e.g., BH₃-DMS or LiAlH₄)

Caption: An emerging chemoenzymatic route using an enzyme for the key stereoselective C-C bond formation.

Conceptual Protocol: Chemoenzymatic Synthesis
  • Enzymatic Aldol Reaction:

    • An aqueous buffer solution is prepared containing p-nitrobenzaldehyde, a large excess of an amino donor substrate like glycine, and any necessary cofactors (e.g., pyridoxal phosphate).

    • A purified and potentially engineered enzyme, such as an L-threonine transaldolase, is added.[5]

    • The reaction is maintained at an optimal pH and temperature (e.g., pH 7.5, 30°C) with gentle agitation.

    • The reaction proceeds with high diastereo- and enantioselectivity to produce L-threo-p-nitrophenylserine.

  • Reduction of the Carboxylic Acid:

    • The enzymatically produced amino acid is isolated and purified from the reaction mixture.

    • The carboxylic acid functional group is selectively reduced to a primary alcohol. This can be achieved using chemoselective reducing agents like borane dimethyl sulfide complex (BH₃-DMS) or, after esterification, sodium borohydride.

    • This reduction converts the amino acid into the target aminodiol without affecting the established stereocenters.

Comparative Analysis

The choice of a synthetic route depends on a multitude of factors, including cost, scale, available equipment, and regulatory considerations. The table below summarizes the key performance indicators for the three discussed routes.

ParameterRoute 1: Classical ResolutionRoute 2: Asymmetric CatalysisRoute 3: Chemoenzymatic
Overall Yield Low (Theoretically <50% due to resolution)High (Theoretically up to 100%)Potentially High
Stereoselectivity Achieved via physical separation (resolution); reduction step is diastereoselective.High diastereo- and enantioselectivity achieved in the key catalytic step.Excellent (>99% ee) in the enzymatic step.
Number of Steps Long (typically 6-8 steps)Shorter (typically 3-4 steps)Shorter (typically 2-3 steps)
Scalability Proven for large industrial scale.Scalable, but catalyst cost/loading can be a factor.Scalability can be challenging (enzyme production, stability, reactor volume).
Reagents & Safety Uses hazardous reagents like Br₂, Al(O-i-Pr)₃. Generates significant waste.[4]Avoids resolution agents. Uses transition metal catalysts which may require removal.Uses water as a solvent and biodegradable enzymes. Mild reaction conditions.
Cost Factors Inexpensive starting materials. Resolution adds cost and processing time.Chiral ligands and metal catalysts can be expensive.Enzyme development and production can be costly. Substrate cost is low.
Key Advantage Well-established and robust technology.High atom economy and efficiency.Unparalleled selectivity and green credentials.
Key Disadvantage Inherently inefficient (max 50% yield).[4]Catalyst sensitivity and cost.Enzyme stability and scale-up challenges.

Conclusion

The synthesis of this compound provides a compelling case study in the evolution of synthetic organic chemistry.

  • The Classical Resolution Route , while inefficient, remains a testament to the power of fundamental chemical principles and is still relevant in industrial contexts where the process has been highly optimized over decades.[1]

  • The Asymmetric Catalysis Route represents the modern standard for efficient stereoselective synthesis.[3][4] It offers a significant improvement in yield and environmental impact by avoiding the wasteful resolution step. The primary challenge lies in the development of highly active, stable, and cost-effective catalysts.

  • Chemoenzymatic Strategies are at the forefront of green and sustainable chemistry.[5] They offer the potential for near-perfect stereocontrol under mild conditions. As protein engineering and bioprocess technology advance, these routes are poised to become increasingly competitive and may represent the future of chiral pharmaceutical intermediate manufacturing.

For researchers and drug development professionals, the choice of route will depend on the specific project goals. For large-scale, cost-driven production, optimized classical methods may still be employed. For novel analog synthesis or processes where efficiency and sustainability are paramount, asymmetric catalysis is the superior choice. Looking forward, investment in chemoenzymatic methods holds the promise of developing the most elegant and environmentally responsible syntheses for this vital pharmaceutical building block.

References

  • Scribd. (n.d.). Industrial Production of Chloramphenicol. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2012). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 8, 1536–1542. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399160A - Synthesis method of chloramphenicol.
  • Sviridova, M. G., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Molecules, 26(7), 1933. Retrieved from [Link]

  • Sviridova, M. G., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Molecules, 26(7), 1933. Retrieved from [Link]

  • ResearchGate. (2024). Enhanced synthesis of chloramphenicol intermediate L-threo-p-nitrophenylserine using engineered L-threonine transaldolase and by-product elimination. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane.
  • Google Patents. (n.d.). US2483892A - Process for the manufacture of chloramphenicol.
  • ACS Publications. (2020). Modular Construction of Protected 1,2/1,3-Diols, -Amino Alcohols, and -Diamines via Catalytic Asymmetric Dehydrative Allylation: An Application to Synthesis of Sphingosine. The Journal of Organic Chemistry, 85(15), 9785–9802. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Chloramphenicol, uses and dose.pptx. Retrieved from [Link]

Sources

A Comparative Guide for Drug Synthesis: The Strategic Utility of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is not a trivial detail—it is a decisive factor in its therapeutic efficacy and safety profile. Chirality, the property of a molecule being non-superimposable on its mirror image, is central to this paradigm.[1][2][3] These mirror images, known as enantiomers, possess identical physical and chemical properties in an achiral environment but can exhibit profoundly different pharmacological and toxicological effects within the chiral environment of the human body.[1][2][3] Consequently, the development of single-enantiomer drugs has become a standard practice, driven by regulatory guidelines and the need to optimize therapeutic outcomes while minimizing adverse effects.[2]

This shift necessitates robust strategies for asymmetric synthesis, where the use of "chiral synthons" or "chiral building blocks" is paramount. These are enantiomerically pure compounds that serve as starting materials, embedding the required stereochemistry into the final drug molecule from the outset. This guide provides an in-depth comparison of a cornerstone chiral synthon, (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol , against alternative synthetic strategies. We will explore its performance, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its strategic value in the synthesis of complex pharmaceutical agents.

Featured Synthon Profile: this compound

This compound, often referred to as D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol or simply "chloramphenicol base," is a highly versatile chiral intermediate.[4][5][6]

  • IUPAC Name: this compound[6]

  • CAS Number: 716-61-0[5][7]

  • Molecular Formula: C₉H₁₂N₂O₄[4][6]

  • Molecular Weight: 212.20 g/mol [5][6]

Synthetic Utility and Rationale

The primary and most well-documented application of this synthon is as the immediate precursor to the broad-spectrum antibiotic, Chloramphenicol .[4][8][9][10][11][12] The specific (1R,2R) stereochemistry of the synthon is crucial, as it directly corresponds to the biologically active configuration of the final antibiotic.

The molecule's utility is rooted in its distinct structural features:

  • The β-Amino Alcohol Motif: The vicinal (1,2-) relationship between the amino and hydroxyl groups is a privileged scaffold found in numerous biologically active compounds and chiral ligands.[8][13][14] This arrangement is key to the binding interactions of chloramphenicol with the bacterial ribosome.

  • The p-Nitrophenyl Group: This electron-withdrawing group is not merely a placeholder. It is an integral part of the final chloramphenicol structure and plays a role in its biological activity.[15][16] In broader synthetic contexts, the nitro group can activate the molecule for specific transformations or serve as a precursor to other functional groups, such as an amine, through reduction.[15][17]

  • Defined Stereocenters: The two contiguous chiral centers at the C1 and C2 positions are pre-set with the correct absolute configuration. This eliminates the need for challenging stereoselective reactions or chiral resolutions in the final stages of a synthesis, which often lead to lower yields and higher costs.

The established route to this synthon often involves asymmetric reactions, such as the Henry (nitro-aldol) reaction, starting from p-nitrobenzaldehyde and nitromethane, followed by stereoselective reduction.[18][19][20][21]

Comparative Analysis: this compound vs. Alternative Synthetic Strategies

While the use of chloramphenicol base is a direct and efficient route, other asymmetric methodologies have been developed to access chloramphenicol and related structures. This section compares the traditional approach with a notable alternative: a de novo asymmetric synthesis via a silver-catalyzed isocyanoacetate aldol reaction.[8][9]

Performance Comparison in the Synthesis of (-)-Chloramphenicol
MetricRoute A: Using (1R,2R)-...-diol SynthonRoute B: Ag-Catalyzed Asymmetric Aldol
Starting Materials This compound, Dichloroacetylating Agent4-Nitrobenzaldehyde, Isocyanoacetate Ester
Key Transformation DichloroacetylationAsymmetric Aldol Reaction
Number of Steps 1 (from the synthon)4
Overall Yield High (typically >90% for the final step)~22% (from 4-nitrobenzaldehyde)[8][9]
Stereocontrol Pre-determined by the synthonGood (91:9 dr, 89% ee for key step)[9]
Purification Straightforward crystallizationChromatographic separation of diastereomers required[9]
Scalability Excellent; relies on a commercially available, well-characterized intermediate.More complex; requires specialized chiral ligands and catalysts, potentially higher cost.
Causality Behind Experimental Choices
  • Route A (Synthon-Based Approach): This is a classic example of a convergent synthesis. By using a pre-formed, stereochemically pure building block, the synthesis is significantly shortened, and the risk of stereochemical errors in late stages is eliminated. The final acylation step is a robust and high-yielding reaction, making this pathway ideal for large-scale manufacturing where efficiency and reliability are critical.

  • Route B (De Novo Asymmetric Synthesis): This approach showcases the power of modern catalytic asymmetric synthesis to construct chiral centers from simple achiral precursors.[8] The choice of a silver(I) oxide/chiral phosphine ligand system is crucial for inducing high levels of both diastereoselectivity (favoring the trans product) and enantioselectivity.[8][9] While elegant, this route involves more steps, a lower overall yield, and the need for chromatographic purification to separate the desired diastereomer.[9] Furthermore, it requires an additional recrystallization step to upgrade the enantiomeric excess to >98%, adding complexity to the process.[9] This pathway is highly valuable in research and development for creating diverse analogs but may be less cost-effective for the specific synthesis of chloramphenicol at an industrial scale compared to Route A.

Visualizing the Synthetic Pathways

The following diagrams illustrate the strategic differences between the two synthetic approaches.

G cluster_0 Route A: Synthon-Based Synthesis A_start (1R,2R)-2-amino-1- (4-nitrophenyl)propane-1,3-diol A_product (-)-Chloramphenicol A_start->A_product Acylation (1 Step) A_reagent Dichloroacetylating Agent (e.g., Methyl Dichloroacetate) A_reagent->A_product G cluster_1 Route B: De Novo Asymmetric Synthesis B_start 4-Nitrobenzaldehyde + Isocyanoacetate Ester B_step1 Ag-Catalyzed Asymmetric Aldol Rxn B_start->B_step1 B_intermediate1 trans-Oxazoline Intermediate B_step1->B_intermediate1 Step 1 B_step2 Hydrolysis B_intermediate1->B_step2 Step 2-3 B_intermediate2 Vicinal Amino Alcohol B_step2->B_intermediate2 B_step3 Dichloroacetylation B_intermediate2->B_step3 Step 4 B_product (-)-Chloramphenicol B_step3->B_product

Caption: Multi-step de novo synthesis of Chloramphenicol.

Experimental Protocols

Protocol A: Dichloroacetylation of this compound

This protocol is a representative final step in the synthesis of Chloramphenicol.

Objective: To synthesize (-)-Chloramphenicol via N-acylation of the chiral aminodiol synthon.

Materials:

  • This compound

  • Methyl dichloroacetate

  • Methanol (solvent)

  • Triethylamine (base, optional)

  • Deionized water

Procedure:

  • Dissolution: Suspend this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add methyl dichloroacetate (approx. 1.1 equivalents) to the suspension. If the reaction is slow, a catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any water-soluble impurities. The product can be further purified by recrystallization from hot water or a suitable solvent system to yield pure (-)-Chloramphenicol.

Self-Validation: The identity and purity of the product can be confirmed by measuring its melting point (approx. 150-151 °C) and specific optical rotation, and by spectroscopic methods (¹H NMR, ¹³C NMR, IR). Purity can be assessed by HPLC.

Protocol B: Key Step - Silver-Catalyzed Asymmetric Isocyanoacetate Aldol Reaction

This protocol details the crucial stereochemistry-defining step from the alternative synthesis. [8][9] Objective: To synthesize the chiral oxazoline precursor to Chloramphenicol with high enantio- and diastereoselectivity.

Materials:

  • 4-Nitrobenzaldehyde (1.0 equivalent)

  • Benzhydryl isocyanoacetate (1.1 equivalents)

  • Silver(I) oxide (Ag₂O) (0.025 equivalents)

  • Chiral amino phosphine ligand (e.g., Cinchona-derived) (0.05 equivalents)

  • Ethyl acetate (solvent)

  • 4 Å Molecular Sieves

Procedure:

  • Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4 Å molecular sieves, the chiral phosphine ligand, and silver(I) oxide.

  • Solvent and Reagents: Add anhydrous ethyl acetate, followed by 4-nitrobenzaldehyde and benzhydryl isocyanoacetate.

  • Reaction: Stir the mixture vigorously at room temperature (e.g., 20 °C) for the required time (e.g., 2.5 hours). Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and molecular sieves. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains a mixture of trans and cis diastereomers. Separate the desired trans-adduct via silica gel column chromatography.

Self-Validation: The diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified trans-product must be determined by chiral HPLC analysis. This validates the effectiveness of the chiral catalyst system. The structure is then confirmed by spectroscopic analysis.

Conclusion and Outlook

The choice of a chiral synthon is a strategic decision that profoundly impacts the efficiency, cost, and scalability of a drug synthesis campaign. This compound represents a highly optimized and reliable building block for the synthesis of chloramphenicol. Its use in a convergent strategy offers unparalleled efficiency in the final steps, ensuring high yield and stereochemical fidelity, making it the preferred choice for industrial-scale production.

In contrast, de novo catalytic asymmetric methods, such as the silver-catalyzed aldol reaction, provide remarkable flexibility and are powerful tools for accessing novel chemical entities and building diverse compound libraries during the drug discovery phase. [8]They demonstrate the capacity to construct complex stereochemical arrays from simple achiral precursors, albeit often at the cost of overall yield and process simplicity.

Ultimately, the optimal choice depends on the project's goals. For the large-scale, cost-effective synthesis of an established drug like chloramphenicol, the chiral synthon approach remains superior. For exploratory chemistry and the development of next-generation therapeutics, the versatility of catalytic asymmetric methods is indispensable.

References

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  • Synthesis of Chloramphenicol. YouTube.
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  • (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Synergy Scitech.
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  • (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, 96%. Fisher Scientific.
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  • The resurrection of antibiotics: finding new synthesis routes to fight antimicrobial resistance. LMS London Institute of Medical Sciences.
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A Comparative Guide to the Validation of Analytical Methods for Quantifying (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Intermediate

In the synthesis of the broad-spectrum antibiotic Chloramphenicol, the purity and precise quantification of its precursors are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] One such critical precursor is (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 2964-48-9), a molecule whose specific stereochemistry and purity profile directly influence the therapeutic action and impurity profile of Chloramphenicol.[1] Inaccurate quantification can lead to downstream process inefficiencies and, more critically, compromise the quality of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this vital intermediate. We will explore the rationale behind selecting an optimal analytical technique, delve into the non-negotiable framework of method validation as prescribed by the International Council for Harmonisation (ICH), and present detailed, field-tested protocols. The objective is to equip researchers, analytical chemists, and drug development professionals with a robust framework for establishing a scientifically sound, accurate, and reliable quantitative method.

Comparing Analytical Strategies: HPLC vs. Gas Chromatography

The choice of an analytical instrument is the first critical decision point. For a molecule like this compound, which possesses polar functional groups (-OH, -NH2) and a strong UV chromophore (the nitrophenyl group), two primary chromatographic techniques come into consideration: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): This is unequivocally the preferred method for this analyte. The compound's polarity makes it ideally suited for Reversed-Phase HPLC (RP-HPLC), where a polar mobile phase is used with a non-polar stationary phase (like C18). Its analysis is straightforward, requires minimal sample preparation, and the nitrophenyl group allows for highly sensitive detection using a standard UV detector.[2][3]

  • Gas Chromatography (GC): While a powerful technique for volatile compounds, GC is less suitable for this analyte in its native form.[4] The high polarity and low volatility of the aminodiol mean it would perform poorly, exhibiting broad, tailing peaks or not eluting from the column at all.[5] To make it amenable to GC analysis, a chemical derivatization step is mandatory to mask the polar hydroxyl and amino groups, converting them into less polar, more volatile esters or ethers.[5][6] This additional step introduces complexity, increases analysis time, and adds a potential source of analytical error.

For these reasons, this guide will focus on RP-HPLC as the superior methodology, with a brief comparison to the theoretical application of GC to underscore the rationale for this choice.

The Framework of Method Validation: Adhering to ICH Q2(R1) Guidelines

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] It is a mandatory requirement in the pharmaceutical industry to ensure data integrity.[8][9] The validation process is guided by the ICH Q2(R1) guidelines, which outline the necessary performance characteristics to be investigated.[7][10]

Method_Validation_Workflow start Define Analytical Method's Purpose protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity specificity->linearity Execute Parameters range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report Analyze Results end Method Approved for Routine Use report->end

Caption: A typical workflow for analytical method validation.

The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] For this analyte, it means the method must be able to separate it from Chloramphenicol and other synthesis-related impurities.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11] This is typically evaluated by a linear regression analysis of at least five concentration levels. The correlation coefficient (r²) should ideally be ≥ 0.999.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8] For an assay of a drug substance, the typical range is 80% to 120% of the test concentration.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples) and is expressed as the percent recovery.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.[10]

Experimental Protocols

Protocol 1: Validated Reversed-Phase HPLC Method

This protocol is based on a successfully developed and validated stability-indicating liquid chromatographic method for the analysis of this compound.[2][3]

HPLC_Workflow prep 1. Sample & Standard Preparation hplc 2. HPLC System Setup (Column, Mobile Phase, Flow Rate) prep->hplc inject 3. Inject Sample (10 µL) hplc->inject separate 4. Isocratic Elution & Separation on C18 Column inject->separate detect 5. UV Detection at 278 nm separate->detect quantify 6. Data Acquisition & Quantification detect->quantify

Caption: Experimental workflow for the HPLC analysis.

A. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18, 5 µm particle size, 150 mm length x 4.6 mm inner diameter.[13]

  • Mobile Phase: A filtered and degassed isocratic mixture of 0.012 M sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid in a ratio of 85:15:1 (v/v/v).[2][3]

    • Rationale: The ion-pairing agent (sodium pentanesulfonate) helps to retain and achieve better peak shape for the basic amino group, while the acetonitrile/water mixture provides the appropriate polarity for reversed-phase separation. Acetic acid helps to control the pH and suppress the ionization of residual silanols on the stationary phase.

  • Flow Rate: 2.0 mL/min.[13]

  • Detection Wavelength: 278 nm.[13]

    • Rationale: The nitrophenyl group has a strong UV absorbance at this wavelength, providing excellent sensitivity.

  • Injection Volume: 10 µL.[13]

  • Column Temperature: Ambient.

B. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 0.1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a final concentration of approximately 0.05 mg/mL.[2]

  • Sample Solution: Prepare the test sample by accurately weighing and dissolving it in a suitable solvent (e.g., methanol), followed by dilution with the mobile phase to achieve an expected final concentration within the validated range of the method (e.g., ~0.05 mg/mL).

C. Validation Procedure:

  • System Suitability: Before starting the analysis, inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The peak asymmetry and theoretical plates must also meet predefined criteria (e.g., asymmetry between 0.8-1.5, plates > 2000).[11]

  • Specificity: Inject a blank (mobile phase), a placebo (if applicable), a solution of the analyte, and a solution containing potential impurities to demonstrate resolution and lack of interference.

  • Linearity: Prepare a series of at least five dilutions from the stock solution covering the analytical range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and calculate the correlation coefficient.

  • Accuracy & Precision: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). For accuracy, use spiked samples and calculate the percent recovery. For precision, calculate the RSD for the results at each level.

Protocol 2: A Comparative (Theoretical) GC Method

This outlines a potential approach, highlighting the necessary modifications compared to HPLC.

  • Derivatization (Mandatory Step):

    • Accurately weigh the sample or standard into a reaction vial.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., pyridine or acetonitrile).[5]

    • Heat the mixture (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction. This converts the -OH and -NH2 groups into volatile silyl ethers/amides or trifluoroacetyl derivatives.

  • GC Instrumentation:

    • GC System: A gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A low-to-mid polarity capillary column (e.g., DB-5 or SE-54).

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: An optimized temperature gradient is required to elute the derivatized analyte.

  • Analysis: Inject the derivatized sample into the GC. The analyte is quantified based on its peak area relative to a similarly derivatized standard.[14]

Comparative Performance Data

The following table summarizes the expected performance of the validated HPLC method against a theoretical GC method for the quantification of this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) with Derivatization
Specificity High: Excellent resolution from related substances and impurities is achievable with optimized mobile phase and column.[2][3]Moderate to High: Specificity depends on the resolution from derivatizing agent artifacts and by-products. Potential for thermal degradation of the analyte.
Linearity (r²) Excellent: Typically ≥ 0.999.[12]Good: Typically > 0.99, but can be affected by derivatization efficiency across the concentration range.
Accuracy (% Recovery) Excellent: Typically 98-102%. A validated method showed 100.0% accuracy.[2][3]Good: Typically 95-105%, but can be variable due to incomplete or inconsistent derivatization.
Precision (%RSD) Excellent: Typically ≤ 1.0%. A validated method showed an RSD of 0.1%.[2][3]Good: Typically ≤ 2.0%, but higher variability can be introduced by the multi-step sample preparation.
LOD / LOQ Low: High sensitivity due to the strong UV chromophore.Low to Moderate: FID provides good sensitivity, but the overall LOD/LOQ is dependent on the derivatization reaction's background noise.
Sample Preparation Simple: Dissolve and dilute.Complex: Requires a multi-step, time-controlled, and temperature-controlled derivatization reaction.
Robustness High: Generally robust to minor changes in mobile phase composition and temperature.Moderate: Sensitive to variations in derivatization time, temperature, and reagent concentration.

Conclusion and Recommendation

Based on a comprehensive evaluation of analytical principles and validation parameters, the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the unequivocally superior choice for the validation and routine quantification of this compound.

The HPLC method demonstrates exceptional specificity, accuracy, and precision while offering the significant advantage of a simple and direct "dissolve and dilute" sample preparation protocol.[2][3] This inherent simplicity minimizes potential sources of error and significantly increases sample throughput. In contrast, Gas Chromatography necessitates a complex and time-consuming derivatization step, which introduces variability and compromises the overall robustness and efficiency of the analysis.[5] For any laboratory focused on reliable, high-quality data for pharmaceutical intermediates, the validated HPLC method presented here is the authoritative and recommended approach.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chloramphenicol - Pharmaceutical Drugs. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Available at: [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • ResearchGate. (2011). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Available at: [Link]

  • ResearchGate. (n.d.). Chromatogram of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (1) and.... Available at: [Link]

  • SciSpace. (2011). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Chloramphenicol (Targeted to animal and fishery products). Available at: [Link]

  • National Institutes of Health. (2016). Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry. Available at: [Link]

  • National Institutes of Health. (2020). Determination of chloramphenicol in meat samples using liquid chromatography–tandem mass spectrometry. Available at: [Link]

  • Semantic Scholar. (2011). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Available at: [Link]

  • Google Patents. (2016). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Chloramphenicol: Understanding a Key Intermediate. Available at: [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link]

  • ResearchGate. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Available at: [Link]

  • British Pharmacopoeia. (n.d.). 2-amino-1-(4-nitrophenyl)propane-1,3-diol. Available at: [Link]

  • LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available at: [Link]

  • PubMed. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Available at: [Link]

  • Eruditio : Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Available at: [Link]

  • National Institutes of Health. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Available at: [Link]

  • Chemistry For Everyone. (2024). How To Calculate Percent Purity From Gas Chromatography?. YouTube. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]

  • Chemistry For Everyone. (2024). How Is GC-MS Used For Qualitative Analysis?. YouTube. Available at: [Link]

  • PubMed. (1991). Determination of phenol, m-, o- and p-cresol, p-aminophenol and p-nitrophenol in urine by high-performance liquid chromatography. Available at: [Link]

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A Comparative Analysis of the (1R,2R) and (1S,2S) Enantiomers of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Architectural Precursors to an Antibiotic Legacy

In the landscape of antibacterial agents, the stereochemistry of a molecule is often the determining factor between potent therapeutic activity and inertness. This principle is vividly illustrated by the enantiomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol. These molecules are not significant for their inherent biological activity, but rather as the chiral heart of one of the mid-20th century's most important antibiotics: chloramphenicol. This guide provides a comparative analysis of the (1R,2R) and (1S,2S) enantiomers, delving into why one serves as the foundation for a powerful antibiotic while the other does not. We will explore the profound impact of stereochemistry and the critical role of the dichloroacetyl moiety in conferring biological function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships that govern antibiotic efficacy.

The (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, often referred to as D-threo or "chloramphenicol base," is the direct precursor to the biologically active chloramphenicol.[1][2] Conversely, the (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (L-threo enantiomer) is the precursor to the inactive enantiomer of chloramphenicol.[3] While both are utilized as chiral building blocks in organic synthesis, their biological significance is almost entirely indirect.[4][5][6]

Comparative Biological Activity: A Tale of Inactivity

Direct comparative studies on the biological activity of the (1R,2R) and (1S,2S) enantiomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol are scarce, primarily because these compounds are considered biologically inactive as antimicrobial agents.[1] The potent, broad-spectrum antibacterial activity associated with this chemical scaffold is exclusively observed in the dichloroacetylated derivative, chloramphenicol, and is specific to the (1R,2R) configuration.[7]

Table 1: Comparative Profile of the Aminodiol Enantiomers and Chloramphenicol

CompoundStereochemistryCommon NamePrimary RoleAntibacterial Activity
2-amino-1-(4-nitrophenyl)propane-1,3-diol(1R,2R)D-threo, Chloramphenicol BasePrecursor to ChloramphenicolNone
2-amino-1-(4-nitrophenyl)propane-1,3-diol(1S,2S)L-threoPrecursor to inactive enantiomerNone
Chloramphenicol(1R,2R)D-threo-chloramphenicolAntibioticHigh (bacteriostatic)
L-threo-chloramphenicol(1S,2S)-Inactive StereoisomerNone

The lack of inherent antibacterial activity in the aminodiol precursors underscores the critical contribution of the dichloroacetyl group to the molecule's mechanism of action.

The Decisive Role of the Dichloroacetyl Group and Stereochemistry

The biological activity of chloramphenicol is a direct consequence of its ability to bind to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis.[8][9] This interaction is highly specific and dependent on both the stereochemistry of the propanediol backbone and the presence of the dichloroacetyl tail.

Mechanism of Action: A Stereospecific Inhibition

Chloramphenicol acts by binding to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds between amino acids.[8] This bacteriostatic effect halts bacterial growth and replication. The precise fit into the ribosomal binding pocket is only achieved by the (1R,2R) enantiomer. The other stereoisomers, including the one derived from the (1S,2S) aminodiol, are inactive because they cannot adopt the correct conformation to bind effectively.[7]

The dichloroacetyl group is essential for this binding. It is believed to mimic the peptide bond, and its electronegative chlorine atoms play a crucial role in the interaction with the ribosome. Without this group, the aminodiol precursors lack the necessary structural features to engage with the ribosomal target.

G cluster_precursors Aminodiol Precursors cluster_derivatives Dichloroacetylated Derivatives 1R2R_precursor (1R,2R)-2-amino-1- (4-nitrophenyl)propane-1,3-diol Chloramphenicol Chloramphenicol ((1R,2R)-dichloroacetylated) 1R2R_precursor->Chloramphenicol  Dichloroacetylation No_Binding No Binding 1R2R_precursor->No_Binding 1S2S_precursor (1S,2S)-2-amino-1- (4-nitrophenyl)propane-1,3-diol Inactive_isomer Inactive Isomer ((1S,2S)-dichloroacetylated) 1S2S_precursor->Inactive_isomer  Dichloroacetylation 1S2S_precursor->No_Binding Bacterial_Ribosome Bacterial 50S Ribosome Chloramphenicol->Bacterial_Ribosome  Binds to Peptidyl Transferase Center Inactive_isomer->No_Binding Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis  Enables Inhibition Inhibition Bacterial_Ribosome->Inhibition Inhibition->Protein_Synthesis  Blocks No_Binding->Bacterial_Ribosome No_Effect No Effect

Figure 1: Logical workflow illustrating the stereospecific activity of chloramphenicol.

Experimental Protocols

While the aminodiol enantiomers themselves are not tested for antimicrobial activity, the following protocols are fundamental for researchers working with chloramphenicol and its precursors.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Objective: To compare the MIC of chloramphenicol against a susceptible bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Stock solution of chloramphenicol

Procedure:

  • Preparation of Inoculum: Adjust the bacterial culture to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution: Prepare serial two-fold dilutions of chloramphenicol in MHB directly in the microtiter plate. The typical concentration range to test is 0.06 to 64 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.

  • Controls: Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of chloramphenicol at which there is no visible turbidity (bacterial growth).

Protocol 2: Chiral Separation of Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for separating the stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol or chloramphenicol.

Objective: To resolve and quantify the (1R,2R) and (1S,2S) enantiomers.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., α1-acid glycoprotein)

Mobile Phase:

  • An isocratic mobile phase, for example, a buffered aqueous solution (e.g., 10 mM ammonium formate) with a small percentage of an organic modifier like methanol or acetonitrile. The exact composition should be optimized for the specific column.

Procedure:

  • Sample Preparation: Dissolve the sample containing the enantiomers in the mobile phase to a known concentration.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.

  • Elution: Run the mobile phase at a constant flow rate (e.g., 0.4-0.5 mL/min).

  • Detection: Monitor the eluent at a wavelength where the isomers absorb strongly, typically around 278 nm.

  • Analysis: Identify the peaks corresponding to each enantiomer based on their retention times, as determined by running pure standards of each.

G Sample Sample containing (1R,2R) and (1S,2S) enantiomers HPLC HPLC System Sample->HPLC Injection Chiral_Column Chiral Stationary Phase Column HPLC->Chiral_Column Mobile Phase Flow Detector UV Detector (278 nm) Chiral_Column->Detector Separated Enantiomers Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram Signal Output

Figure 2: Experimental workflow for chiral separation by HPLC.

Applications in Research and Drug Development

Despite their lack of direct biological activity, both the (1R,2R) and (1S,2S) enantiomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol are valuable in several areas of research:

  • Synthetic Chemistry: They are crucial chiral building blocks for the synthesis of not only chloramphenicol and its analogues but also other complex molecules where stereochemistry is critical.[4][5][6]

  • Pharmaceutical Development: The (1R,2R) enantiomer is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[4]

  • Biochemical Research: These compounds are used in studies of enzyme interactions and protein binding to elucidate biological processes.[4][5]

Conclusion and Future Perspectives

The comparative analysis of the (1R,2R) and (1S,2S) enantiomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol serves as a powerful case study in medicinal chemistry. It highlights that the biological activity of a molecule can be exquisitely dependent on its three-dimensional structure and the presence of specific functional groups. While these aminodiols are biologically inert as antimicrobials, their role as stereospecific precursors to chloramphenicol is of immense historical and practical importance.

Future research involving these enantiomers will likely continue to focus on their application as chiral synthons for the development of novel therapeutics. Understanding the precise structural requirements for binding to biological targets, as exemplified by the chloramphenicol-ribosome interaction, remains a cornerstone of rational drug design. The study of these seemingly simple molecules and their potent derivative continues to provide valuable lessons for the development of new generations of therapeutic agents.

References

  • Dinos, G. P., Athanassopoulos, C. M., & Kalpaxis, D. L. (2016). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. PubMed Central, 7(3), 20. [Link]

  • Biology Discussion. (n.d.). Chloramphenicol: Structure and Mechanism of Action. Retrieved from [Link])

  • Louisiana Department of Health. (n.d.). Chloramphenicol. Retrieved from [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Pharma Manufacturing. Retrieved from [Link])

  • Pharmaffiliates. (n.d.). L-threo-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link])

  • PubChem. (n.d.). Chloramphenicol base. Retrieved from [Link])

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Cost-effectiveness analysis of different synthetic pathways for chloramphenicol

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the broad-spectrum antibiotic chloramphenicol has been a vital tool in combating serious bacterial infections.[1][2][3] While its clinical use has been tempered by potential side effects, it remains a crucial medication, particularly in developing nations.[4] The economic viability of chloramphenicol production is intrinsically linked to the efficiency of its synthesis. This guide provides a detailed, comparative analysis of the most common synthetic pathways to chloramphenicol, offering researchers, scientists, and drug development professionals a comprehensive understanding of the cost-effectiveness of each route.

Introduction to Synthetic Strategies

The production of chloramphenicol can be broadly categorized into two main approaches: chemical synthesis and fermentation. While the original isolation was from Streptomyces venezuelae, chemical synthesis was developed shortly after its discovery in 1949 and has been a mainstay of its production.[2][3][5][6] Chemical syntheses offer the advantage of controlled production and the ability to produce specific stereoisomers. However, they often involve multiple steps, hazardous reagents, and the generation of significant chemical waste.

This guide will delve into the intricacies of four distinct synthetic pathways, evaluating them on key performance indicators such as overall yield, cost of starting materials, number of synthetic steps, and environmental impact. The pathways under consideration are:

  • The p-Nitroacetophenone Pathway

  • The Cinnamyl Alcohol Pathway

  • The Benzaldehyde Pathway

  • A Modern Chemoenzymatic Approach

  • Industrial Fermentation

Detailed Analysis of Synthetic Pathways

The p-Nitroacetophenone Pathway

This is a classical and widely documented method for chloramphenicol synthesis.[2][6] The general strategy involves the functionalization of the acetyl group of p-nitroacetophenone to build the propanediol backbone.

Synthetic Strategy:

The synthesis begins with the bromination of p-nitroacetophenone, followed by amination and acetylation. The subsequent hydroxymethylation and reduction of the ketone, followed by hydrolysis and final dichloroacetylation, yield chloramphenicol. A critical step in this pathway is the resolution of the racemic mixture to isolate the desired D-threo isomer.[6]

Experimental Protocol:

  • Bromination: p-Nitroacetophenone is brominated to yield ω-bromo-4-nitroacetophenone.[2][6]

  • Amination: The bromo derivative is reacted with hexamethylenetetramine followed by hydrolysis to give p-nitro-α-aminoacetophenone.[5][6]

  • Acetylation: The amino group is protected by acetylation with acetic anhydride to form ω-acetamido-4-nitroacetophenone.[2][6]

  • Hydroxymethylation: Condensation with formaldehyde introduces a hydroxymethyl group.[5]

  • Reduction: The ketone is reduced to a secondary alcohol using aluminum isopropoxide.[5][6]

  • Hydrolysis and Resolution: The acetyl group is removed by acid hydrolysis, and the resulting racemic mixture is resolved to obtain the D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.[6]

  • Dichloroacetylation: The final step involves the acylation of the amino group with methyl dichloroacetate to yield chloramphenicol.[6]

Diagram of the p-Nitroacetophenone Pathway:

p-Nitroacetophenone Pathway pNA p-Nitroacetophenone Br_pNA ω-Bromo-p-nitroacetophenone pNA->Br_pNA Bromination Am_pNA p-Nitro-α-aminoacetophenone Br_pNA->Am_pNA Amination Ac_pNA ω-Acetamido-p-nitroacetophenone Am_pNA->Ac_pNA Acetylation HM_Ac_pNA α-Acetamido-β-hydroxy-p-nitropropiophenone Ac_pNA->HM_Ac_pNA Hydroxymethylation Red_HM_Ac_pNA D,L-threo-2-Acetamido-1-(p-nitrophenyl)-1,3-propanediol HM_Ac_pNA->Red_HM_Ac_pNA Reduction Resolved_Amine D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol Red_HM_Ac_pNA->Resolved_Amine Hydrolysis & Resolution Chloramphenicol Chloramphenicol Resolved_Amine->Chloramphenicol Dichloroacetylation Cinnamyl Alcohol Pathway CinAlc Cinnamyl Alcohol BromoDiol 2-Bromo-1-phenyl-1,3-propanediol CinAlc->BromoDiol Bromohydrin Formation ProtectedBromo 5-Bromo-2,2-dimethyl-4-phenyl-1,3-dioxane BromoDiol->ProtectedBromo Protection ProtectedAmine D,L-threo-5-Amino-2,2-dimethyl-4-phenyl-1,3-dioxane ProtectedBromo->ProtectedAmine Amination ResolvedAmine D-(-)-5-Amino-2,2-dimethyl-4-phenyl-1,3-dioxane ProtectedAmine->ResolvedAmine Resolution AminoDiol D-(-)-threo-2-Amino-1-phenyl-1,3-propanediol ResolvedAmine->AminoDiol Deprotection NitratedDiol D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol AminoDiol->NitratedDiol Nitration Chloramphenicol Chloramphenicol NitratedDiol->Chloramphenicol Dichloroacetylation

Caption: Synthetic route to Chloramphenicol from Cinnamyl Alcohol.

Cost-Effectiveness Analysis:

  • Advantages: This route can provide better stereochemical control.

  • Disadvantages: Cinnamyl alcohol can be more expensive than p-nitroacetophenone. The nitration step can be hazardous and may lead to side products. The pathway still involves a resolution step, which impacts the overall yield.

The Benzaldehyde Pathway

This approach utilizes benzaldehyde as a readily available and inexpensive starting material. Several variations of this pathway exist, often employing asymmetric synthesis to avoid a resolution step. [7][8] Synthetic Strategy:

A common strategy involves an asymmetric Henry reaction between benzaldehyde and nitromethane to establish the stereochemistry early on. The resulting nitroalkanol is then reacted with formaldehyde, followed by reduction of the nitro group, dichloroacetylation, and finally, nitration of the phenyl ring.

Experimental Protocol:

  • Asymmetric Henry Reaction: Benzaldehyde and nitromethane react in the presence of a chiral catalyst to produce (R)-2-nitro-1-phenylethanol. [7][8]2. Aldol Addition: Reaction with formaldehyde yields (1R,2R)-2-nitro-1-phenyl-1,3-propanediol. [7][8]3. Reduction: The nitro group is reduced to an amine via catalytic hydrogenation to give (1R,2R)-2-amino-1-phenyl-1,3-propanediol. [7][8]4. Dichloroacetylation: The amino group is acylated with methyl dichloroacetate. [7][8]5. Nitration: The final step is the nitration of the phenyl ring to yield chloramphenicol. [7][8] Diagram of the Benzaldehyde Pathway:

Benzaldehyde Pathway Benz Benzaldehyde NitroAlc (R)-2-Nitro-1-phenylethanol Benz->NitroAlc Asymmetric Henry Reaction NitroDiol (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol NitroAlc->NitroDiol Aldol Addition AminoDiol (1R,2R)-2-Amino-1-phenyl-1,3-propanediol NitroDiol->AminoDiol Reduction DichloroacetamidoDiol (1R,2R)-2-Dichloroacetamido-1-phenyl-1,3-propanediol AminoDiol->DichloroacetamidoDiol Dichloroacetylation Chloramphenicol Chloramphenicol DichloroacetamidoDiol->Chloramphenicol Nitration

Caption: Synthetic route to Chloramphenicol from Benzaldehyde.

Cost-Effectiveness Analysis:

  • Advantages: This pathway can be more atom-economical and avoids a resolution step, potentially leading to higher overall yields. Benzaldehyde is an inexpensive starting material.

  • Disadvantages: The use of chiral catalysts can be expensive. The nitration step at the end of the synthesis can be challenging and may result in lower yields or the formation of impurities.

A Modern Chemoenzymatic Approach

Recent advancements in biotechnology have led to the development of chemoenzymatic routes that combine the advantages of chemical synthesis and enzymatic catalysis. [9] Synthetic Strategy:

This approach utilizes an engineered L-threonine transaldolase to catalyze the key stereoselective C-C bond formation. The synthesis starts with a simple precursor and employs the enzyme to create the chiral amino alcohol core, followed by chemical modifications to complete the synthesis.

Experimental Protocol (Simplified):

  • Biocatalytic Step: An engineered L-threonine transaldolase catalyzes the reaction between a suitable aldehyde and glycine to produce a key chiral amino alcohol intermediate. [9]2. Chemical Transformations: The intermediate undergoes a series of chemical reactions, such as protection, reduction, and acylation, to yield chloramphenicol. [9] Diagram of the Chemoenzymatic Pathway:

Chemoenzymatic Pathway Precursors Simple Precursors (e.g., Aldehyde, Glycine) ChiralIntermediate Chiral Amino Alcohol Intermediate Precursors->ChiralIntermediate Engineered Enzyme ChemSteps Chemical Modifications ChiralIntermediate->ChemSteps Multi-step Chloramphenicol Chloramphenicol ChemSteps->Chloramphenicol

Caption: A generalized chemoenzymatic route to Chloramphenicol.

Cost-Effectiveness Analysis:

  • Advantages: This approach offers high stereoselectivity, potentially eliminating the need for resolution steps and leading to higher yields. It aligns with the principles of green chemistry by using biocatalysts under mild conditions. [10]* Disadvantages: The development and production of the engineered enzyme can be costly and time-consuming. The scalability of the enzymatic step may be a challenge for large-scale industrial production.

Industrial Fermentation

The original method of producing chloramphenicol was through fermentation of Streptomyces venezuelae. [5][11]This method is still in use, particularly for the production of the natural D-threo isomer.

Production Process:

The process involves cultivating a specific strain of Streptomyces venezuelae in a large-scale fermenter with a nutrient-rich medium. [11][12]After several days of fermentation, the chloramphenicol is extracted from the broth and purified. [12] Cost-Effectiveness Analysis:

  • Advantages: This method directly produces the desired stereoisomer, eliminating the need for chiral resolution. It can be a cost-effective method for large-scale production.

  • Disadvantages: The yields from fermentation can be variable and are often lower than in chemical synthesis. [12]The process requires significant capital investment in fermentation and downstream processing equipment. The separation and purification of the product from the complex fermentation broth can be challenging and costly.

Comparative Analysis of Synthetic Pathways

Featurep-Nitroacetophenone PathwayCinnamyl Alcohol PathwayBenzaldehyde PathwayChemoenzymatic PathwayIndustrial Fermentation
Starting Material Cost Low to moderateModerate to highLowVariableLow (for media)
Number of Steps HighHighModerateModerateN/A (single process)
Overall Yield LowLow to moderateModerate to highPotentially highVariable (often low)
Stereochemical Control Poor (requires resolution)Moderate (requires resolution)Good (with chiral catalyst)ExcellentExcellent
Key Challenges Resolution step, hazardous reagentsResolution step, nitrationCost of catalyst, late-stage nitrationEnzyme development and cost, scalabilityLow yields, complex purification
Environmental Impact High (waste from resolution, hazardous reagents)High (bromine, nitrating agents)ModerateLowModerate (large volumes of water)

Conclusion

The choice of a synthetic pathway for chloramphenicol is a complex decision that depends on various factors, including the desired scale of production, cost constraints, and regulatory requirements.

  • The p-nitroacetophenone and cinnamyl alcohol pathways , while historically significant, are becoming less favorable due to their low overall yields, reliance on resolution steps, and significant environmental footprint.

  • The benzaldehyde pathway , particularly with the use of asymmetric catalysis, offers a more efficient and atom-economical alternative, making it a strong candidate for modern industrial production.

  • Chemoenzymatic routes represent the future of chloramphenicol synthesis, promising high stereoselectivity and a greener manufacturing process. However, further research is needed to improve the cost-effectiveness and scalability of these methods.

  • Fermentation remains a viable option for large-scale production, especially when the direct production of the correct stereoisomer is a priority, though it comes with its own set of challenges in terms of yield and purification.

Ultimately, a thorough techno-economic analysis is essential for any organization to select the most appropriate and cost-effective pathway for chloramphenicol synthesis that aligns with their specific needs and goals.

References

  • Grand Pharm (China) Co Ltd. (2013). Method for synthesizing chloramphenicol from 4-chloro-benzaldehyde. Patsnap.
  • National Center for Biotechnology Information. (1990). Chloramphenicol. In Pharmaceutical Drugs. Bethesda, MD: National Library of Medicine.
  • Scribd. (n.d.). Industrial Production of Chloramphenicol. Retrieved from [Link]

  • Grand Pharm (China) Co Ltd. (2013). Method for preparing chloramphenicol from 4-chloro-benzaldehyde. Patsnap.
  • Wuhan Grand Pharmaceutical Group Co Ltd. (2012). Synthesis method of chloramphenicol. Google Patents.
  • Polikanov, Y. S., & Mankin, A. S. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Antibiotics, 10(4), 370. [Link]

  • Grand Pharm (China) Co Ltd. (2013). Method for preparing chloramphenicol from 4-chloro-benzaldehyde. Google Patents.
  • Francino, A., Jakobec, P., & Dixon, D. J. (2016). Enantioselective Synthesis of (–)-Chloramphenicol via Silver-Catalyzed Asymmetric Isocyanoacetate Aldol Reaction. Organic & Biomolecular Chemistry, 14(1), 93–96. [Link]

  • Polikanov, Y. S., & Mankin, A. S. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Antibiotics, 10(4), 370. [Link]

  • Polikanov, Y. S., & Mankin, A. S. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. ResearchGate. Retrieved from [Link]

  • Ehrlich, J., Smith, R. M., & Penner, M. A. (1949). Process for the manufacture of chloramphenicol. Google Patents.
  • IMARC Group. (2025). Chloramphenicol Manufacturing Plant Project Report 2025: Industry Trends, Plant Setup, Machinery, Raw Materials, Investment Opportunities, Cost and Revenue. Retrieved from [Link]

  • The Organic Chemistry. (2021, May 21). Synthesis of Chloramphenicol [Video]. YouTube. [Link]

  • Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949). Chloramphenicol (Chloromycetin). V. Synthesis. Journal of the American Chemical Society, 71(7), 2463–2468. [Link]

  • Dr. Gowramma. (2022, April 18). Chloramphenicol - Structure, Nomenclature, SAR, Synthesis and Clinical uses [Video]. YouTube. [Link]

  • Reddy, K. L., & Sharpless, K. B. (2001). A short stereoselective synthesis of ( )-chloramphenicol and (þ)-thiamphenicol. Tetrahedron Letters, 42(49), 8593–8595.
  • Wuhan Grand Pharmaceutical Group Co Ltd. (2014). Method for synthesizing chloramphenicol. Google Patents.
  • Wikipedia contributors. (2023, December 29). Cinnamyl acetate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wuhan Grand Pharmaceutical Group Co Ltd. (2012). Preparation method of chloramphenicol. Google Patents.
  • Ortiz-Pastrana, N., et al. (2022). Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Biointerface Research in Applied Chemistry, 13(3), 227. [Link]

  • Wang, J., et al. (2023). A chemoenzymatic strategy for efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered L-threonine transaldolase with high activity and stereoselectivity. Catalysis Science & Technology, 13(3), 857-863. [Link]

  • Scribd. (n.d.). Chloramphenicol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Chiral Purity Determination of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol using Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis for the determination of chiral purity of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a critical intermediate in the synthesis of the antibiotic Chloramphenicol.[1][2][3] Ensuring the stereochemical integrity of this precursor is paramount, as different stereoisomers can have varied pharmacological and toxicological profiles.[4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable analytical method.

We will explore the nuances of chiral High-Performance Liquid Chromatography (HPLC), comparing different stationary phases and offering a validated, step-by-step protocol. The methodologies described herein are designed to be self-validating, ensuring trustworthiness and reproducibility in your laboratory.

The Principle of Chiral Recognition in HPLC

Chiral separation by HPLC is achieved by creating a chiral environment where enantiomers, which are non-superimposable mirror images, can interact differently. This differential interaction leads to different retention times on the chromatographic column, allowing for their separation and quantification.[7][8]

The most powerful and widely used tools for this are Chiral Stationary Phases (CSPs).[8] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for a broad range of compounds, including amino alcohols like the one .[9][10][11]

The mechanism of separation on these CSPs is complex but relies on a combination of non-covalent interactions, including:[7]

  • Hydrogen Bonding: The analyte's amino and hydroxyl groups can form hydrogen bonds with the carbamate derivatives on the polysaccharide backbone of the CSP.

  • π-π Stacking: The nitrophenyl ring of the analyte can engage in π-π interactions with the aromatic groups of the CSP.

  • Steric Interactions: The three-dimensional structure of the chiral selector creates cavities or grooves into which one enantiomer fits better than the other, leading to a stronger interaction and longer retention time.[11]

By optimizing these interactions through careful selection of the CSP and mobile phase, a successful enantioseparation can be achieved.

Experimental Workflow and Protocol

A typical workflow for determining chiral purity involves sample preparation, HPLC analysis, and data processing. The following diagram illustrates the key steps.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh sample prep2 Dissolve in mobile phase prep1->prep2 prep3 Filter through 0.45 µm filter prep2->prep3 hplc1 Inject sample into HPLC system prep3->hplc1 hplc2 Separation on Chiral Stationary Phase hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate peak areas of enantiomers hplc3->data1 data2 Calculate Chiral Purity (% enantiomeric excess) data1->data2

Caption: Workflow for Chiral Purity Analysis by HPLC.

Detailed Step-by-Step Protocol

This protocol provides a validated method for the chiral separation of this compound from its (1S,2S) enantiomer.

A. Materials and Reagents:

  • This compound reference standard and sample

  • (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol reference standard (or a racemic mixture)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA), if required for peak shape improvement.

B. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[12]

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

C. Sample Preparation:

  • Standard Solution: Prepare a solution of the racemic standard at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • Sample Solution: Prepare the sample to be tested at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[13]

D. System Suitability Test (SST): Before running samples, perform an injection of the racemic standard solution to verify system performance. The protocol is considered self-validating if the following criteria are met:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 2.0.

  • Tailing Factor (T): The tailing factor for each peak should be less than 1.5.

  • Elution Order: The (1S,2S) enantiomer is expected to elute before the (1R,2R) enantiomer under these normal-phase conditions.

E. Data Analysis and Calculation:

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks corresponding to the (1R,2R) and (1S,2S) enantiomers based on the retention times from the standard injection.

  • Integrate the peak areas for both enantiomers.

  • Calculate the chiral purity, often expressed as enantiomeric excess (% ee), using the following formula:

    % ee = [(Area(1R,2R) - Area(1S,2S)) / (Area(1R,2R) + Area(1S,2S))] x 100

Comparison of Chiral Stationary Phases and Conditions

While the CHIRALPAK® AD-H is a highly effective column for this separation, other polysaccharide-based CSPs can also be employed.[9][14] The choice of CSP and mobile phase composition can significantly impact resolution, retention time, and analysis cost. The following table compares the performance of different CSPs for this class of compounds.

Chiral Stationary Phase (CSP)Selector ChemistryTypical Mobile PhaseExpected Performance Characteristics
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / IsopropanolExcellent resolution for aromatic amino alcohols. Considered a first-choice screening column.[12][15]
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / IsopropanolOften provides complementary selectivity to AD-H. May offer better resolution if π-π interactions are dominant.[15]
CHIRALPAK® AS-H Amylose tris((S)-α-methylbenzylcarbamate)n-Hexane / EthanolCan provide unique selectivity due to the chiral carbamate derivative. Good for screening when AD-H/OD-H fail.[16]
Immobilized CSPs (e.g., IA, IB) Polysaccharide derivative covalently bonded to silicaExtended solvent range (e.g., THF, MTBE, DCM)More robust and allows for greater solvent flexibility, which can be crucial for poorly soluble compounds.[9][14]

Expert Insight: The choice between Isopropanol (IPA) and Ethanol (EtOH) as the polar modifier in the mobile phase is a critical parameter. Generally, EtOH leads to shorter retention times compared to IPA.[13][17] For analytes with basic amino groups, poor peak shape (tailing) can sometimes be an issue. This can often be rectified by adding a small amount (0.1%) of a basic modifier like Diethylamine (DEA) to the mobile phase, which competes with the analyte for active sites on the silica surface.[16]

Alternative Methodologies: A Brief Comparison

While chiral HPLC on polysaccharide-based CSPs is the gold standard, other techniques exist.

  • Indirect Method (Derivatization): The analyte's enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase (C18) column.[1] This method adds complexity and potential for analytical error due to the derivatization step.

  • Chiral Ligand-Exchange Chromatography: This technique is effective for amino acids and some amino alcohols but is generally less versatile than polysaccharide-based CSPs.[18]

  • Supercritical Fluid Chromatography (SFC): Using immobilized polysaccharide CSPs, SFC can offer faster separations and reduced solvent consumption, making it an attractive "green" alternative for high-throughput screening.[9]

For routine quality control, the direct chiral HPLC method detailed in this guide offers the best combination of reliability, robustness, and ease of use.

Conclusion

The determination of chiral purity for this compound is reliably achieved using chiral HPLC with a polysaccharide-based stationary phase. The CHIRALPAK® AD-H column provides excellent resolving power with a simple n-Hexane/Isopropanol mobile phase. By following the detailed protocol and adhering to the system suitability criteria, researchers can ensure the generation of accurate and reproducible data, which is essential for regulatory compliance and the development of safe and effective pharmaceuticals.

References

  • Title: Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed Source: PubMed URL: [Link]

  • Title: Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC Source: American Pharmaceutical Review URL: [Link]

  • Title: Chiral Chromatography: Fundamentals, Mechanisms, and Applications Source: YouTube URL: [Link]

  • Title: Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Source: Semantic Scholar URL: [Link]

  • Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Amino alcohol-derived chiral stationary phases Source: ResearchGate URL: [Link]

  • Title: Polysaccharide-based CSPs - Chiralpedia Source: Chiralpedia URL: [Link]

  • Title: Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC Source: PubMed Central (PMC) URL: [Link]

  • Title: Study of chiral separation of chloramphenicol analogs by high performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Deciphering chloramphenicol biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase Source: Analytical Chemistry URL: [Link]

  • Title: Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Stereoselective metabolism of chloramphenicol by bacteria isolated from wastewater, and the importance of stereochemistry in env Source: ScienceDirect URL: [Link]

  • Title: USP Methods for Chloramphenicol using a Legacy L1 Column Source: SIELC Technologies URL: [Link]

  • Title: Daicel Chiral HPLC Catalogue.pdf Source: Velocity Scientific Solutions URL: [Link]

  • Title: CHIRALPAK AD-H Source: Daicel URL: [Link]

  • Title: USP Monographs: Chloramphenicol Source: USP-NF URL: [Link]

  • Title: Chloramphenicol Source: The United States Pharmacopeial Convention URL: [Link]

  • Title: Discriminating chloramphenicol isomers by LC-MS/MS Source: WUR eDepot URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Chiralpak R Ad-H | PDF | High Performance Liquid Chromatography | Solvent Source: Scribd URL: [Link]

  • Title: Chloramphenicol, USP Grade: Comprehensive Technical Overview Source: Genetics Healthcare Camden Group URL: [Link]

  • Title: Daicel CHIRALPAK AD-H HPLC Analytical Special Column Source: Hichrom URL: [Link]

  • Title: CHIRALPAK® AD-H/AS-H/AY-H/AZ-H CHIRALCEL® OD-H/OJ-H/OX-H/OZ-H カラム取扱説明書 Source: Daicel URL: [Link]

  • Title: Separation of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthetic vs. Commercial (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the rigorous verification of chemical identity and purity is paramount. (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a critical chiral intermediate in the synthesis of the antibiotic chloramphenicol, is a compound where such verification is non-negotiable.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust spectroscopic comparison between a newly synthesized batch and a commercially sourced reference standard of this compound.

Our approach is built on the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). We will delve into not just the "how" but the "why" of these analytical choices, ensuring a self-validating and scientifically sound comparison.

The Imperative of Spectroscopic Verification

Before committing a newly synthesized batch of an intermediate to a multi-step synthesis or a biological assay, its structural integrity must be confirmed. A commercially sourced standard, preferably from a reputable pharmacopoeia (e.g., British Pharmacopoeia), serves as the benchmark. The objective is twofold:

  • Identity Confirmation: Does the synthetic product possess the same molecular structure as the reference?

  • Purity Assessment: Are there any residual solvents, unreacted starting materials, or process-related impurities in the synthetic batch that are absent in the commercial standard?

This comparative analysis is the bedrock of quality control in both research and manufacturing settings.

Experimental Design: A Multi-Modal Approach

A single spectroscopic technique rarely provides a complete picture. A multi-modal approach, leveraging the strengths of NMR, FT-IR, and HRMS, offers a comprehensive and orthogonal validation of the compound's identity and purity.

G cluster_samples Sample Sources cluster_analysis Spectroscopic Analysis cluster_output Data Output & Comparison Synthetic Synthetic Batch NMR NMR Spectroscopy (¹H, ¹³C) Synthetic->NMR Analyze FTIR FT-IR Spectroscopy Synthetic->FTIR Analyze HRMS High-Resolution MS Synthetic->HRMS Analyze Commercial Commercial Standard Commercial->NMR Analyze Commercial->FTIR Analyze Commercial->HRMS Analyze Compare Comparative Analysis (Identity & Purity) NMR->Compare FTIR->Compare HRMS->Compare

Caption: Experimental workflow for spectroscopic comparison.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the synthetic sample and the commercial standard into separate, clean NMR tubes.

    • Add ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Expert's Note: DMSO-d₆ is an excellent choice for this compound. Its polarity effectively dissolves the diol structure, and its ability to participate in hydrogen bonding slows the exchange rate of the -OH and -NH₂ protons, often allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.[5] The residual solvent peak for DMSO-d₆ (~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) serves as a convenient internal reference.

  • Instrumental Analysis:

    • Acquire ¹H and ¹³C NMR spectra for both samples on a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Ensure identical acquisition parameters (e.g., number of scans, relaxation delay) are used for both samples to allow for a direct comparison of signal-to-noise and relative integrations.

  • Data Processing & Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum and compare the ratios to the expected number of protons.

    • Compare the chemical shifts (δ) and coupling patterns of the synthetic sample directly against the commercial standard.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.

    • Place a small amount of the powdered sample (synthetic or commercial) directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Expert's Note: The ATR technique is preferred for solid samples as it requires minimal sample preparation and typically yields high-quality, reproducible spectra.

  • Instrumental Analysis:

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing & Analysis:

    • Compare the absorption frequencies (in cm⁻¹) of the major peaks for the synthetic sample against the commercial standard. Pay close attention to the "fingerprint region" (<1500 cm⁻¹) which is unique to the molecule.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places.[7][8] This precision allows for the unambiguous determination of a compound's elemental formula.[9]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare dilute solutions (~1 mg/mL) of both the synthetic and commercial samples in a suitable solvent like methanol or acetonitrile.

    • Expert's Note: Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this polar molecule. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.[10]

  • Instrumental Analysis:

    • Infuse the sample solution into the HRMS instrument (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).

    • Acquire the mass spectrum in positive ion mode.

  • Data Processing & Analysis:

    • Determine the exact mass of the most abundant ion (expected to be [M+H]⁺).

    • Use the instrument's software to calculate the elemental formula based on the measured exact mass and compare it to the theoretical formula.

Comparative Data Analysis

The core of this guide is the direct comparison of the data obtained from the synthetic batch against the commercial reference standard.

Caption: Key functional groups and their expected spectroscopic signatures.

Expected Spectroscopic Data
TechniqueParameterExpected Value for C₉H₁₂N₂O₄Source/Rationale
HRMS (ESI+) Exact Mass of [M+H]⁺213.0870Calculated for [C₉H₁₃N₂O₄]⁺
¹H NMR Aromatic Protons~8.1 ppm (d, 2H), ~7.5 ppm (d, 2H)Protons ortho and meta to the nitro group.
CH-OH Proton~4.8-5.0 ppmBenzylic proton adjacent to -OH.
CH-NH₂ Proton~3.0-3.3 ppmProton adjacent to the amine.
CH₂-OH Protons~3.4-3.7 ppmDiastereotopic protons of the primary alcohol.
NH₂ and OH ProtonsVariable, broadExchangeable protons, position is concentration-dependent.
¹³C NMR Aromatic Carbons~123 ppm, ~128 ppm, ~147 ppm, ~149 ppmFour distinct aromatic carbon signals.
CH-OH Carbon~74 ppmBenzylic carbon.
CH₂-OH Carbon~64 ppmPrimary alcohol carbon.
CH-NH₂ Carbon~56 ppmCarbon bearing the amine group.
FT-IR O-H / N-H Stretch3600-3200 cm⁻¹ (Broad)Overlapping stretches from alcohol and amine groups.[11]
Aromatic C-H Stretch~3100-3000 cm⁻¹Stretching vibrations of sp² C-H bonds.
N-H Bend~1620 cm⁻¹Scissoring vibration of the primary amine.[12]
Aromatic C=C Stretch~1600, 1515 cm⁻¹Ring stretching vibrations.
NO₂ Asymmetric Stretch~1520 cm⁻¹Strong, characteristic absorption for nitro groups.
NO₂ Symmetric Stretch~1345 cm⁻¹Strong, characteristic absorption for nitro groups.
C-O Stretch~1080 cm⁻¹Stretching vibration of the alcohol C-O bonds.
Interpreting the Comparison
  • Perfect Match: If the spectra of the synthetic batch are identical to the commercial standard across all three techniques (within the bounds of instrumental variance), it provides strong evidence of both correct structural identity and high purity.

  • Discrepancies in NMR:

    • Extra Peaks: Small, unidentifiable peaks in the ¹H or ¹³C NMR spectra of the synthetic sample suggest the presence of impurities. Check for common synthesis-related impurities like residual solvents (e.g., ethyl acetate, hexane) or unreacted starting materials.

    • Shift/Multiplicity Differences: Significant deviations in chemical shifts or coupling constants could indicate an incorrect structure or the presence of a different diastereomer.

  • Discrepancies in FT-IR:

    • Broad -OH Band: A much broader -OH band in the synthetic sample could indicate a higher water content.

    • Extra Peaks: Sharp peaks in the 1750-1700 cm⁻¹ region could indicate carbonyl impurities (e.g., from an ester solvent).

  • Discrepancies in HRMS:

    • The HRMS measurement is often definitive for the molecular formula. If the measured exact mass of the primary ion in the synthetic sample does not match the theoretical mass for the target compound, it is a significant red flag indicating a potential structural misassignment or a major impurity.

Conclusion

A systematic, multi-technique spectroscopic comparison is an indispensable part of the workflow for any researcher synthesizing chemical compounds. By meticulously comparing a synthetic batch of this compound against a trusted commercial standard using NMR, FT-IR, and HRMS, scientists can proceed with confidence in the identity and purity of their material. This rigorous validation underpins the reliability and reproducibility of subsequent research and development efforts.

References

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles in NMR Spectroscopy. Retrieved from [Link]

  • Quora. (2019, October 9). How to perform NMR spectroscopy structure determination. Retrieved from [Link]

  • ResearchGate. (2016, March). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • ChemistrySpro. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • YouTube. (2024, May 15). Mass spectrometry with fragmentation of organic molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloramphenicol base. Retrieved from [Link]

  • Synergy Scitech. (n.d.). (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

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The Alchemist's Choice: A Comparative Guide to the Efficacy of Chloramphenicol from Diverse Synthetic Origins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Molecule

Chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae, remains a crucial tool in the medical and research armamentarium. Its simple chemical structure belies a complex reality: not all chloramphenicol is created equal. While chemically identical in its active form, the journey from precursor to final product profoundly influences its ultimate efficacy. This guide delves into the critical impact of the chosen synthetic precursor on the stereochemical purity and impurity profile of chloramphenicol, directly correlating these manufacturing nuances to its biological performance. For researchers, scientists, and drug development professionals, understanding this connection is paramount for ensuring the reliability and validity of experimental outcomes and the quality of pharmaceutical preparations.

The bacteriostatic action of chloramphenicol is achieved by inhibiting bacterial protein synthesis.[1][2] It specifically binds to the 50S ribosomal subunit, preventing the peptidyl transferase step.[3] However, this precise biological interaction is exclusively the domain of one of its four possible stereoisomers: the D-(-)-threo isomer.[1][4] Synthetic routes that yield a mixture of isomers or introduce other process-related impurities will invariably produce a final product with diminished potency. This guide will explore the common synthetic pathways, elucidate the likely impurity profiles, and provide robust analytical and microbiological protocols to empower researchers to validate the quality and efficacy of their chloramphenicol samples.

The Decisive Factor: Stereochemistry and Biological Activity

Chloramphenicol possesses two chiral centers, giving rise to four distinct stereoisomers: D-(-)-threo, L-(+)-threo, D-erythro, and L-erythro. The spatial arrangement of the hydroxyl and dichloroacetyl groups is critical for the molecule's ability to bind effectively to its ribosomal target.[4]

The D-(-)-threo isomer is the only naturally occurring and biologically active form.[1] Its specific three-dimensional conformation allows for optimal interaction with the peptidyl transferase center on the bacterial ribosome, effectively halting protein synthesis.[4] The other three stereoisomers are considered biologically inactive as they cannot achieve the necessary conformation to bind to the ribosomal target.[4] Therefore, the presence of these other isomers in a synthetic preparation acts as an impurity, reducing the effective concentration of the active antibiotic.

StereoisomerTrivial NameAntimicrobial Activity
D-(-)-threo ChloramphenicolActive [1][4]
L-(+)-threo -Inactive[4]
D-erythro -Inactive[5]
L-erythro -Inactive[5]

A Comparative Analysis of Synthetic Pathways

The choice of starting material dictates the series of chemical transformations required to construct the chloramphenicol molecule. Each pathway presents unique challenges and opportunities for the introduction of impurities, particularly the undesirable stereoisomers.

Synthesis from p-Nitroacetophenone

This is a classical and widely documented synthetic route.[6] It involves several key steps where stereochemistry is not controlled, leading to a racemic mixture that must be resolved.

  • Causality of Experimental Choices: The initial bromination creates a reactive intermediate for amination. Acetylation of the amine protects it during the subsequent hydroxymethylation step. The reduction of the ketone is a critical step; using a non-stereoselective reducing agent like aluminum isopropoxide produces a mixture of threo and erythro diastereomers.[6] The final resolution step, often using a chiral resolving agent like camphor-D-sulfonic acid, is essential to isolate the desired D-(-)-threo isomer from the racemic mixture.[6]

G cluster_0 Synthesis from p-Nitroacetophenone A p-Nitroacetophenone B Bromination A->B C Amination B->C D Acetylation C->D E Hydroxymethylation D->E F Reduction (e.g., Al-isopropoxide) E->F G Racemic Mixture (DL-threo & DL-erythro) F->G H Hydrolysis G->H I Chiral Resolution H->I J Dichloroacetylation I->J K D-(-)-threo-Chloramphenicol J->K

Synthetic pathway starting from p-Nitroacetophenone.

Potential Impurities:

  • L-(+)-threo, D-erythro, and L-erythro stereoisomers.

  • Unresolved starting materials or intermediates.

  • By-products from side reactions at each step.

  • p-Nitroacetophenone (PNA), a synthetic precursor.[7][8]

Synthesis from Cinnamyl Alcohol

This pathway offers an alternative approach, but also requires careful control to achieve the correct stereochemistry.

  • Causality of Experimental Choices: The initial reaction with hypobromous acid forms a bromodiol. Protection of the hydroxyl groups as a ketal allows for selective reaction at the bromine-substituted carbon.[6] Amination followed by resolution with a chiral acid (e.g., D-tartaric acid) is a critical step to separate the desired enantiomer.[6] The subsequent nitration of the phenyl ring is a key step to install the required nitro group, followed by deprotection and dichloroacetylation.

G cluster_1 Synthesis from Cinnamyl Alcohol A Cinnamyl Alcohol B Reaction with HOBr A->B C Hydroxyl Protection (Ketal) B->C D Amination C->D E Racemic Amine Mixture D->E F Chiral Resolution (e.g., D-tartaric acid) E->F G Dichloroacetylation F->G H Nitration G->H I Deprotection H->I J D-(-)-threo-Chloramphenicol I->J

Synthetic pathway starting from Cinnamyl Alcohol.

Potential Impurities:

  • Diastereomers and enantiomers formed during the initial steps.

  • Incomplete nitration or by-products of the nitration reaction.

  • Residual protecting groups.

Synthesis from Benzaldehyde Derivatives

More modern approaches utilize chiral catalysts to directly achieve the desired stereochemistry, potentially reducing the impurity load. A synthesis starting from 4-chlorobenzaldehyde is an example.[9]

  • Causality of Experimental Choices: This method employs a chiral catalyst to direct the stereoselective synthesis of a key nitro-diol intermediate.[9] This asymmetric synthesis aims to avoid a classical resolution step, which can be inefficient. Catalytic hydrogenation reduces the nitro group to an amine, followed by dichloroacetylation and a final nitro substitution reaction to yield the target molecule.[9] The success of this route heavily relies on the efficiency and selectivity of the chiral catalyst.

G cluster_2 Synthesis from 4-Chlorobenzaldehyde A 4-Chlorobenzaldehyde & 2-Nitroethanol B Asymmetric Synthesis (Chiral Catalyst) A->B C (1R,2R)-2-nitro-1-(4-chlorophenyl)-1,3-propanediol B->C D Catalytic Hydrogenation C->D E (1R,2R)-2-amino-1-(4-chlorophenyl)-1,3-propanediol D->E F Dichloroacetylation E->F G Nitro Substitution F->G H D-(-)-threo-Chloramphenicol G->H

Synthetic pathway starting from 4-Chlorobenzaldehyde.

Potential Impurities:

  • Minor amounts of other stereoisomers if the chiral catalyst is not perfectly selective.

  • By-products from the nitro substitution reaction.

  • Residual catalyst and unreacted intermediates.

Impact of Synthesis-Related Impurities on Efficacy

The primary consequence of a suboptimal synthetic route is the presence of impurities that reduce the overall efficacy of the chloramphenicol.

  • Reduced Potency: The presence of the three biologically inactive stereoisomers dilutes the concentration of the active D-(-)-threo isomer. A sample containing 10% inactive isomers will have at best 90% of the expected activity. This can lead to misleading results in research, such as underestimation of bacterial susceptibility, or to therapeutic failure in a clinical context.

  • Altered Physicochemical Properties: Impurities can affect properties like solubility and stability, which are crucial for formulation and bioavailability.

  • Toxicological Concerns: While the inactive stereoisomers are generally considered less toxic than the active form, other synthesis-related impurities or degradation products could have their own toxicological profiles.[10] For instance, nitrosochloramphenicol, a potential metabolite, has been implicated in the toxicity of the parent drug.[10]

Experimental Protocols for a Self-Validating System

To ensure the quality and efficacy of chloramphenicol, a two-pronged experimental approach is necessary: chiral purity analysis and microbiological potency testing.

Protocol 1: Chiral Separation of Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying the stereoisomers of chloramphenicol.[4][11]

Objective: To resolve and quantify the four stereoisomers of chloramphenicol.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., α1-acid glycoprotein (AGP) or Whelk-O1 column)[4]

  • Mobile Phase: Isocratic mixture of a buffered aqueous solution (e.g., 10 mM ammonium formate) and an organic modifier (e.g., acetonitrile or methanol), optimized for the specific column.[4]

  • Reference standards for all four chloramphenicol stereoisomers.

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each stereoisomer reference standard in the mobile phase. Create a mixed standard solution containing all four isomers at a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the chloramphenicol sample to be tested in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 0.4-0.5 mL/min).[4]

    • Set the UV detection wavelength to 278 nm.[4]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject the mixed standard solution to determine the retention time for each isomer.

    • Inject the test sample.

    • Identify and quantify the peaks in the sample chromatogram by comparing retention times and peak areas to the standard.

G cluster_3 Workflow: Chiral HPLC Analysis A Prepare Mobile Phase & Equilibrate System B Prepare Standards & Sample Solutions A->B C Inject Mixed Standard to Determine Retention Times B->C D Inject Sample Solution C->D E Acquire Chromatogram (UV at 278 nm) D->E F Identify Peaks by Retention Time E->F G Quantify Isomers by Peak Area F->G H Assess Purity G->H

Experimental workflow for chiral purity analysis.
Protocol 2: Microbiological Assay by Broth Microdilution (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[12] This assay directly measures the biological potency of the chloramphenicol sample.

Objective: To determine the MIC of a chloramphenicol sample against a susceptible bacterial strain.

Materials:

  • Sterile 96-well microtiter plates.

  • Susceptible bacterial strain (e.g., E. coli ATCC 25922), cultured to the logarithmic growth phase and adjusted to a 0.5 McFarland standard.[4]

  • Sterile Mueller-Hinton Broth (MHB).[4]

  • Stock solution of the chloramphenicol sample of known concentration.

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution:

    • Add 100 µL of a 2x concentrated chloramphenicol stock solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a range of decreasing antibiotic concentrations.

  • Inoculation: Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this diluted inoculum to each well (except for a sterility control well).

  • Controls: Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[13]

  • Reading the MIC: The MIC is the lowest concentration of chloramphenicol at which there is no visible bacterial growth (i.e., the well is clear).[12]

G cluster_4 Workflow: MIC Determination A Prepare Chloramphenicol Serial Dilutions in 96-well Plate B Prepare Standardized Bacterial Inoculum A->B C Inoculate Wells B->C D Incubate Plate (35°C, 16-20h) C->D E Read Wells for Bacterial Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Experimental workflow for MIC determination.

Conclusion

The efficacy of chloramphenicol is inextricably linked to its synthetic origin. The choice of precursor dictates the synthetic pathway, which in turn determines the stereochemical purity and the profile of process-related impurities. As only the D-(-)-threo stereoisomer is antimicrobially active, the presence of other isomers directly diminishes the potency of the final product. A comprehensive quality assessment, incorporating both advanced analytical techniques like chiral HPLC and fundamental microbiological assays such as MIC determination, is not merely a recommendation but a necessity. By understanding the causality behind synthetic choices and implementing these self-validating protocols, researchers and drug developers can ensure the integrity of their work and the unwavering quality of this vital antibiotic.

References

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  • Unknown. (n.d.). chloramphenicol. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Chloramphenicol. In Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]

  • Wainer, I. W., & Doyle, T. D. (1984). Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol. Journal of Chromatography B: Biomedical Sciences and Applications, 284, 117-124. [Link]

  • Unknown. (n.d.). stereochemistry and biological activity of drugs. [Link]

  • Jay, G. E. (1962). Action of Chloramphenicol and Its Isomers on Secondary Biosynthetic Processes of Bacillus. Journal of Bacteriology, 83(6), 1311-1316. [Link]

  • Wroblewska, J., & Wróblewski, M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 964. [Link]

  • Corbett, M. D., & Corbett, B. R. (1979). Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products. Antimicrobial Agents and Chemotherapy, 15(2), 193-198. [Link]

  • ResearchGate. (n.d.). MICs of chloramphenicol for different concentrations of E. coli, S. aureus and P. aeruginosa. [Link]

  • iGEM. (n.d.). MIC (Minimum Inhibitory Cincentration) - Background : unknown chloramphenicol. [Link]

  • Nielen, M. W. F., et al. (n.d.). Discriminating chloramphenicol isomers by LC-MS/MS. [Link]

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  • ResearchGate. (2012). Study of chiral separation of chloramphenicol analogs by high performance liquid chromatography. [Link]

  • Wadhwa, A., et al. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. Current Organic Synthesis, 17(5), 382-388. [Link]

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  • ResearchGate. (2014). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. [Link]

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  • Google Patents. (n.d.).
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A Comparative Guide to Catalysts for the Asymmetric Synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

The precise stereochemical control in the synthesis of pharmaceutical intermediates is a cornerstone of modern drug development. (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a critical chiral building block, most notably as the precursor to the broad-spectrum antibiotic chloramphenicol. The biological activity of chloramphenicol is intrinsically linked to its D-threo isomeric form, rendering the stereoselective synthesis of its aminodiol precursor a subject of significant research interest.[1] This guide provides a comparative analysis of various catalytic systems for the asymmetric synthesis of this key intermediate, offering insights into their performance, mechanisms, and practical applications for researchers and drug development professionals.

Introduction to Asymmetric Strategies

The synthesis of this compound necessitates the stereocontrolled formation of two contiguous chiral centers. The primary catalytic strategies to achieve this include metal-catalyzed asymmetric reactions and organocatalysis, each with distinct advantages and mechanistic considerations. This guide will delve into a comparison of these approaches, supported by experimental data from the literature.

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), are powerful tools for asymmetric synthesis due to their high catalytic activity and the tunability of chiral ligands.[2][3][4][5][6][7][8][9][10]

Rhodium- and Ruthenium-Based Catalysts

Rhodium and ruthenium complexes, when paired with chiral ligands, have demonstrated efficacy in various asymmetric transformations that can be applied to the synthesis of the target aminodiol. One prominent approach is the asymmetric hydrogenation of a suitable prochiral precursor. For instance, the asymmetric hydrogenation of β-amino nitroolefins using a rhodium/bis(phosphine)-thiourea catalyst has been shown to produce chiral β-amino nitroalkanes with excellent enantioselectivities (up to 96% ee) and high yields.[7] This methodology can be adapted for the synthesis of the chloramphenicol intermediate.

Another viable strategy involves the asymmetric 1,4-addition of nucleophiles to α,β-unsaturated compounds.[8][10] Ruthenium-based Lewis acids can activate enones towards asymmetric 1,4-addition of aryl thiols with good enantioselectivities.[8] While not a direct synthesis of the target molecule, this highlights the potential of these catalysts in creating chiral synthons that can be further elaborated.

A key advantage of these metal catalysts is their high turnover numbers and the potential for high enantioselectivity. However, the cost of the precious metals and the synthesis of complex chiral ligands can be a drawback. Additionally, trace metal contamination in the final pharmaceutical product is a significant concern that requires rigorous purification steps.

Organocatalysis: A Metal-Free Alternative

Organocatalysis has emerged as a powerful and often more sustainable alternative to metal catalysis.[11][12][13][14] These small organic molecules can catalyze asymmetric reactions with high stereoselectivity, are generally less toxic, and are more readily available than their metal-based counterparts.[11]

Proline and its Derivatives

L-proline and its derivatives are among the most well-studied organocatalysts for asymmetric aldol and Mannich reactions, which are key strategies for constructing the carbon skeleton of the target aminodiol.[14] For example, a cinchona alkaloid-derived urea-catalyzed aldol reaction has been used to access key oxazolidinone intermediates in a unified strategy for the synthesis of amphenicol antibiotics.[15]

Copper(II)-Catalyzed Nitroaldol (Henry) Reaction

A highly effective approach for the synthesis of this compound is the asymmetric nitroaldol (Henry) reaction. A ligand-enabled copper(II)-catalyzed reaction between an aryl aldehyde and nitroethanol can forge the challenging syn-2-amino-1,3-diol structure with excellent stereocontrol.[16][17] This method provides a direct route to the desired diastereomer and enantiomer.

The primary advantage of organocatalysis lies in its operational simplicity, lower toxicity, and contribution to greener chemistry.[11] However, catalyst loadings can sometimes be higher compared to metal catalysts, and reaction times may be longer.

Comparative Performance Data

To provide a clear comparison, the following table summarizes the performance of representative catalysts from the discussed categories. It is important to note that direct comparison is challenging as reaction conditions and substrates may vary across different studies.

Catalyst SystemReaction TypeSubstrateYield (%)ee (%)drReference
Rhodium/bis(phosphine)-thioureaAsymmetric Hydrogenationβ-amino nitroolefin>96up to 96-[7]
(R)-VAPOL/TriphenylborateAsymmetric Aziridinationp-nitrobenzaldehydeHighHigh-[18]
Cinchona alkaloid-derived ureaAldol ReactionOxazolidinone gem-diester-HighHigh[15]
Ligand-enabled Copper(II)Nitroaldol (Henry) ReactionAryl aldehyde & nitroethanol-ExcellentExcellent[16][17]

Experimental Protocols

To provide practical guidance, a generalized experimental protocol for a key catalytic reaction is outlined below.

Representative Protocol: Asymmetric Nitroaldol Reaction

This protocol is a generalized representation of a ligand-enabled copper(II)-catalyzed asymmetric Henry reaction.

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, the chiral ligand and the copper(II) salt (e.g., Cu(OAc)₂) are dissolved in a suitable solvent (e.g., THF, CH₂Cl₂). The mixture is stirred at room temperature to form the active catalyst complex.

  • Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., -20 °C to 0 °C). The aryl aldehyde (e.g., 4-nitrobenzaldehyde) is added, followed by the slow addition of the nitroalkane (e.g., nitroethanol).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired nitrodiol.

  • Stereochemical Analysis: The enantiomeric excess and diastereomeric ratio of the product are determined by chiral HPLC analysis.

Visualization of Catalytic Pathways

Asymmetric_Synthesis_Pathways cluster_metal Metal-Catalyzed Pathways cluster_organo Organocatalyzed Pathways Prochiral_Ketone Prochiral Ketone Precursor Hydrogenation Asymmetric Hydrogenation Prochiral_Ketone->Hydrogenation Target_Diol_M (1R,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol Hydrogenation->Target_Diol_M Rh/Ru Catalyst Prochiral_Olefin Prochiral Olefin Precursor Addition Asymmetric 1,4-Addition Prochiral_Olefin->Addition Addition->Target_Diol_M Ru Catalyst Aldehyde_Glycine Aldehyde + Glycine Equivalent Aldol Asymmetric Aldol Reaction Aldehyde_Glycine->Aldol Target_Diol_O (1R,2R)-2-amino-1-(4-nitrophenyl) propane-1,3-diol Aldol->Target_Diol_O Proline Derivative Aldehyde_Nitroalkane Aldehyde + Nitroalkane Henry Asymmetric Henry Reaction Aldehyde_Nitroalkane->Henry Henry->Target_Diol_O Cu(II)/Chiral Ligand

Caption: Key asymmetric synthesis pathways to the target aminodiol.

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through both metal-catalyzed and organocatalytic methods. While rhodium and ruthenium catalysts offer high efficiency and enantioselectivity, their cost and potential for metal contamination are notable considerations. Organocatalysis, particularly through asymmetric aldol and Henry reactions, presents a more sustainable and less toxic alternative, with recent advancements demonstrating excellent stereocontrol. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost-effectiveness, and purity demands. Continued research in both areas is expected to yield even more efficient and selective catalysts for the production of this vital pharmaceutical intermediate.

References

  • Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (−)-Chloramphenicol, (−)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The New Catalyst System: Chloramphenicol Base and Organic Acid Co-catalyzed Enantioselective Alcoholysis of meso - OEMS Connect Journals. [Link]

  • An Efficient Synthesis of (−)-Chloramphenicol via Asymmetric Catalytic Aziridination: A Comparison of Catalysts Prepared from Triphenylborate and Various Linear and Vaulted Biaryls. ResearchGate. [Link]

  • Unified Strategy to Amphenicol Antibiotics: Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, and (+)-Thiamphenicol and Its (+)-3-Floride. PubMed. [Link]

  • Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol. Organic Chemistry Portal. [Link]

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity for (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in immunoassay development for small molecules.

Introduction: The Specificity Challenge of Small Molecules

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is the core chemical structure of the broad-spectrum antibiotic Chloramphenicol.[1] In the realms of therapeutic drug monitoring, food safety analysis, and environmental screening, the ability to specifically detect and quantify this molecule and its metabolites is paramount. Immunoassays, powered by specific antibodies, offer a sensitive and high-throughput solution for this analytical challenge.

However, small molecules like this, known as haptens , are not immunogenic on their own.[2][3] To generate an immune response and produce antibodies, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), creating a hapten-carrier conjugate.[4][][6] This process is the foundational step in antibody development and, as we will explore, the most critical determinant of the resulting antibody's specificity.

A significant hurdle in developing reliable immunoassays for haptens is cross-reactivity , where an antibody binds not only to its target analyte but also to other structurally similar molecules.[7][8] This can lead to false-positive results or inaccurate quantification. This guide provides a comparative analysis of antibody cross-reactivity, grounded in the principles of rational hapten design, and offers detailed experimental protocols to empower researchers to develop highly specific immunoassays.

Pillar 1: Strategic Hapten Design—The Blueprint for Specificity

The specificity of an anti-hapten antibody is largely dictated by which parts of the hapten molecule are exposed to the immune system and which parts are obscured by the linker used for conjugation to the carrier protein. The immune system generates antibodies against the structural features it "sees." Therefore, the point of linker attachment is a critical design choice that directs the antibody's recognition profile.

Let's consider three strategic designs for derivatizing the parent molecule, this compound, to create immunizing haptens. Each design exposes different epitopes, leading to distinct antibody specificity profiles.

  • Hapten A (Primary Hydroxyl Conjugation): A linker is attached to the terminal primary hydroxyl group (-CH₂OH). This approach exposes the nitrophenyl ring and the chiral core, including the secondary hydroxyl and amine groups, to the immune system.

  • Hapten B (Nitrophenyl Ring Conjugation): The nitro group is reduced to an amine, which is then used as a handle to attach a linker. This strategy maximally exposes the diol and amine-containing aliphatic chain.

  • Hapten C (Amine Group Conjugation): The linker is attached directly to the core amino group. This design presents the nitrophenyl ring and the two hydroxyl groups as the primary epitopes.

The following diagram illustrates this core principle of hapten design.

Hapten_Design cluster_Parent Parent Molecule cluster_Haptens Hapten Design Strategies cluster_Antibodies Resulting Antibody Specificity Parent (1R,2R)-2-amino-1- (4-nitrophenyl)propane-1,3-diol HaptenA Hapten A (Linker at Primary -OH) Exposes Phenyl & Chiral Core Parent->HaptenA Derivatization & Linker Attachment HaptenB Hapten B (Linker at Phenyl Ring) Exposes Aliphatic Chain Parent->HaptenB Derivatization & Linker Attachment HaptenC Hapten C (Linker at -NH2 Group) Exposes Phenyl & -OH Groups Parent->HaptenC Derivatization & Linker Attachment Ab_A Antibody A (Specific for Phenyl/Core) HaptenA->Ab_A Immunization Ab_B Antibody B (Specific for Aliphatic Chain) HaptenB->Ab_B Immunization Ab_C Antibody C (Specific for Phenyl/Hydroxyls) HaptenC->Ab_C Immunization

Caption: Strategic linker placement on the parent molecule dictates which epitopes are exposed, guiding the resulting antibody's specificity.

Pillar 2: Immunogen Preparation and Antibody Generation

Once the haptens are synthesized with appropriate linkers (e.g., containing a terminal carboxylic acid), they are conjugated to immunogenic carrier proteins. KLH is often used for immunization due to its high immunogenicity, while BSA is typically used for coating plates in screening assays to avoid generating antibodies against the carrier protein itself.[][6]

Protocol: Hapten-Carrier Protein Conjugation (Carbodiimide Chemistry)

This protocol describes a common method for conjugating a hapten with a carboxyl-containing linker to the primary amines (e.g., lysine residues) on a carrier protein.

Materials:

  • Hapten with a terminal carboxylic acid group

  • Carrier Protein (KLH or BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activate Hapten: Dissolve 10 mg of the hapten in 1 mL of anhydrous DMF or DMSO. Add a 1.5-molar excess of both EDC and NHS. Incubate for 1 hour at room temperature to create an NHS-ester activated hapten. The causality here is that the NHS ester is more stable in aqueous solution than the EDC-activated carboxyl group, leading to more efficient conjugation to the protein.

  • Prepare Carrier Protein: Dissolve 20 mg of KLH or BSA in 4 mL of PBS (pH 7.4).

  • Conjugation Reaction: Add the activated hapten solution dropwise to the stirring carrier protein solution. Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C. The hapten-to-protein molar ratio is a critical parameter; a ratio of 10-20 haptens per BSA molecule is often a good starting point for achieving a robust immune response without causing protein precipitation.[9]

  • Purification: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against 4L of PBS for 48 hours, with at least four buffer changes. This removes unreacted hapten and coupling reagents.

  • Characterization & Storage: Confirm conjugation using MALDI-TOF mass spectrometry or UV-Vis spectroscopy. Store the conjugate at -20°C.

Pillar 3: Comparative Cross-Reactivity Analysis via Competitive ELISA

The gold standard for determining antibody specificity and cross-reactivity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[7][10][11] In this format, free analyte in a sample competes with a fixed amount of enzyme-labeled or plate-coated analyte for binding to a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower assay signal.

Competitive_ELISA cluster_workflow Competitive ELISA Workflow cluster_interpretation Signal Interpretation A 1. Coat Plate with Hapten-BSA conjugate B 2. Block Nonspecific Sites A->B C 3. Add Antibody & Competing Analyte (Sample/Standard) B->C D 4. Wash Unbound Reagents C->D E 5. Add Enzyme-labeled Secondary Antibody D->E F 6. Wash Unbound Secondary Ab E->F G 7. Add Substrate & Measure Signal F->G LowAnalyte Low Analyte in Sample: High Antibody Binding to Plate => HIGH SIGNAL HighAnalyte High Analyte in Sample: Low Antibody Binding to Plate => LOW SIGNAL

Caption: Workflow of an indirect competitive ELISA for determining cross-reactivity. The signal is inversely proportional to the analyte concentration.

Protocol: Cross-Reactivity Testing by Indirect Competitive ELISA

Materials:

  • 96-well microtiter plates

  • Coating Buffer (Carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (5% non-fat dry milk or 1% BSA in PBST)

  • Primary antibodies (from immunizations with Haptens A, B, and C)

  • Hapten-BSA coating antigen

  • Analytes for testing: Parent molecule and structurally related compounds

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)

  • TMB Substrate and Stop Solution (e.g., 2M H₂SO₄)

Procedure:

  • Coating: Dilute the Hapten-BSA conjugate to 1 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C. The choice of coating antigen is crucial; using a heterologous conjugate (different linker or carrier than the immunogen) can help minimize "bridge recognition" and select for hapten-specific antibodies.

  • Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature to prevent non-specific binding of antibodies.[11][12]

  • Competitive Reaction:

    • Prepare serial dilutions of the parent molecule (standard curve) and each potential cross-reactant in assay buffer (e.g., PBST with 1% BSA).

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (at a dilution that gives ~80% of the maximum signal, determined previously by titration). Incubate for 30 minutes.

    • Transfer 100 µL of this mixture to the coated and blocked assay plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate. Incubate in the dark until sufficient color develops (15-30 minutes). Stop the reaction by adding 100 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis & Interpretation: A Comparative Study

The data from the competitive ELISA is used to generate inhibition curves. The IC50 value—the concentration of analyte that causes 50% inhibition of the maximum signal—is determined for the parent molecule and each tested analogue. Cross-reactivity (CR%) is then calculated:

CR% = (IC50 of Parent Molecule / IC50 of Test Compound) x 100%

The following table presents hypothetical data from a cross-reactivity study of three different antibodies raised against our hapten designs.

Compound Tested Structural Modification vs. Parent Antibody A (anti-Hapten A) Antibody B (anti-Hapten B) Antibody C (anti-Hapten C)
IC50 (nM) / CR% IC50 (nM) / CR% IC50 (nM) / CR%
Parent Molecule Reference5.2 / 100% 8.1 / 100% 4.5 / 100%
Thiamphenicol p-NO₂ replaced by p-SO₂CH₃850 / 0.6% 9.5 / 85.3% 6.1 / 73.8%
Florfenicol Secondary -OH replaced by -F6.8 / 76.5% 1200 / <1% 780 / <1%
Parent-1-Acetate Secondary -OH acetylated9.1 / 57.1% 2500 / <1% 1500 / <1%
p-Aminophenol Side chain removed>10,000 / <0.1% >10,000 / <0.1% 95.0 / 4.7%
Analysis from a Scientist's Perspective:
  • Antibody A (anti-Hapten A): This antibody was generated by conjugating through the primary hydroxyl group, leaving the chiral core and nitrophenyl ring exposed. As predicted, it is highly specific for the core structure. It tolerates modifications to the secondary hydroxyl group (Florfenicol, Parent-1-Acetate) to some extent but shows virtually no recognition when the critical p-nitrophenyl group is altered (Thiamphenicol). This antibody would be ideal for a highly specific quantitative assay for the parent drug and its closely related fluorinated analogue.

  • Antibody B (anti-Hapten B): This antibody was raised against a hapten conjugated through the phenyl ring, thus exposing the aliphatic diol chain. The data strongly supports this. It shows extremely low cross-reactivity with compounds modified on the aliphatic chain (Florfenicol, Parent-1-Acetate). However, it strongly recognizes Thiamphenicol, where the modification is on the phenyl ring, far from the immunizing linker position. This antibody is a class-selective binder, excellent for screening for compounds sharing the same core aliphatic structure, regardless of the phenyl ring substituent.

  • Antibody C (anti-Hapten C): Conjugation through the amino group exposed both the phenyl ring and the hydroxyl groups. This antibody shows good recognition of the parent molecule and its analogue with a modified phenyl ring (Thiamphenicol). However, its tolerance for modifications on the aliphatic chain is minimal. Its recognition of p-aminophenol, albeit weak, suggests some focus on the phenyl moiety. This antibody could be useful for detecting the parent compound and related substances where the core amine is unmodified.

Conclusion and Final Recommendations

This guide demonstrates that the cross-reactivity profile of an antibody is not a matter of chance but a direct consequence of rational immunogen design. By strategically selecting the conjugation site on a hapten, we can steer the resulting immune response to generate antibodies with predefined specificity profiles.

  • For highly specific quantification of a single analyte, design the hapten to expose the most unique structural features of the target molecule by attaching the linker at a site that is different from the key recognition epitopes.

  • For broad, class-selective screening assays , attach the linker to the common core structure shared by the target class, thereby generating antibodies that recognize the variable peripheral moieties.

Every immunoassay development project must begin with a clear definition of the required specificity. This will inform the hapten design strategy, which, as shown, is the most powerful tool a researcher has for achieving the desired assay performance. The validation of specificity through rigorous cross-reactivity testing is a non-negotiable step to ensure data integrity and trustworthiness.[13][14]

References

  • Singh, K. V., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of agricultural and food chemistry, 52(8), 2270–2275. [Link]

  • Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Journal of Agricultural and Food Chemistry, 52(8), 2270-2275. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • Creative Biolabs. Hapten-Carrier Conjugation. [Link]

  • Walt Lab, Brigham and Women's Hospital. Detection of Other Biomolecules. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Wilson, D. H., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 141(1), 259-264. [Link]

  • Wilson, D. H., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed, 30589539. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

  • Wilson, D. H., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]

  • Campbell, G. S., et al. (1982). Detection and quantitation of chloramphenicol by competitive enzyme-linked immunoassay. Antimicrobial agents and chemotherapy, 22(5), 907–911. [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. [Link]

  • Jackson, A. (2023). ELISA Guide; Part 2: The ELISA Protocol. 1st World Library - The World's Library. [Link]

  • Campbell, G. S., et al. (1982). Detection and quantitation of chloramphenicol by competitive enzyme-linked immunoassay. Antimicrobial Agents and Chemotherapy, 22(5), 907-911. [Link]

  • Scilit. (2014). Development of a homogeneous immunoassay based on the AlphaLISA method for the detection of chloramphenicol in milk, honey and eggs. [Link]

  • ResearchGate. (2025). Antibodies against small molecules. [Link]

  • Aptamer Group. Anti-hapten Antibody Problems. [Link]

  • Li, Y., et al. (2016). Development of an Immunoassay for Chloramphenicol Based on the Preparation of a Specific Single-Chain Variable Fragment Antibody. PubMed, 27074559. [Link]

  • Biocompare. Chloramphenicol ELISA Kits. [Link]

  • Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops and Foods. Journal of AOAC International, 85(3), 769-777. [Link]

  • SYnAbs. Anti-small molecule hapten antibodies. [Link]

  • Weller, M. G., et al. (2000). Development of a Cross-Reactive Monoclonal Antibody to Sulfonamide Antibiotics: Evidence for Structural Conformation-Selective Hapten Recognition. Journal of Agricultural and Food Chemistry, 48(9), 3823-3829. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • CLSI. (2012). ILA34 | Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs. [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS No. 716-61-0), a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for protecting laboratory personnel and the environment from potential harm.[2][3]

The fundamental principle governing laboratory waste is that no experimental work should begin without a clear plan for the disposal of all generated waste streams.[1] This document serves as a practical resource for researchers, scientists, and drug development professionals to establish and maintain safe and compliant disposal practices.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of a chemical is the first step in determining how to handle its waste safely. This compound is a nitroaromatic compound that presents several health and safety risks. The toxicological properties have not been fully investigated, demanding a cautious approach.[4]

Based on available Safety Data Sheets (SDS), the primary hazards are summarized below.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Codes
Acute Toxicity 4, Oral Harmful if swallowed.

P301 + P312
Skin Irritation 2 Causes skin irritation.[5]

P264, P280, P302 + P352, P332 + P313
Eye Irritation 2 Causes serious eye irritation.[5]

P305 + P351 + P338, P337 + P313
STOT SE 3 May cause respiratory irritation.

P261, P271
Environmental Hazard Water Hazard Class 3 (WGK 3): Severe hazard to water.No PictogramAvoid release to the environment.[6]

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3

The presence of the nitro group suggests that this compound should be handled as a potentially toxic substance. Nitrophenols, as a class, are known for their environmental persistence and potential to inhibit biological activity in wastewater treatment systems.[7] Therefore, disposal via sink or regular trash is strictly prohibited.[8][9]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the chemical or its waste, ensure appropriate safety measures are in place.

  • Engineering Controls : All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] An emergency eyewash station and safety shower must be readily accessible.[2]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Safety glasses with side-shields or chemical safety goggles.[2][4]

    • Hand Protection : Chemical-resistant gloves, such as nitrile rubber.[2]

    • Protective Clothing : A standard laboratory coat, fully buttoned.[2][4]

    • Respiratory Protection : For operations that may generate dust, a dust mask (e.g., N95) is recommended.[4]

Waste Segregation and Containerization: The Core Protocol

Proper segregation is paramount to prevent dangerous reactions between incompatible chemicals.[10][11] Waste containing this compound must be managed as hazardous waste.[3]

Container Requirements:

  • Compatibility : Use only containers made of materials compatible with the chemical waste. The original chemical container is often the best choice.[8]

  • Condition : Containers must be in good condition, free from leaks or external residue.[8]

  • Closure : The container must have a secure, leak-proof lid and must be kept closed at all times except when adding waste.[8][12] This is a common point of failure in regulatory inspections.[12]

Segregation Guidelines:

  • Designate a Waste Stream : Establish a dedicated hazardous waste stream for this compound and related materials.

  • Avoid Mixing : Do not mix this waste with other streams, particularly strong oxidizing agents, strong bases, acid chlorides, or acid anhydrides, with which it is incompatible.[3]

  • Physical State Separation :

    • Solid Waste : Collect unused reagent, contaminated weighing papers, and disposable labware in a designated, clearly labeled solid waste container.[2] Avoid generating dust during collection.[13]

    • Liquid Waste : Collect solutions containing the compound in a dedicated, leak-proof liquid waste container.[2]

    • Contaminated PPE : Gloves, lab coats, and other PPE contaminated with the compound must also be disposed of as hazardous waste.[3]

Step-by-Step Disposal Protocol

  • Initiate Waste Collection : As soon as the first waste is generated, select an appropriate container as described in Section 3.

  • Label the Container : Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date accumulation started.[10]

    • Associated hazard warnings (e.g., "Irritant," "Toxic").[10]

  • Accumulate Waste Safely : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8] This area should have secondary containment (such as a tub or tray) to contain potential spills.[8]

  • Arrange for Disposal : Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][11]

  • Maintain Records : Document the generation and disposal of the hazardous waste as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA).[14]

Spill Management and Decontamination

Accidents require immediate and correct action.

Spill Cleanup:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access.[2]

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb : For solid spills, carefully sweep or vacuum the material to avoid creating dust and place it into a labeled hazardous waste container.[4] For liquid spills, cover with an inert absorbent material like vermiculite or sand, then collect it into the waste container.[2][13]

  • Decontaminate Area : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2]

Equipment Decontamination:

  • Glassware and Tools : Reusable items like glassware and tools should be decontaminated. This typically involves a triple rinse with a suitable solvent capable of removing the residue. The rinsate must be collected and disposed of as hazardous liquid waste.[8][15]

  • General Equipment : Surfaces of equipment (e.g., stir plates, balances) should be wiped down with a cloth dampened with a suitable solvent, followed by a mild soap and water solution.[16] The cleaning materials are considered hazardous waste.

  • Certification : Before equipment is moved, serviced, or surplused, it must be thoroughly decontaminated.[17] Attach a decontamination form to the equipment to certify that it is clean.[18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of waste generated from this compound.

G cluster_0 Waste Generation & Initial Assessment cluster_1 Segregation & Containerization cluster_2 Collection & Storage cluster_3 Final Disposal start Waste Generated (this compound) assess_state Determine Physical State start->assess_state solid_waste Solid Waste (e.g., powder, contaminated paper) assess_state->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) assess_state->liquid_waste Liquid ppe_waste Contaminated PPE (e.g., gloves, wipes) assess_state->ppe_waste PPE solid_container Collect in Labeled SOLID Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled LIQUID Hazardous Waste Container liquid_waste->liquid_container ppe_container Collect in Labeled SOLID Hazardous Waste Container ppe_waste->ppe_container storage Store Sealed Container in Secondary Containment in Satellite Accumulation Area solid_container->storage liquid_container->storage ppe_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal via Licensed Hazardous Waste Vendor ehs_contact->disposal

Caption: Workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a professional obligation. By integrating the principles of hazard assessment, proper segregation, secure containerization, and compliant disposal into routine laboratory operations, researchers can create a safer work environment and ensure the protection of our broader community and ecosystem.[10] Always consult your institution's specific waste management guidelines and EHS department for any questions.

References

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
  • Management of Waste. In Prudent Practices in the Laboratory. National Center for Biotechnology Information - NIH.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals. Benchchem.
  • (1R,2R)-(−)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Safety Data Sheet. Sigma-Aldrich.
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  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Laboratory Equipment Decontamination Procedures. Wayne State University.
  • Laboratory Equipment Decontamination Procedures. Central Michigan University.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie.
  • (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Safety Data Sheet. (2025, January 3). TCI Chemicals.
  • Laboratory Equipment Decontamination Guidelines.
  • Material Safety Data Sheet for (1S,2S)-2-Amino-1-(4-Nitrophenyl)Propane-1,3-Diol. Cole-Parmer.
  • 4-Nitrophenol Safety Data Sheet. Santa Cruz Biotechnology.

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Personal protective equipment for handling (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Personal Protective Equipment for Handling (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

As researchers and drug development professionals, our work with specialized chemical intermediates like this compound is fundamental to innovation. This compound, a key building block in the synthesis of various bioactive molecules, demands a rigorous and informed approach to laboratory safety.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

A Foundation of Safety: Understanding the Hazard Profile

The selection of appropriate PPE is not arbitrary; it is a direct response to the specific chemical and physical hazards of the material. This compound is a crystalline powder with a well-defined set of hazards identified under the Globally Harmonized System (GHS).[1][2] A comprehensive understanding of these risks is the first step in building a robust safety protocol.

Table 1: GHS Hazard Profile of this compound

Hazard Classification GHS Code Signal Word Potential Impact on Laboratory Personnel Source
Acute Toxicity, Oral (Category 4) H302 Warning Harmful if swallowed; accidental ingestion can lead to systemic effects. [2]
Skin Irritation (Category 2) H315 Warning Direct contact can cause skin irritation, redness, and inflammation. [2][3]
Serious Eye Irritation (Category 2) H319 Warning Contact with eyes can cause significant irritation and potential damage. [2][3][4]

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 | Warning | Inhalation of dust may irritate the respiratory tract, causing coughing and discomfort. |[2] |

Beyond these classified hazards, it is crucial to recognize that this compound belongs to the broader class of nitro-group-containing chemicals. These substances can present complex toxicological profiles, including potential mutagenicity, which may not be fully investigated for every specific intermediate.[5][6] Therefore, our PPE strategy must be conservative, aiming to prevent all routes of exposure.

The Core PPE Ensemble: A Multi-Barrier Defense

Based on the hazard profile, a multi-layered PPE approach is required. This ensemble creates successive barriers to prevent dermal contact, inhalation, and ocular exposure. The level of protection can be scaled based on the specific procedure being performed.

Primary Engineering Control: Ventilation

Before any PPE is considered, the primary control measure is to handle this compound within a properly functioning chemical fume hood or a similar local exhaust ventilation (LEV) system.[3][7] This dramatically reduces the concentration of airborne particles, which is the root cause of respiratory hazard.[8]

Respiratory Protection

The primary respiratory risk is the inhalation of the fine powder.[2]

  • Standard Operations (in a fume hood): For low-energy activities like weighing or transfers conducted entirely within a certified chemical fume hood, a dedicated respirator may not be required, as the engineering control is sufficient.

  • Operations Outside a Fume Hood or with High Dust Potential: If a fume hood is unavailable or for procedures with a high potential for dust generation (e.g., large-quantity transfers, blending), a NIOSH-approved respirator is mandatory. A disposable N95 dust mask is the minimum requirement.[2] For larger spills or more extensive operations, a half-mask or full-facepiece respirator with P100 cartridges offers a higher protection factor.[9]

Eye and Face Protection

Given the H319 "Causes serious eye irritation" classification, eye protection is non-negotiable.[2][3]

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory at all times when handling the solid or its solutions. Standard safety glasses with side shields do not offer adequate protection from airborne dust or splashes.[10][11]

  • Enhanced Protection: When preparing solutions or performing any task with a splash hazard, a full-face shield must be worn in addition to chemical splash goggles. This provides a barrier against splashes to the entire face.[12]

Hand Protection

To prevent skin irritation (H315), appropriate chemical-resistant gloves are essential.[2][3]

  • Glove Selection: Nitrile or neoprene gloves are the preferred choice for handling this compound.[9][10] They provide excellent protection against solid particulates and have broad chemical resistance. Polyvinyl chloride (PVC) gloves are not recommended as they offer poor protection against many chemicals.[12]

  • Proper Technique: Gloves must be worn over the cuff of the lab coat to protect the wrist area.[12] Always inspect gloves for tears or punctures before use. Gloves should be changed every 30-60 minutes during extended operations or immediately if contamination is known or suspected.[12] Hands must be washed thoroughly with soap and water after removing gloves.[7]

Body Protection

A clean, long-sleeved laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[13] For procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

Operational Plans: From Weighing to Disposal

The following workflow and protocols provide procedural guidance for common laboratory tasks, integrating the PPE requirements in a step-by-step manner.

PPE Selection Workflow

The choice of PPE is dynamic and must be re-evaluated for each task. The following diagram illustrates a decision-making process for selecting the appropriate level of protection.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_tasks Task-Specific Protocols cluster_ppe Required PPE Ensemble start Begin Task assess_task Assess Task & Quantity start->assess_task weighing Low-Energy Task (e.g., Weighing Solid) assess_task->weighing Solid, <10g solution Solution Preparation (Splash Hazard) assess_task->solution Any Volume spill Spill / Decontamination (High Exposure Potential) assess_task->spill Accident ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles weighing->ppe_base ppe_splash Enhanced PPE: - Base PPE - Face Shield - Chemical Apron solution->ppe_splash ppe_spill Emergency PPE: - Enhanced PPE - N95/P100 Respirator - Double Gloves spill->ppe_spill

Caption: PPE selection workflow based on task-specific risk assessment.

Protocol 1: Weighing Solid Compound
  • Preparation: Don the base PPE ensemble: a long-sleeved lab coat, nitrile gloves, and chemical splash goggles.

  • Ventilation: Perform all work inside a certified chemical fume hood.

  • Handling: Use a spatula to carefully transfer the powder from the stock bottle to a weigh boat or vessel. Minimize the generation of dust by avoiding rapid movements.

  • Cleanup: After weighing, gently tap the spatula to remove excess powder back into the vessel. Clean the spatula and any affected surfaces within the hood with a solvent-dampened wipe.

  • Disposal: Dispose of any contaminated wipes or weigh boats in a designated solid chemical waste container.

  • Doffing: Remove gloves using the proper technique and wash hands thoroughly.

Protocol 2: Preparing a Solution
  • Preparation: Don the enhanced PPE ensemble: a lab coat, chemical-resistant apron, nitrile gloves, chemical splash goggles, and a full-face shield.

  • Ventilation: Perform all work inside a certified chemical fume hood.

  • Procedure: Weigh the solid compound as described in Protocol 1. Place the flask containing the solvent on a stir plate within the hood. Slowly and carefully add the weighed solid to the solvent to prevent splashing.

  • Cleanup: Rinse any glassware that was in contact with the compound with a small amount of clean solvent, adding the rinse to the bulk solution to ensure a complete transfer. Clean all surfaces as described previously.

  • Disposal: Dispose of all contaminated consumables in the appropriate hazardous waste stream.

  • Doffing: Remove face shield, apron, and gloves. Wash hands thoroughly.

Emergency and Disposal Plan

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[11] Seek immediate medical attention.

Spill Cleanup
  • Secure the area and restrict access.

  • Don the emergency PPE ensemble, including respiratory protection.

  • For small spills, gently cover the powder with a damp paper towel to avoid raising dust.

  • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a labeled hazardous waste container.[10] Avoid dry sweeping, which can generate dust.[14]

  • Decontaminate the area with an appropriate solvent and wipe clean.

PPE Disposal

All disposable PPE used while handling this compound must be considered contaminated. Place used gloves, wipes, and other contaminated items into a sealed, clearly labeled hazardous waste container for proper disposal according to your institution's guidelines.[15]

By integrating this comprehensive understanding of the compound's hazards with disciplined, procedure-specific PPE protocols, you can ensure a safe and effective research environment.

References

  • Kaur, M., & Kumar, V. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(19), 8545–8589. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Nitrophenols - Health Effects. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Nitrophenols - Relevance to Public Health. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Available at: [Link]

  • University of California Riverside Library. Toxicological profile for nitrophenols : 2-nitrophenol, 4-nitrophenol. Available at: [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019). Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet for (1S,2S)-2-Amino-1-(4-Nitrophenyl)Propane-1,3-Diol. Available at: [Link]

  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 333-339. Available at: [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Available at: [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]

  • U.S. Consumer Product Safety Commission. School Chemistry Laboratory Safety Guide. Available at: [Link]

  • Missouri S&T. Chemical Safety. Available at: [Link]

  • PubChem. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol Compound Summary. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.